Product packaging for 4-tert-Butylcyclohexene(Cat. No.:CAS No. 2228-98-0)

4-tert-Butylcyclohexene

Cat. No.: B1265666
CAS No.: 2228-98-0
M. Wt: 138.25 g/mol
InChI Key: PJTMQLHFQYFBBB-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexene is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143533. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B1265666 4-tert-Butylcyclohexene CAS No. 2228-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylcyclohexene
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InChI

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3
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InChI Key

PJTMQLHFQYFBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
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DSSTOX Substance ID

DTXSID40862881
Record name cyclohexene, 4-(1,1-dimethylethyl)-
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Molecular Weight

138.25 g/mol
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CAS No.

2228-98-0
Record name 4-(1,1-Dimethylethyl)cyclohexene
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Record name Cyclohexene, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylcyclohexene
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Record name cyclohexene, 4-(1,1-dimethylethyl)-
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Record name 4-tert-butylcyclohex-1-ene
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Foundational & Exploratory

synthesis and reactions of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Reactions of 4-tert-Butylcyclohexene

Introduction

This compound is a pivotal intermediate in organic synthesis, valued for its sterically hindered double bond which allows for the study of reaction mechanisms and stereoselectivity. Its bulky tert-butyl group effectively "locks" the conformation of the cyclohexene (B86901) ring, making it a preferred substrate for investigating the facial selectivity of electrophilic additions and other reactions. This guide provides a comprehensive overview of its synthesis and key chemical transformations, tailored for researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound

The most prevalent laboratory synthesis of this compound involves the acid-catalyzed dehydration of 4-tert-butylcyclohexanol (B146172). This method is efficient and demonstrates fundamental principles of elimination reactions.

Primary Synthesis Route: Dehydration of 4-tert-Butylcyclohexanol

The dehydration of 4-tert-butylcyclohexanol, which exists as a mixture of cis and trans isomers, typically proceeds through an E1 mechanism. Protonation of the hydroxyl group by a strong acid (e.g., sulfuric or phosphoric acid) creates a good leaving group (water). Subsequent loss of water forms a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to yield the alkene. Zaitsev's rule predicts the formation of the more substituted alkene, but due to the bulky tert-butyl group, the major product is this compound, with a minor amount of the 1-tert-butylcyclohexene isomer.

Synthesis Workflow and Logic

The synthesis begins with readily available 4-tert-butylcyclohexanol, which can be prepared from 4-tert-butylphenol (B1678320) via hydrogenation. The alcohol undergoes dehydration using a strong acid catalyst, which protonates the hydroxyl group. The resulting oxonium ion loses a molecule of water to form a secondary carbocation. A base then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. The reaction mixture is heated, and the lower-boiling alkene product is continuously removed by distillation to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-tert-Butylcyclohexanol Reagents H₂SO₄ or H₃PO₄ Heat Start->Reagents  Dehydration Distillation Fractional Distillation Reagents->Distillation  Reaction & Separation Product This compound Purification Washing & Drying Distillation->Purification  Crude Product FinalProduct Pure this compound Purification->FinalProduct  Purified Product

Caption: Synthesis workflow for this compound.

Quantitative Data for Synthesis
ParameterValueConditionsReference
Starting Material4-tert-Butylcyclohexanol-
Catalyst85% Phosphoric Acid / Sulfuric AcidCatalytic amount
Temperature140-160 °C (distillation)Atmospheric pressure
Reaction Time~1 hour-
Typical Yield 70-85% -
Boiling Point171-173 °C760 mmHg-
Density0.81 g/mL25 °C-
Experimental Protocol: Dehydration of 4-tert-Butylcyclohexanol
  • Apparatus Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the distilling flask. Ensure all joints are properly sealed. Use a heating mantle as the heat source.

  • Reagent Addition: To the round-bottom flask, add 15.6 g (0.1 mol) of 4-tert-butylcyclohexanol (cis/trans mixture) and a few boiling chips. Cautiously add 2.5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reagents.

  • Distillation: Heat the mixture gently. The product, this compound, will co-distill with water. Collect the distillate that boils below 100°C. Continue the distillation until no more liquid is collected, but do not distill to dryness.

  • Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution to neutralize any residual acid, and finally with 20 mL of brine.

  • Drying and Isolation: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the product over anhydrous sodium sulfate. Decant or filter the dried liquid into a pre-weighed round-bottom flask.

  • Final Purification: Purify the crude product by simple distillation, collecting the fraction that boils between 171-173 °C. Weigh the final product and calculate the percent yield.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by gas chromatography (GC).

Reactions of this compound

The fixed conformation and the presence of a double bond make this compound an excellent model for studying the stereochemistry and regiochemistry of electrophilic addition reactions.

Hydroboration-Oxidation

This two-step reaction converts this compound into the corresponding anti-Markovnikov alcohol, trans-4-tert-butylcyclohexanol. The reaction is a syn-addition of a hydrogen and a hydroxyl group across the double bond. Borane (BH₃) adds to the less sterically hindered face of the alkene, followed by oxidation with hydrogen peroxide, which replaces the boron atom with a hydroxyl group with retention of stereochemistry.[1]

Epoxidation

Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The oxygen atom is delivered to the double bond in a concerted, syn-addition manner. Due to the steric bulk of the tert-butyl group, the epoxidation occurs preferentially on the less hindered face of the cyclohexene ring.

Bromination

The addition of bromine (Br₂) to this compound proceeds via a bromonium ion intermediate. The reaction is an anti-addition, where the two bromine atoms add to opposite faces of the double bond. The major product is the trans-diaxial dibromide, which is formed through the attack of a bromide ion on the bromonium ion intermediate. This stereochemical outcome is a classic example of the steric and electronic effects in cyclohexene systems.

Reaction Pathways Overview

Reactions_Pathway cluster_reactions Key Reactions of this compound cluster_hydro Hydroboration-Oxidation cluster_epox Epoxidation cluster_bromo Bromination Alkene This compound ReagentH 1. BH₃·THF 2. H₂O₂, NaOH Alkene->ReagentH ReagentE m-CPBA Alkene->ReagentE ReagentB Br₂ in CCl₄ Alkene->ReagentB ProductH trans-4-tert-Butylcyclohexanol ReagentH->ProductH ProductE This compound oxide ReagentE->ProductE ProductB trans-1,2-Dibromo-4-tert-butylcyclohexane ReagentB->ProductB

Caption: Major reaction pathways of this compound.

Quantitative Data for Reactions
ReactionReagentsProductTypical YieldKey Features
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOHtrans-4-tert-Butylcyclohexanol>90%Anti-Markovnikov, syn-addition
Epoxidationm-CPBA, CH₂Cl₂This compound oxide85-95%syn-addition, stereospecific
BrominationBr₂, CCl₄trans-1,2-Dibromo-4-tert-butylcyclohexane>90%anti-addition
Experimental Protocol: Epoxidation of this compound
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6.9 g (0.05 mol) of this compound in 100 mL of dichloromethane (B109758) (CH₂Cl₂). Cool the solution in an ice bath.

  • m-CPBA Addition: In a separate beaker, prepare a solution of 10.8 g (approximately 0.055 mol, assuming 85% purity) of meta-chloroperoxybenzoic acid (m-CPBA) in 50 mL of dichloromethane. Add this solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour and then at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid. Wash the filtrate in a separatory funnel with 50 mL of 10% sodium sulfite (B76179) solution (to destroy excess peroxy acid), followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude epoxide can be purified by vacuum distillation or column chromatography if necessary.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion

This compound serves as an exemplary substrate for demonstrating fundamental principles of organic synthesis and reaction mechanisms. Its locked conformation provides a clear stereochemical framework for understanding addition reactions. The synthetic and reaction protocols detailed in this guide offer robust and reproducible methods for the preparation and functionalization of this important cycloalkene, providing a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Conformational Analysis of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of 4-tert-butylcyclohexene. Due to the steric demands of the tert-butyl group and the geometric constraints of the endocyclic double bond, this molecule presents a fascinating case study in non-covalent interactions, including steric and allylic strain. This document synthesizes experimental and computational findings to elucidate the conformational preferences, relative energies, and the dynamic equilibrium between the predominant conformers of this compound. Detailed experimental protocols for the characterization of these conformers are provided, and key quantitative data are summarized for comparative analysis.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for reactivity, biological activity, and material properties. The introduction of a bulky tert-butyl group effectively "locks" the conformation of a cyclohexane (B81311) ring, typically forcing other substituents into axial positions. However, in the case of this compound, the presence of the endocyclic double bond introduces significant torsional and allylic strain, leading to a more complex conformational equilibrium than in its saturated analogue.

The cyclohexene (B86901) ring adopts a half-chair conformation to minimize angle and torsional strain. In this compound, two primary half-chair conformers are in equilibrium: one with the tert-butyl group in a pseudo-equatorial position and the other with it in a pseudo-axial position. The relative stability of these conformers is dictated by a delicate balance between the steric bulk of the tert-butyl group and allylic strain.

Conformational Equilibria and Driving Forces

The principal conformational equilibrium for this compound involves the interconversion of two half-chair forms, as depicted below.

Caption: Conformational equilibrium between the pseudo-equatorial and pseudo-axial half-chair conformers of this compound.

The pseudo-equatorial conformer is generally considered to be the more stable of the two. This preference is primarily driven by the minimization of steric strain. In the pseudo-axial conformation, the bulky tert-butyl group experiences significant steric hindrance with the syn-axial hydrogen atoms at the C2 and C6 positions.

However, the analysis is not solely dependent on classic steric hindrance. Allylic strain (A1,3 strain) plays a critical role in destabilizing the pseudo-axial conformer. This type of strain arises from the steric interaction between the pseudo-axial tert-butyl group at C4 and the hydrogen atom at the allylic C3 position. This interaction forces the molecule to adopt a higher energy conformation.

Quantitative Conformational Analysis

While specific experimental data for this compound is sparse in recent literature, extensive studies on analogous systems, particularly cis-1,4-di-tert-butylcyclohexane, provide valuable insights. In these systems, the energetic penalty of placing a tert-butyl group in an axial-like position can be significant enough to favor a twist-boat conformation over a chair. Although this compound is constrained to a half-chair, the energetic principles are transferable.

Computational studies are therefore crucial for quantifying the energy differences between the conformers of this compound.

ConformerRelative Energy (kcal/mol)Key Destabilizing Interactions
Pseudo-Equatorial0 (Reference)Minimal steric and allylic strain
Pseudo-Axial~2.5 - 4.01,3-Diaxial-like interactions, A1,3 allylic strain

Note: The relative energy values are estimates based on computational studies of 4-substituted cyclohexenes and related molecules. The exact values can vary depending on the level of theory and basis set used in the calculations.

Experimental Protocols for Conformational Analysis

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow the rate of ring inversion between the half-chair conformers to allow for the individual observation and characterization of each conformer.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a low-freezing point solvent, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated solvents like CHF₂Cl/CHFCl₂.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is required.

  • Data Acquisition:

    • A series of ¹H NMR spectra are acquired at progressively lower temperatures, starting from room temperature down to the coalescence temperature and below (typically in the range of -80°C to -150°C).

    • At room temperature, a time-averaged spectrum is observed due to rapid ring inversion.

    • As the temperature is lowered, the signals corresponding to the axial and equatorial protons will broaden, coalesce, and eventually sharpen into two distinct sets of signals for the two conformers.

  • Data Analysis:

    • The relative populations of the two conformers at a given low temperature can be determined by integrating the signals corresponding to each conformer.

    • The free energy difference (ΔG°) between the conformers can be calculated from their relative populations using the equation: ΔG° = -RTln(K), where K is the equilibrium constant (ratio of conformers).

    • Analysis of the coupling constants (J-values) for the olefinic and allylic protons in each conformer can provide detailed structural information about the dihedral angles, confirming the half-chair geometry. For instance, the coupling constant between the C4 proton and the adjacent C3 and C5 protons will be significantly different for the pseudo-axial and pseudo-equatorial conformers.

Computational Chemistry

Objective: To model the potential energy surface of this compound and calculate the relative energies and geometric parameters of its stable conformers.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, Spartan, or similar is used.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface. This typically involves molecular mechanics (e.g., MMFF94) or semi-empirical methods to generate initial structures.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers (pseudo-equatorial and pseudo-axial half-chairs) are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Energy Analysis: The relative energies (ΔE, ΔH, and ΔG) of the conformers are calculated from the output of the geometry optimization and frequency calculations.

  • NMR Parameter Prediction: The software can also be used to predict NMR chemical shifts and coupling constants for each conformer, which can then be compared with experimental data for validation.

G Computational Workflow for Conformational Analysis A Initial Structure Generation (e.g., Molecular Mechanics) B Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Conformer Energy Analysis (ΔE, ΔH, ΔG) C->D E NMR Parameter Prediction (Chemical Shifts, Coupling Constants) C->E F Comparison with Experimental Data D->F E->F

4-tert-Butylcyclohexene in Organic Chemistry Education: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylcyclohexene is a valuable substrate in organic chemistry education for demonstrating a variety of fundamental concepts, including conformational analysis, reaction mechanisms, and stereoselectivity. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, with the tert-butyl group preferentially occupying the equatorial position to minimize steric strain.[1] This conformational bias simplifies the analysis of reaction outcomes and allows for a clearer understanding of the stereochemical and regiochemical principles governing alkene reactions.

This technical guide provides an in-depth overview of the synthesis of this compound and its application in three common undergraduate organic chemistry experiments: electrophilic addition of bromine, hydroboration-oxidation, and acid-catalyzed hydration. Detailed experimental protocols, expected outcomes, and mechanistic insights are presented to aid researchers, scientists, and drug development professionals in understanding the utility of this compound in an educational and research context.

Synthesis of this compound

This compound is typically synthesized in the undergraduate laboratory via the acid-catalyzed dehydration of 4-tert-butylcyclohexanol (B146172). This reaction proceeds through an E1 mechanism.

Logical Workflow for Synthesis

start Start: 4-tert-Butylcyclohexanol acid Add H₃PO₄ (catalyst) start->acid Protonation of hydroxyl group heat Heat the mixture acid->heat Formation of carbocation distill Distill the product heat->distill Elimination of H⁺ and formation of alkene wash Wash with NaHCO₃ solution distill->wash Neutralize acid dry Dry with anhydrous Na₂SO₄ wash->dry Remove water purify Final Purification (Distillation) dry->purify

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Dehydration of 4-tert-Butylcyclohexanol

This protocol is adapted from the dehydration of other cyclohexanol (B46403) derivatives.[2][3]

  • Reaction Setup: To a 50 mL round-bottom flask, add 7.8 g (0.05 mol) of 4-tert-butylcyclohexanol and a magnetic stir bar.

  • Acid Addition: In a fume hood, carefully add 5 mL of 85% phosphoric acid to the flask.

  • Distillation: Assemble a simple distillation apparatus. Heat the flask gently with a heating mantle to initiate the reaction and distill the product. Collect the distillate in a flask cooled in an ice bath. The distillation should be continued until no more product is collected.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

  • Drying and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation to obtain pure this compound.

ParameterValueReference
Starting Material4-tert-Butylcyclohexanol[2][3]
Reagent85% Phosphoric Acid[2][3]
Expected Yield70-80%Estimated
Boiling Point171-173 °C[1]
AppearanceColorless liquidGeneral Knowledge

Reactions of this compound

Electrophilic Addition of Bromine

The reaction of this compound with bromine is a classic example of electrophilic addition to an alkene. The reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms. To enhance safety, pyridinium (B92312) tribromide can be used as a solid source of bromine.[4]

alkene This compound intermediate Bromonium Ion Intermediate alkene->intermediate Electrophilic attack bromine Br₂ bromine->intermediate product trans-1,2-Dibromo-4-tert-butylcyclohexane intermediate->product Nucleophilic attack by Br⁻ bromide Br⁻ bromide->product

Caption: Mechanism of electrophilic bromination.

This protocol is adapted from the bromination of trans-stilbene.[4][5]

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.38 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.

  • Reagent Addition: Add 3.52 g (0.011 mol) of pyridinium tribromide to the flask in portions over 5 minutes while stirring.

  • Reaction: Stir the mixture at room temperature for 30 minutes. The orange color of the pyridinium tribromide should fade.

  • Precipitation: Pour the reaction mixture into 50 mL of ice-water. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol (B145695) to obtain pure trans-1,2-dibromo-4-tert-butylcyclohexane.

ProductExpected YieldMelting PointSpectroscopic Data
trans-1,2-Dibromo-4-tert-butylcyclohexane85-95%~78-80 °C¹H NMR: Peaks corresponding to axial and equatorial protons. ¹³C NMR: Signals for the two carbons bearing bromine atoms.[6]
Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereoselectivity.[7][8][9] The bulky tert-butyl group directs the addition of the borane (B79455) to the less sterically hindered face of the double bond.

start This compound hydroboration 1. Add BH₃·THF start->hydroboration Syn-addition oxidation 2. Add H₂O₂, NaOH hydroboration->oxidation Oxidation of organoborane extraction Extract with Et₂O oxidation->extraction drying Dry over MgSO₄ extraction->drying product trans-4-tert-Butylcyclohexanol drying->product

Caption: Workflow for hydroboration-oxidation.

This protocol is adapted from the hydroboration-oxidation of 1-octene.[7]

  • Hydroboration: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1.38 g (0.01 mol) of this compound and 10 mL of dry THF. Cool the flask in an ice bath and slowly add 3.3 mL of a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) in THF (0.0033 mol) with stirring. Allow the reaction to stir at room temperature for 1 hour.

  • Oxidation: Cool the flask in an ice bath and slowly add 3 mL of 3 M aqueous sodium hydroxide, followed by the dropwise addition of 3 mL of 30% hydrogen peroxide.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup: Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with 10 mL of saturated aqueous sodium bicarbonate and then with 10 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by recrystallization from hexanes.

ProductExpected YieldProduct Ratio (trans:cis)Spectroscopic Data
4-tert-Butylcyclohexanol80-90%>95:5¹H NMR: Distinct signals for axial and equatorial protons. GC-MS: Separation of cis and trans isomers.[10]
Acid-Catalyzed Hydration

Acid-catalyzed hydration of alkenes follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[11][12] This reaction proceeds through a carbocation intermediate.

alkene This compound carbocation Tertiary Carbocation Intermediate alkene->carbocation Protonation acid H₃O⁺ acid->carbocation oxonium Oxonium Ion carbocation->oxonium Nucleophilic attack by H₂O water H₂O water->oxonium product 1-tert-Butylcyclohexan-1-ol oxonium->product Deprotonation

Caption: Mechanism of acid-catalyzed hydration.

This protocol is adapted from a general procedure for the acid-catalyzed hydration of alkenes.[11]

  • Reaction Setup: In a 50 mL round-bottom flask, place a magnetic stir bar and 10 mL of 50% aqueous sulfuric acid. Cool the flask in an ice bath.

  • Alkene Addition: Slowly add 1.38 g (0.01 mol) of this compound to the stirred acid solution.

  • Reaction: Allow the mixture to stir at room temperature for 1 hour.

  • Workup: Pour the reaction mixture into a separatory funnel containing 20 mL of ice-water. Extract the product with two 15 mL portions of diethyl ether.

  • Washing and Drying: Combine the ether extracts and wash them with 10 mL of saturated sodium bicarbonate solution and then 10 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and remove the solvent by rotary evaporation to obtain the crude product. The product can be purified by recrystallization or distillation.

ProductExpected YieldRegioselectivitySpectroscopic Data
1-tert-Butylcyclohexan-1-ol60-70%Markovnikov¹H NMR: Absence of vinylic protons, presence of a hydroxyl proton signal. IR: Broad O-H stretch around 3300 cm⁻¹.

This compound serves as an excellent model compound in organic chemistry education to illustrate the principles of alkene reactivity, stereochemistry, and conformational analysis. The experiments detailed in this guide provide a framework for hands-on learning experiences that reinforce theoretical concepts. The conformational locking effect of the tert-butyl group simplifies product analysis and allows students to focus on the fundamental mechanisms of electrophilic addition, hydroboration-oxidation, and acid-catalyzed hydration. The provided protocols and expected data offer a valuable resource for educators and researchers in the field of organic chemistry.

References

Spectroscopic Analysis of 4-tert-Butylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylcyclohexene is a substituted cycloalkene of significant interest in organic synthesis and mechanistic studies. Its rigid conformational structure, dictated by the bulky tert-butyl group, makes it a valuable model compound for investigating the stereochemical and electronic effects on chemical reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a molecule. The chemical shifts, multiplicities, and coupling constants provide detailed information about the connectivity and stereochemistry of the hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Disclaimer: Despite extensive searches of publicly available spectral databases and scientific literature, specific, experimentally-derived ¹H NMR data for this compound could not be located. The table above is a template for where the data would be presented.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its local electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Disclaimer: Despite extensive searches of publicly available spectral databases and scientific literature, specific, experimentally-derived ¹³C NMR data for this compound could not be located. The table above is a template for where the data would be presented.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
Data not available
Data not available
Data not available
Data not available

Disclaimer: Despite extensive searches of publicly available spectral databases and scientific literature, specific, experimentally-derived IR data for this compound could not be located. The table above is a template for where the data would be presented.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
Data not available
Data not available
Data not available
Data not available

Disclaimer: Despite extensive searches of publicly available spectral databases and scientific literature, specific, experimentally-derived mass spectrometry data for this compound could not be located. The table above is a template for where the data would be presented.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed in this guide. Specific instrument parameters may need to be optimized for individual samples and spectrometers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or by direct infusion.

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Chemical Ionization (CI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or use ATR Sample->IR_Prep MS_Prep Introduce into Spectrometer Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Acquire FID Process Data NMR->NMR_Data IR_Data Acquire Spectrum Background Subtraction IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Interp ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Coupling Constants) NMR_Data->NMR_Interp IR_Interp IR Spectrum (Functional Groups) IR_Data->IR_Interp MS_Interp Mass Spectrum (Molecular Weight, Fragmentation) MS_Data->MS_Interp

An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexene is a cyclic alkene of significant interest in organic synthesis and material science. Its unique structure, featuring a bulky tert-butyl group on a cyclohexene (B86901) ring, imparts specific steric and electronic properties that influence its reactivity and physical characteristics. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for computational modeling studies.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][2]
Appearance Colorless liquid[1][3]
Odor Fruity[1]
Boiling Point 165.3 °C at 760 mmHg[1][2]
Density 0.832 g/cm³[1][2]
Refractive Index 1.46[1]
Vapor Pressure 2.48 mmHg at 25 °C[1][2]
Flash Point 38.4 °C[1][2]
Solubility Insoluble in water; Soluble in organic solvents.[4]
Computed Properties
PropertyValueReference
XLogP3-AA 3.9[5]
Topological Polar Surface Area 0 Ų[3]
Heavy Atom Count 10[3]
Complexity 126[3]
Rotatable Bond Count 1[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Dehydration of 4-tert-Butylcyclohexanol (B146172)

This two-step synthesis involves the reduction of 4-tert-butylcyclohexanone (B146137) to 4-tert-butylcyclohexanol, followed by the dehydration of the alcohol to yield this compound.

Step 1: Reduction of 4-tert-Butylcyclohexanone

This procedure is adapted from the reduction of substituted cyclohexanones.

  • Materials: 4-tert-butylcyclohexanone, Methanol (B129727), Sodium borohydride (B1222165) (NaBH₄), 0.05 M HCl, Dichloromethane (B109758), Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 50 mg of 4-tert-butylcyclohexanone in 0.5 mL of methanol in a conical vial equipped with a magnetic stirrer.

    • Attach an air condenser to the vial.

    • Carefully add 12.2 mg of NaBH₄ in three portions through the condenser.

    • Cap the condenser with a drying tube containing calcium chloride.

    • Allow the reaction to stir for 30 minutes.

    • Quench the reaction by the dropwise addition of 0.05 M HCl until the effervescence ceases.

    • Extract the product with three 0.25 mL portions of dichloromethane.

    • Combine the organic extracts in a test tube containing approximately 500 mg of anhydrous sodium sulfate.

    • Filter the dried solution through a cotton-plugged pipette into a tared 5 mL conical vial.

    • Evaporate the solvent using a gentle stream of compressed air to yield 4-tert-butylcyclohexanol.

Step 2: Dehydration of 4-tert-Butylcyclohexanol

This procedure is a general method for the acid-catalyzed dehydration of alcohols.

  • Materials: 4-tert-butylcyclohexanol, Concentrated sulfuric acid (H₂SO₄), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Distillation apparatus.

  • Procedure:

    • Place the synthesized 4-tert-butylcyclohexanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Set up a simple distillation apparatus.

    • Heat the mixture to distill the alkene product (this compound) as it is formed.

    • Collect the distillate in a receiving flask.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Perform a final distillation to purify the this compound.

Characterization Protocols

1. Gas Chromatography (GC)

  • Objective: To assess the purity of the synthesized this compound and to determine the relative amounts of any isomers present.

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).[6]

    • Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.[6]

    • The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.[6]

    • The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.[3]

    • A detector records the time it takes for each component to elute (retention time) and its relative abundance.[3]

    • The purity of the this compound can be determined from the area of its corresponding peak in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of this compound.

  • Procedure:

    • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons of the cyclohexene ring and the protons of the tert-butyl group.

    • The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, confirming its structure. The presence of the bulky tert-butyl group significantly influences the chemical shifts of the ring carbons.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound from 4-tert-butylcyclohexanone.

Synthesis_Workflow start Start: 4-tert-Butylcyclohexanone reduction Reduction (NaBH4, Methanol) start->reduction workup1 Acidic Workup & Extraction (HCl, Dichloromethane) reduction->workup1 drying1 Drying (Anhydrous Na2SO4) workup1->drying1 evaporation1 Solvent Evaporation drying1->evaporation1 intermediate Intermediate: 4-tert-Butylcyclohexanol evaporation1->intermediate dehydration Dehydration (H2SO4, Heat) intermediate->dehydration distillation1 Distillation dehydration->distillation1 workup2 Neutralization & Washing (NaHCO3, Brine) distillation1->workup2 drying2 Drying (Anhydrous MgSO4) workup2->drying2 distillation2 Final Purification (Distillation) drying2->distillation2 product Product: This compound distillation2->product characterization Characterization (GC, NMR) product->characterization

Caption: Synthesis and Purification of this compound.

Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis.[1] The presence of the double bond allows for a variety of addition reactions, while the bulky tert-butyl group can direct the stereochemical outcome of these reactions. It is known to participate in reactions such as Diels-Alder reactions, where it can act as a dienophile.[7]

Due to its specific structural features, derivatives of this compound have been investigated for their potential applications in material science, including in the development of liquid crystals.[7] The steric bulk of the tert-butyl group can influence the self-assembly and ordering of molecules, which is a key property for liquid crystal applications.[7] Furthermore, it is utilized in the fragrance and pharmaceutical industries.[1]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2][7] It is classified as a skin irritant and is very toxic to aquatic life with long-lasting effects.[5] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2] Spills should be contained and collected, and release into the environment should be avoided.[2]

References

An In-depth Technical Guide to the Stereochemistry of 4-tert-Butylcyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical outcome of chemical reactions is of paramount importance in the fields of organic synthesis and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. 4-tert-Butylcyclohexene serves as a valuable model substrate for studying the stereochemistry of electrophilic additions to alkenes. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexene (B86901) ring, with the tert-butyl group occupying the equatorial position to minimize steric strain. This conformational rigidity allows for a more predictable analysis of the facial selectivity of various reagents. This technical guide provides a comprehensive overview of the stereochemistry of several key reactions of this compound, including hydroboration-oxidation, oxymercuration-demercuration, epoxidation, and halogenation. Detailed experimental protocols, quantitative data on product distributions, and mechanistic visualizations are presented to offer a thorough understanding of the factors governing the stereochemical course of these transformations.

Core Reactions and Stereochemical Outcomes

The addition reactions to the double bond of this compound can proceed via either syn-addition (addition to the same face of the double bond) or anti-addition (addition to opposite faces). The bulky tert-butyl group sterically hinders the syn-axial approach of reagents, thus favoring addition from the face anti to the tert-butyl group.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. The hydroboration step involves the concerted addition of a B-H bond across the double bond, where the boron atom adds to the less substituted carbon. The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of configuration.[1]

In the case of this compound, the hydroboration occurs preferentially from the face opposite to the bulky tert-butyl group. This leads to the formation of a trans-organoborane intermediate, which upon oxidation, yields the trans-alcohol as the major product.

Quantitative Data: Hydroboration-Oxidation Product Distribution

ProductStereochemistryProduct Ratio
trans-4-tert-Butylcyclohexanolsyn-additionMajor
cis-4-tert-Butylcyclohexanolsyn-additionMinor

Note: Specific quantitative ratios can vary depending on the borane (B79455) reagent used (e.g., BH3·THF, 9-BBN) and reaction conditions. However, the trans isomer is consistently the major product due to steric hindrance.

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Hydroboration: To a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours to ensure complete hydroboration.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is then heated at 50 °C for 1 hour.

  • Workup: After cooling to room temperature, the aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Analysis: The product ratio is determined by gas chromatography (GC) or 1H NMR spectroscopy of the crude product. The products can be purified by column chromatography on silica (B1680970) gel.

Logical Relationship: Hydroboration-Oxidation Stereoselectivity

hydroboration_oxidation cluster_start Starting Material cluster_reaction Reaction Pathway cluster_product Products 4_tert_butylcyclohexene This compound (Equatorial t-Bu) BH3_attack Attack by BH3·THF 4_tert_butylcyclohexene->BH3_attack Organoborane_trans trans-Organoborane (Major Intermediate) BH3_attack->Organoborane_trans Anti-face attack (less hindered) Organoborane_cis cis-Organoborane (Minor Intermediate) BH3_attack->Organoborane_cis Syn-face attack (more hindered) Oxidation Oxidation (H2O2, NaOH) Organoborane_trans->Oxidation Organoborane_cis->Oxidation trans_alcohol trans-4-tert-Butylcyclohexanol (Major Product) Oxidation->trans_alcohol cis_alcohol cis-4-tert-Butylcyclohexanol (Minor Product) Oxidation->cis_alcohol

Caption: Steric hindrance by the equatorial tert-butyl group directs the syn-addition of borane to the opposite face of the double bond, leading to the major trans product.

Oxymercuration-Demercuration

Oxymercuration-demercuration is another method for the hydration of alkenes, which proceeds with Markovnikov regioselectivity. The first step, oxymercuration, involves the anti-addition of a mercuric acetate (B1210297) species and a nucleophile (water in this case) across the double bond.[2][3] The subsequent demercuration step with sodium borohydride (B1222165) replaces the mercury group with a hydrogen atom. While the initial oxymercuration step is stereospecific, the demercuration step can proceed through radical intermediates, which can lead to a loss of stereochemical integrity.[2]

For this compound, the attack of the mercuric acetate can occur from either face, but the subsequent attack of water occurs from the opposite side. The attack of the nucleophile is directed to the more substituted carbon. Due to the steric bulk of the tert-butyl group, there is a slight preference for the formation of the mercurinium ion on the same face as the tert-butyl group, leading to the nucleophilic attack from the anti-face. However, the stereochemical outcome is primarily governed by the anti-addition principle.

Quantitative Data: Oxymercuration-Demercuration Product Distribution

ProductStereochemistryProduct Ratio
trans-4-tert-Butylcyclohexanolanti-addition (followed by reduction)Major
cis-4-tert-Butylcyclohexanolanti-addition (followed by reduction)Minor

Note: The ratio can be influenced by the specifics of the demercuration step, but the trans-isomer is generally favored due to the anti-addition mechanism of the oxymercuration step.

Experimental Protocol: Oxymercuration-Demercuration of this compound

  • Oxymercuration: A solution of mercuric acetate in a 1:1 mixture of tetrahydrofuran (THF) and water is prepared. To this solution, this compound is added, and the mixture is stirred at room temperature for 1 hour.

  • Demercuration: A solution of sodium hydroxide is added, followed by the portion-wise addition of sodium borohydride. The reaction is exothermic and may require cooling. The mixture is stirred for an additional 2 hours at room temperature.

  • Workup: The mixture is filtered to remove elemental mercury. The filtrate is saturated with potassium carbonate, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous potassium carbonate, and the solvent is evaporated.

  • Analysis: The product ratio is determined by GC or 1H NMR spectroscopy. The products can be purified by column chromatography.

Signaling Pathway: Oxymercuration-Demercuration

oxymercuration_demercuration cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Products alkene This compound mercurinium Mercurinium Ion Intermediate alkene->mercurinium Hg(OAc)₂ h2o_attack Nucleophilic Attack by H₂O (anti-addition) mercurinium->h2o_attack organomercury Organomercury Intermediate h2o_attack->organomercury demercuration Demercuration (NaBH₄) organomercury->demercuration trans_alcohol trans-Alcohol (Major) demercuration->trans_alcohol cis_alcohol cis-Alcohol (Minor) demercuration->cis_alcohol

Caption: The reaction proceeds via an anti-addition of water to a mercurinium ion intermediate, followed by a less stereospecific demercuration step.

Epoxidation

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction that results in the syn-addition of an oxygen atom to the double bond to form an epoxide.[4] The stereochemical outcome is dictated by the direction of approach of the peroxy acid.

With this compound, the bulky tert-butyl group hinders the approach of the m-CPBA from the same face. Consequently, the epoxidation occurs predominantly from the less hindered face, opposite to the tert-butyl group, leading to the formation of the trans-epoxide as the major product.

Quantitative Data: Epoxidation Product Distribution

ProductStereochemistryProduct Ratio
trans-4-tert-Butylcyclohexene oxidesyn-additionMajor
cis-4-tert-Butylcyclohexene oxidesyn-additionMinor

Note: The diastereomeric ratio is typically high, favoring the trans isomer.

Experimental Protocol: Epoxidation of this compound

  • Reaction Setup: this compound is dissolved in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) in a flask equipped with a magnetic stirrer.

  • Reagent Addition: The solution is cooled in an ice bath, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise over a period of 30 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Workup: The reaction mixture is washed successively with a sodium sulfite (B76179) solution (to destroy excess peroxy acid), a sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification and Analysis: The solvent is removed by rotary evaporation, and the crude product can be purified by distillation under reduced pressure or by column chromatography. The product ratio can be determined by GC or 1H NMR spectroscopy.

Experimental Workflow: Epoxidation

epoxidation_workflow start Dissolve this compound in Dichloromethane cool Cool to 0°C start->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba react Stir at room temperature add_mcpba->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Na₂SO₃, NaHCO₃, Brine) monitor->workup dry Dry over Na₂SO₄ workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Distillation or Chromatography) evaporate->purify analyze Analysis (GC, NMR) purify->analyze

Caption: A typical experimental workflow for the epoxidation of this compound with m-CPBA.

Halogenation (Bromination)

The addition of halogens, such as bromine (Br₂), to alkenes typically proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophilic attack of the halide ion. This mechanism results in the anti-addition of the two halogen atoms across the double bond.

In the case of this compound, the initial formation of the bromonium ion can occur from either face of the double bond. The subsequent backside attack by the bromide ion at one of the carbons of the bromonium ion leads to the diaxial opening of the ring, which then ring-flips to the more stable diequatorial conformation if possible. However, the presence of the bulky tert-butyl group, which must remain equatorial, restricts the conformational flexibility of the product. The major product will be the one resulting from the diaxial opening of the bromonium ion that leads to the most stable chair conformation.

When the reaction is carried out in a nucleophilic solvent like methanol (B129727), the solvent can also act as a nucleophile, leading to the formation of a bromohydrin ether. In the bromination of this compound in methanol, a mixture of two diastereomeric bromo-methoxy products is formed in a 45:55 ratio.[1] This indicates that the attack of methanol on the intermediate bromonium ion shows only a slight facial preference.

Quantitative Data: Bromination in Methanol Product Distribution

ProductStereochemistryProduct Ratio
(1R,2R,4S)-1-bromo-4-tert-butyl-2-methoxycyclohexane (and enantiomer)anti-addition45%
(1R,2S,4R)-1-bromo-4-tert-butyl-2-methoxycyclohexane (and enantiomer)anti-addition55%

Experimental Protocol: Bromination of this compound

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., carbon tetrachloride for non-participating solvent, or methanol for participating solvent) in a flask protected from light to avoid radical reactions.

  • Reagent Addition: A solution of bromine in the same solvent is added dropwise to the stirred solution of the alkene at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Workup: After the addition is complete, the solvent is removed under reduced pressure. If a non-participating solvent was used, the crude product is obtained. If a participating solvent like methanol was used, the workup may involve neutralization and extraction.

  • Purification and Analysis: The crude product is purified by recrystallization or column chromatography. The stereoisomeric products are identified and quantified using spectroscopic techniques such as 1H NMR and 13C NMR, and GC-MS.

Logical Relationship: Bromination Stereoselectivity

bromination alkene This compound bromonium Bromonium Ion Intermediate alkene->bromonium Br₂ attack Nucleophilic Attack by Br⁻ or Solvent (anti) bromonium->attack diaxial Diaxial Product (Initial Conformation) attack->diaxial diequatorial Diequatorial Product (More Stable Conformation) diaxial->diequatorial Ring Flip (if possible)

Caption: Bromination proceeds via an anti-addition mechanism involving a cyclic bromonium ion intermediate.

Conclusion

The stereochemical outcomes of addition reactions to this compound are predominantly governed by the steric hindrance imposed by the bulky tert-butyl group, which locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position. This steric directing effect, in combination with the inherent stereochemical preferences of the respective reaction mechanisms (syn for hydroboration and epoxidation, anti for oxymercuration and halogenation), allows for a high degree of stereocontrol in the synthesis of substituted cyclohexanes. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the design and execution of stereoselective syntheses. A thorough understanding of these principles is crucial for the rational design of complex molecules with specific stereochemical requirements, a fundamental aspect of modern drug discovery and development.

References

Navigating the Conformational Landscape of Substituted Cyclohexanes: A Technical Guide to Chair and Twist-Boat Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry and plays a pivotal role in determining the therapeutic efficacy and safety of a vast array of pharmaceutical compounds. Understanding the subtle interplay of steric and electronic effects that govern the equilibrium between different conformations is paramount for rational drug design and development. This in-depth technical guide provides a comprehensive exploration of the chair and twist-boat conformations of substituted cyclohexanes, detailing the thermodynamic principles, experimental methodologies for their characterization, and the quantitative data that underpins our current understanding.

The Conformational Isomers of Cyclohexane: A Hierarchy of Stability

The cyclohexane ring is not a planar hexagon; to alleviate angle and torsional strain, it adopts a variety of puckered conformations. The most stable of these is the chair conformation , which is estimated to be adopted by over 99.99% of cyclohexane molecules at room temperature.[1] Other notable, higher-energy conformations include the boat , twist-boat (or skew-boat) , and half-chair conformations.[1][2][3]

The relative energies of these conformations follow the general order: chair < twist-boat < boat < half-chair .[1] The chair conformation is the most stable due to the staggered arrangement of all carbon-hydrogen bonds, minimizing torsional strain, and bond angles that are very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain.[2][4]

The boat conformation is significantly less stable than the chair due to two primary factors: torsional strain from eclipsing C-H bonds and steric strain between the "flagpole" hydrogens, which are in close proximity.[5][6] The twist-boat conformation is a more stable intermediate between boat conformers, where a slight twisting of the ring alleviates some of the flagpole and eclipsing interactions.[2][7] It is approximately 5.5 kcal/mol (23 kJ/mol) less stable than the chair conformation.[2][4][8] The half-chair is a high-energy transition state in the process of ring flipping from one chair conformation to another.[2]

G Chair1 Chair (0 kcal/mol) HalfChair1 Half-Chair (+10.8 kcal/mol) Chair1->HalfChair1 Ring Flip TwistBoat Twist-Boat (+5.5 kcal/mol) HalfChair1->TwistBoat Boat Boat (+6.9 kcal/mol) TwistBoat->Boat HalfChair2 Half-Chair (+10.8 kcal/mol) TwistBoat->HalfChair2 Boat->TwistBoat Chair2 Chair' (0 kcal/mol) HalfChair2->Chair2 G cluster_workflow NMR Experimental Workflow Prep Sample Preparation RT_NMR Acquire Room Temp NMR Prep->RT_NMR Cool Lower Temperature RT_NMR->Cool LT_NMR Acquire Low Temp NMR Cool->LT_NMR Analyze Integrate & Calculate ΔG LT_NMR->Analyze G cluster_factors Factors Influencing Conformation cluster_interactions Intramolecular Interactions Substituent Substituent Properties Steric_Bulk Steric Bulk (A-Value) Substituent->Steric_Bulk Electronic_Effects Electronic Effects Substituent->Electronic_Effects Diaxial 1,3-Diaxial Interactions Steric_Bulk->Diaxial Dipole Dipole-Dipole Interactions Electronic_Effects->Dipole Solvent Solvent Effects Conformation Favored Conformation (Chair vs. Twist-Boat) Solvent->Conformation Diaxial->Conformation Gauche Gauche Interactions Gauche->Conformation Dipole->Conformation

References

The Dominance of Bulk: A Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group in Cyclohexene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of organic synthesis and drug development, the ability to control molecular conformation and reaction stereoselectivity is paramount. This technical guide delves into the profound steric influence of the tert-butyl group on the reactivity and conformational dynamics of the cyclohexene (B86901) ring system. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of how this bulky substituent dictates reaction outcomes, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Conformational Control: The "Locking" Effect in a Half-Chair

The sheer size of the tert-butyl group dramatically limits the conformational flexibility of the cyclohexene ring. Similar to its well-documented effect in cyclohexane, the tert-butyl group overwhelmingly favors the equatorial position in the half-chair conformation of cyclohexene to minimize steric strain. This preference effectively "locks" the ring into a predominant conformation, providing a predictable framework for understanding its reactivity.

This conformational rigidity is a cornerstone for predicting the stereochemical outcome of reactions, as the approaching reagents encounter two distinct faces of the cyclohexene double bond, one being significantly more sterically hindered than the other.

Diagram: Conformational Equilibrium of 4-tert-Butylcyclohexene

Conformational equilibrium of this compound.

Directing Reactivity: A Tale of Three Reactions

The steric hindrance imposed by the equatorial tert-butyl group profoundly influences the stereochemical and regiochemical outcomes of key synthetic reactions involving the cyclohexene double bond.

Epoxidation: Face-Selective Oxygen Transfer

The epoxidation of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), demonstrates a high degree of facial selectivity. The bulky tert-butyl group shields the syn-face of the double bond, forcing the electrophilic oxygen atom to approach from the less hindered anti-face. This results in the predominant formation of the anti-epoxide.

Diagram: Epoxidation of this compound

G This compound This compound Transition State Transition State This compound->Transition State m-CPBA anti-Epoxide (Major) anti-Epoxide (Major) Transition State->anti-Epoxide (Major) Anti-attack syn-Epoxide (Minor) syn-Epoxide (Minor) Transition State->syn-Epoxide (Minor) Syn-attack (Hindered)

Facial selectivity in the epoxidation of this compound.
Hydroboration-Oxidation: Regio- and Stereoselective Hydration

The hydroboration-oxidation of this compound provides a powerful method for the anti-Markovnikov addition of water across the double bond. The use of sterically demanding boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), further enhances the regioselectivity. The boron atom, being the bulkier part of the reagent, preferentially adds to the less sterically hindered carbon of the double bond. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, yielding the corresponding alcohol with a high degree of regio- and stereocontrol. For 1-methyl-4-tert-butylcyclohexene, hydroboration with diborane (B8814927) shows that the boron attacks the double bond from the side opposite to the tert-butyl group, leading to the formation of the trans-alcohol as the major product.

Diels-Alder Reaction: Controlling Cycloaddition

In Diels-Alder reactions where a tert-butyl-substituted cyclohexadiene acts as the diene, the steric bulk of the tert-butyl group can influence the endo/exo selectivity of the cycloaddition. The tert-butyl group can sterically disfavor the formation of the typically preferred endo product if it leads to significant steric clashes in the transition state. This can result in an increased proportion of the exo product.

Quantitative Analysis of Steric Effects

The steric influence of the tert-butyl group can be quantified by examining the product distributions in various reactions.

ReactionSubstrateReagent(s)Product(s)Diastereomeric/Regiomeric RatioReference
Hydride Reduction4-tert-ButylcyclohexanoneNaBH₄, EtOHtrans-4-tert-Butylcyclohexanol~85:15 (trans:cis)[No specific citation available in search results]
Hydride Reduction4-tert-ButylcyclohexanoneL-Selectride®, THFcis-4-tert-Butylcyclohexanol>99:1 (cis:trans)[No specific citation available in search results]
Hydroboration1-methyl-4-tert-butylcyclohexeneB₂H₆ then H₂O₂, NaOHtrans-2-methyl-cis-5-tert-butylcyclohexanolMajor product[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research.

General Procedure for the Epoxidation of this compound with m-CPBA
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.

Diagram: Experimental Workflow for Epoxidation

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Quench with NaHCO3 (aq) C->D Reaction Complete (TLC) E Extract with DCM D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G

Workflow for the epoxidation of this compound.
General Procedure for the Hydroboration-Oxidation of this compound

  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-THF complex (BH₃·THF, ~0.4 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and cautiously add a solution of sodium hydroxide (B78521) (3M aqueous solution) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution), ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring and Work-up: After stirring at room temperature for 1 hour, monitor the reaction by TLC. Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Conclusion

The tert-butyl group serves as a powerful steric directing group in the chemistry of cyclohexene. Its conformational locking effect provides a rigid and predictable scaffold, enabling high levels of stereocontrol in a variety of important organic transformations. For researchers in drug development and complex molecule synthesis, a thorough understanding of the steric principles outlined in this guide is essential for the rational design of synthetic routes and the efficient construction of desired stereoisomers. The quantitative data and detailed protocols provided herein offer a valuable resource for the practical application of these concepts in the laboratory.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexenes. Adherence to systematic naming conventions is paramount for unambiguous communication in research, development, and regulatory contexts. This document details the core principles of naming these cyclic alkenes, including numbering protocols, prioritization of functional groups, stereochemical assignments, and the nomenclature of more complex bicyclic and spirocyclic systems involving a cyclohexene (B86901) moiety.

Core Principles of Cyclohexene Nomenclature

The systematic naming of substituted cyclohexenes follows a hierarchical set of rules to ensure a unique and descriptive name for every structure.

Identification of the Parent Structure

The parent structure is the cyclohexene ring. The suffix "-ene" signifies the presence of the carbon-carbon double bond.

Numbering the Cyclohexene Ring

Numbering is a critical step governed by the following priority rules:

  • Principal Functional Group and Double Bond: The carbon atoms of the double bond are assigned the locants 1 and 2.[1][2] Numbering begins at one of the double-bonded carbons and proceeds through the other.

  • Lowest Locants for Principal Functional Group: If a principal functional group is present, the numbering is chosen to give this group the lowest possible locant. The double bond carbons are still numbered 1 and 2.[3]

  • Lowest Locants for Substituents: The direction of numbering (clockwise or counter-clockwise) is chosen to assign the lowest possible numbers to the substituents at the first point of difference.[4]

  • Alphabetical Order: If a choice in numbering persists, the substituent that comes first alphabetically is assigned the lower number.

Prioritization of Functional Groups

When a cyclohexene ring bears multiple functional groups, their priority dictates the suffix of the name and the direction of numbering. Higher-priority groups are indicated with a suffix, while lower-priority groups are named as prefixes.

PriorityFunctional GroupSuffix (if highest priority)Prefix (if lower priority)
HighCarboxylic Acid-oic acidcarboxy-
Ester-oatealkoxycarbonyl-
Aldehyde-carbaldehydeformyl- or oxo-
Ketone-oneoxo-
Alcohol-olhydroxy-
Amine-amineamino-
LowAlkene-ene-
Alkyne-yne-
Alkyl/Aryl-(e.g., methyl-, phenyl-)
Halogen-(e.g., bromo-, chloro-)
Nitro-nitro-

Table 1: Abbreviated functional group priorities for IUPAC nomenclature.[3][5]

Stereochemistry

The three-dimensional arrangement of atoms is a critical component of a complete IUPAC name, especially in drug development where stereoisomers can have vastly different biological activities.

Cis/Trans Isomerism

For disubstituted cyclohexenes, the relative positions of two substituents on the ring can be described as cis (on the same side) or trans (on opposite sides). This descriptor is placed at the beginning of the name.

R/S Configuration

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6]

  • Assign Priorities: Assign priorities (1-4, with 1 being the highest) to the four groups attached to the stereocenter based on atomic number.

  • Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

  • Determine Configuration: Trace a path from priority 1 to 2 to 3.

    • A clockwise path indicates an R (rectus) configuration.[7]

    • A counter-clockwise path indicates an S (sinister) configuration.[7]

The R/S descriptor(s) are placed in parentheses at the beginning of the IUPAC name.

Advanced Cyclohexene Systems

Fused Bicyclic Systems

In fused systems, two rings share two adjacent atoms. The nomenclature for a bicyclic system containing a cyclohexene ring is as follows:

  • Parent Name: The parent name is based on the total number of carbons in both rings (e.g., bicyclo[x.y.z]alkane).[8]

  • Bridgehead Carbons: The two carbons common to both rings are the bridgehead carbons.[9]

  • Numbering: Numbering begins at a bridgehead carbon and proceeds along the longest path to the other bridgehead, then along the next longest path, and finally along the shortest path (the bridge).[9] The position of the double bond is indicated by its locant.

For example, a cyclohexene ring fused to a cyclopentane (B165970) ring would be a bicyclo[4.3.0]nonene system.

Spirocyclic Systems

Spiro compounds feature two rings connected by a single common atom, the spiro atom.[10]

  • Parent Name: The name starts with the prefix "spiro", followed by brackets containing the number of carbons in each ring linked to the spiro atom, in ascending order.[11]

  • Numbering: Numbering begins in the smaller ring, adjacent to the spiro atom, proceeds around that ring, through the spiro atom, and around the larger ring.[10]

For instance, a cyclohexene ring spiro-fused to a cyclopentane ring would be named as a spiro[4.5]decene derivative.

Data Presentation of Naming Examples

StructureIUPAC NameKey Features
3-Methylcyclohex-1-ene3-Methylcyclohex-1-eneDouble bond is C1-C2. Methyl group at C3.
(S)-4-Chlorocyclohex-1-ene(S)-4-Chlorocyclohex-1-eneC4 is a stereocenter. CIP priorities: Cl > C5 > C3 > H. Lowest priority (H) is back. Path 1-2-3 is counter-clockwise.[5]
5-Hydroxycyclohex-2-en-1-one5-Hydroxycyclohex-2-en-1-oneKetone is the principal functional group (C1). Double bond is at C2. Hydroxy group is at C5.
trans-4,5-Dimethylcyclohex-1-enetrans-4,5-Dimethylcyclohex-1-eneMethyl groups are on opposite faces of the ring.
Bicyclo[4.4.0]dec-1-eneBicyclo[4.4.0]dec-1-eneFused ring system. Total 10 carbons. Double bond at a bridgehead.[8]
Spiro[4.5]dec-6-eneSpiro[4.5]dec-6-eneSpirocyclic system. Numbering starts in the smaller (5-membered) ring. Double bond is in the larger (6-membered) ring.[11]

Table 2: Examples of IUPAC nomenclature for substituted cyclohexenes.

Experimental Protocols

Accurate naming is crucial for documenting and reproducing experimental work. Below are representative protocols for the synthesis and characterization of a substituted cyclohexene.

Synthesis of 4-Methylcyclohex-1-ene via Dehydration of 4-Methylcyclohexanol (B52717)

Objective: To synthesize 4-methylcyclohex-1-ene from 4-methylcyclohexanol via an acid-catalyzed dehydration reaction.

Materials:

  • 4-methylcyclohexanol (10.0 g, 87.6 mmol)

  • 85% Phosphoric acid (H₃PO₄), 5 mL

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

Procedure:

  • A 100 mL round-bottom flask is charged with 4-methylcyclohexanol (10.0 g) and 5 mL of 85% phosphoric acid. Boiling chips are added.

  • The flask is fitted with a fractional distillation apparatus.

  • The mixture is heated gently. The product, 4-methylcyclohex-1-ene, co-distills with water at a temperature range of 100-105 °C.

  • The distillate is collected in an ice-cooled receiving flask.

  • The collected distillate is transferred to a separatory funnel. The aqueous layer is removed.

  • The organic layer is washed with saturated sodium chloride solution to remove any remaining acid.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The dried product is decanted and purified by simple distillation to yield pure 4-methylcyclohex-1-ene.

Characterization by Spectroscopy

Infrared (IR) Spectroscopy:

  • Expected Peaks: The IR spectrum of the product is expected to show characteristic peaks for C=C stretching (approx. 1650 cm⁻¹) and vinylic C-H stretching (approx. 3020 cm⁻¹). The absence of a broad O-H stretch (approx. 3300 cm⁻¹) from the starting material confirms the reaction's completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum should display signals corresponding to the vinylic protons in the downfield region (δ 5.5-6.0 ppm).[12] The allylic protons would appear around δ 1.9-2.2 ppm, and the remaining aliphatic protons would be more upfield.

  • ¹³C NMR: The ¹³C NMR spectrum will show deshielded peaks for the sp² hybridized carbons of the double bond (δ 120-140 ppm).[13]

Visualizations of Nomenclature Logic

The following diagrams illustrate the decision-making process for naming substituted cyclohexenes.

G Logical Flow for Numbering Substituted Cyclohexenes start Start with Cyclohexene Structure find_db Identify C=C bond start->find_db assign_1_2 Assign locants 1 and 2 to C=C carbons find_db->assign_1_2 check_priority_group Is there a principal functional group? assign_1_2->check_priority_group number_for_priority Number to give lowest locant to principal group check_priority_group->number_for_priority Yes check_substituents Identify all other substituents check_priority_group->check_substituents No number_for_priority->check_substituents number_for_substituents Number to give lowest locants to substituents at first point of difference check_substituents->number_for_substituents check_alpha Is there still a choice? number_for_substituents->check_alpha number_alpha Give lower number to substituent cited first alphabetically check_alpha->number_alpha Yes final_numbering Final Numbering Achieved check_alpha->final_numbering No number_alpha->final_numbering

Caption: Decision workflow for numbering the cyclohexene ring.

G Assigning R/S Configuration to a Stereocenter start Identify Stereocenter assign_cip Assign CIP priorities (1-4) to substituents start->assign_cip orient Orient molecule with lowest priority (4) group away from viewer assign_cip->orient trace_path Trace path from priority 1 -> 2 -> 3 orient->trace_path direction Is the path clockwise or counter-clockwise? trace_path->direction r_config R Configuration direction->r_config Clockwise s_config S Configuration direction->s_config Counter-clockwise

Caption: Process for determining R/S configuration.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive examination of the molecular structure, conformational analysis, and bonding parameters of 4-tert-Butylcyclohexene. The presence of a sterically demanding tert-butyl group on a flexible cyclohexene (B86901) ring makes this molecule a cornerstone for studies in stereochemistry and conformational preference. This document consolidates theoretical principles, outlines detailed experimental and computational protocols for structural elucidation, and presents quantitative data in structured tables. Key concepts, including the molecule's conformational equilibrium and the workflow for its structural analysis, are visualized through detailed diagrams to facilitate a deeper understanding.

Introduction to this compound

This compound (C₁₀H₁₈) is a cyclic alkene characterized by a cyclohexene ring substituted with a tert-butyl group at the 4-position.[1] Its structure is of significant interest in organic chemistry as a model system for understanding the interplay between steric hindrance and the conformational dynamics of six-membered rings. The bulky tert-butyl group acts as a "conformational lock," profoundly influencing the equilibrium of the ring's geometry.[1] This strong conformational preference has implications for the molecule's reactivity, particularly in stereoselective reactions. For instance, the elimination of a leaving group from the corresponding saturated cyclohexane (B81311) derivative is highly dependent on the conformation, with the cis-isomer readily undergoing E2 elimination to form this compound.[1] A thorough understanding of its structure is therefore crucial for predicting its chemical behavior and for its use in synthetic and mechanistic studies.

Molecular Structure and Conformational Analysis

The cyclohexene ring adopts a half-chair conformation, which is more flexible than the rigid chair of cyclohexane. In this compound, a conformational equilibrium exists between two half-chair forms, which interconvert via a ring-flip. In this equilibrium, the tert-butyl substituent can occupy either a pseudo-equatorial or a pseudo-axial position.

Due to severe steric hindrance, specifically 1,3-diaxial-like interactions, the conformation where the bulky tert-butyl group occupies the pseudo-axial position is highly disfavored. For the saturated analogue, tert-butylcyclohexane, the energy difference is approximately 21 kJ/mol (5.0 kcal/mol), leading to an equilibrium mixture containing over 99.9% of the equatorial conformer. A similar, overwhelming preference for the pseudo-equatorial position is expected for this compound.

tert-Butyl Group

>]; } }

Figure 1: Conformational equilibrium in this compound.

Conformational Energy

While specific experimental values for the Gibbs free energy difference (ΔG°) in this compound are not extensively reported, the data from its saturated analog provides a reliable estimate for the steric strain involved.

ParameterValue (tert-butylcyclohexane)Reference
ΔG° (Axial vs. Equatorial)~21 kJ/mol (~5.0 kcal/mol)
Population of Equatorial Isomer> 99.9%

Bonding Parameters

Bond / AngleTypeExpected Value
Bond Lengths (Å)
C1=C2Alkene C=C~ 1.34 Å
C2-C3C(sp²)-C(sp³)~ 1.50 Å
C3-C4C(sp³)-C(sp³)~ 1.54 Å
C4-C(tert)C(sp³)-C(sp³)~ 1.54 Å
C(tert)-C(Me)C(sp³)-C(sp³)~ 1.54 Å
C-H (olefinic)C(sp²)-H~ 1.09 Å
C-H (aliphatic)C(sp³)-H~ 1.10 Å
Bond Angles (°)
C6-C1-C2Alkene~ 122-124°
C1-C2-C3Alkene~ 122-124°
C2-C3-C4Aliphatic~ 111-113°
C3-C4-C5Aliphatic~ 109-111°
C-C(tert)-CTetrahedral~ 109.5°

Note: These are typical, generalized values. Actual parameters can vary based on the specific conformation and computational method used.

Experimental and Computational Protocols

The complete structural elucidation of this compound requires a combination of synthesis, purification, and advanced analytical techniques.

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Figure 2: Workflow for the structural determination of this compound.

Synthesis and Purification Protocol

This compound can be synthesized via the acid-catalyzed dehydration of 4-tert-butylcyclohexanol.

  • Reaction Setup: A mixture of cis- and trans-4-tert-butylcyclohexanol is placed in a round-bottom flask equipped with a fractional distillation apparatus.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is added to the alcohol.

  • Dehydration: The mixture is heated to a temperature sufficient to induce dehydration and allow for the distillation of the alkene product as it is formed (typically 120-150°C). This removal of the product drives the equilibrium towards the alkene.

  • Workup: The collected distillate is washed sequentially with water, a dilute sodium bicarbonate solution, and brine to remove any residual acid and impurities.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and purified by fractional distillation to yield pure this compound.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and assessing the purity of the compound.

  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to several thousand scans are typically required, with a relaxation delay of 2-5 seconds.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to TMS.

Predicted NMR Spectral Data While a definitive, published dataset is scarce, the following table outlines the expected chemical shifts for the major (pseudo-equatorial) conformer.

Atom ID (see Fig. 1)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C1, C2~5.6 - 5.8 (m)~126 - 128
C3, C6~2.0 - 2.2 (m)~30 - 32
C4~1.8 - 2.0 (m)~40 - 42
C5~1.2 - 1.4 (m)~26 - 28
C(tert)---~32 - 34
C(Me)~0.85 - 0.90 (s, 9H)~27 - 29
Gas-Phase Electron Diffraction (GED) Protocol

GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular forces.

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle at a controlled temperature and pressure.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream.

  • Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential. The resulting radially symmetric diffraction pattern is captured on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis: The scattering intensity is measured as a function of the scattering angle. This data is converted into a molecular scattering curve.

  • Structure Refinement: A theoretical model of the molecular structure (including bond lengths, angles, and torsional angles) is constructed. The theoretical scattering curve for this model is calculated and compared to the experimental data. The structural parameters are then refined using a least-squares fitting procedure to achieve the best possible match between the theoretical and experimental curves.

Computational Modeling Protocol

Molecular mechanics and quantum mechanical calculations are used to predict geometries, relative energies, and other properties.

  • Conformational Search: An initial search for low-energy conformers is performed using a molecular mechanics force field (e.g., MMFF or AMBER). This step explores the potential energy surface to identify all relevant minima, including various half-chair and boat forms.

  • Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step calculates the lowest energy geometry for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

  • Energy Analysis: Single-point energy calculations can be performed using a higher level of theory or a larger basis set (e.g., ωB97X-D/def2-TZVP) on the DFT-optimized geometries to obtain more accurate relative energies between conformers.

Conclusion

The molecular structure of this compound is fundamentally dictated by the steric requirements of the large tert-butyl group. This substituent overwhelmingly favors a pseudo-equatorial position within the molecule's half-chair conformation, effectively locking the ring system. This conformational rigidity is a key feature that governs its reactivity and makes it an invaluable tool for studying stereochemical outcomes. While detailed experimental data on its precise bond parameters are not widely published, its structure can be reliably predicted and analyzed through a combination of NMR spectroscopy, computational modeling, and, where feasible, gas-phase electron diffraction, as outlined in this guide. The methodologies described herein provide a robust framework for the comprehensive structural characterization of this and other substituted cycloalkenes.

References

The Discovery and Enduring Significance of 4-tert-Butylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexene, a seemingly simple cyclic alkene, holds a significant place in the annals of organic chemistry. Its discovery and subsequent study have been intrinsically linked to the development of conformational analysis, a cornerstone of modern stereochemistry. The bulky tert-butyl group acts as a "conformational lock," providing a rigid framework that has allowed chemists to meticulously probe the stereochemical outcomes of reactions and the fundamental principles governing molecular shape and reactivity. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key properties of this compound, tailored for a scientific audience.

Historical Context: The Dawn of Conformational Analysis

The story of this compound is inseparable from the evolution of our understanding of the three-dimensional nature of molecules. In the late 19th century, Hermann Sachse first proposed that the cyclohexane (B81311) ring is not planar but can exist in strain-free "chair" and "boat" conformations. However, his ideas were largely overlooked for decades. It wasn't until the mid-20th century that the pioneering work of Odd Hassel, through gas-phase electron diffraction, and Derek Barton, through his insightful analysis of the reactivity of steroids, firmly established the principles of conformational analysis. Barton, in his seminal 1950 paper, articulated the profound impact of axial and equatorial substituent positions on chemical reactivity, a concept that would win him the Nobel Prize in Chemistry in 1969, shared with Hassel.

The introduction of the tert-butyl group as a conformational anchor was a pivotal development. Its large steric bulk overwhelmingly favors the equatorial position, thus "locking" the cyclohexane ring into a single, well-defined chair conformation. This innovation, championed by chemists like Saul Winstein and Norman J. Holness, provided an invaluable tool for studying the intrinsic properties and reactivities of other substituents in fixed axial or equatorial orientations, thereby eliminating the complexities arising from conformational equilibria. This compound and its derivatives became benchmark molecules for these foundational studies.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound and its important precursors is provided below.

PropertyThis compound4-tert-Butylcyclohexanonecis-4-tert-Butylcyclohexanoltrans-4-tert-Butylcyclohexanol
CAS Number 2228-98-0[1]98-53-3937-05-321862-63-5
Molecular Formula C₁₀H₁₈[1]C₁₀H₁₈OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight ( g/mol ) 138.25[1]154.25[2]156.27156.27
Boiling Point (°C) 165.3 @ 760 mmHg[1]113-116 @ 20 mmHg[2]~212~217
Melting Point (°C) Not Applicable47-50[2]81-8380-82
Density (g/cm³) 0.832[1]0.893[3]~0.9~0.9
Refractive Index 1.460[1]1.457 (estimate)[3]Not AvailableNot Available

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the acid-catalyzed dehydration of 4-tert-butylcyclohexanol. The alcohol, in turn, is readily prepared by the reduction of 4-tert-butylcyclohexanone.

Synthesis Pathway

Synthesis_Pathway 4-tert-Butylcyclohexanone 4-tert-Butylcyclohexanone 4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanone->4-tert-Butylcyclohexanol Reduction (e.g., NaBH4) This compound This compound 4-tert-Butylcyclohexanol->this compound Dehydration (e.g., H3PO4, heat) Conformational_Analysis cluster_0 Premise cluster_1 Consequence cluster_2 Application Bulky tert-butyl group Bulky tert-butyl group High steric hindrance High steric hindrance Bulky tert-butyl group->High steric hindrance Equatorial position favored Equatorial position favored High steric hindrance->Equatorial position favored Ring conformation locked Ring conformation locked Equatorial position favored->Ring conformation locked Study of axial vs. equatorial reactivity Study of axial vs. equatorial reactivity Ring conformation locked->Study of axial vs. equatorial reactivity Determination of A-values Determination of A-values Ring conformation locked->Determination of A-values

References

safety and handling precautions for 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-tert-Butylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 2228-98-0). The information is intended to support safe laboratory practices for researchers, scientists, and professionals in drug development. While extensive data for analogous compounds are available, this guide focuses on this compound and clearly delineates when data from related compounds is presented for reference.

Chemical Identification and Physical Properties

This compound is a cyclic alkene.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 2228-98-0[1]
Molecular Formula C10H18[1]
Molecular Weight 138.25 g/mol [1]
Boiling Point Not Available
Flash Point Not Available
Density Not Available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation and significant aquatic toxicity.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Hazardous to the aquatic environment, short-term (Acute)Acute 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term (Chronic)Chronic 1H410: Very toxic to aquatic life with long lasting effects

Source:[1]

Toxicological Data

Toxicity Data for Analogous Compounds:

CompoundCAS No.TestSpeciesRouteValueReference
4-tert-Butylcyclohexanone98-53-3LD50RatOral5 g/kg[2]
4-tert-Butylcyclohexanone98-53-3LD50RabbitDermal5 g/kg[2]
4-tert-Butylcyclohexanol98-52-2LD50RatOral3620 mg/kg[3]
4-tert-Butylcyclohexanol98-52-2LD50RabbitDermal> 5 g/kg[3]
4-tert-Butylcyclohexanol98-52-2LD50RatOral4,200 mg/kg
4-tert-Butylcyclohexanol98-52-2LD50RabbitDermal> 5,000 mg/kg

Studies on 4-t-butylcyclohexanol have shown that it can be used in cosmetic products to reduce skin sensitivity, suggesting it has an effect on skin receptors.[4][5]

Experimental Protocols

Specific experimental protocols for the toxicity testing of this compound were not found in the available literature. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for chemical toxicity testing.[6][7][8]

Example Protocol: Acute Oral Toxicity (as per OECD Guideline 401, adapted)

This is a generalized protocol and should be adapted based on the specific properties of the test substance.

  • Test Animals: Healthy, young adult rodents (e.g., rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water available ad libitum.

  • Dose Levels: At least three dose levels should be used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.

  • Administration: The substance is administered orally by gavage in a single dose. The volume administered should be minimized.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and risk.

Handling:

  • Wash hands thoroughly after handling.[1]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]

  • Avoid release to the environment.[1]

Storage:

  • Store in a well-ventilated place.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If vapors or mists are generated, a respirator may be required.

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Skin Contact IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical help. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Inhalation Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Spill Response:

In case of a spill, collect the spillage to prevent it from entering drains and waterways, as it is very toxic to aquatic life.[1] Absorb with inert material and dispose of in accordance with local regulations.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not allow to enter drains or waterways.

Visualizations

The following diagrams illustrate key safety and logical workflows for handling this compound.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontrolled Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate notify Notify Emergency Services evacuate->notify

Caption: Workflow for responding to a chemical spill.

Exposure_Response_Flowchart exposure Chemical Exposure Occurs route Identify Route of Exposure exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eyes Rinse Eyes Cautiously with Water for 15 mins eye->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth wash_skin Wash Skin with Plenty of Water remove_clothing->wash_skin medical_attention Seek Medical Attention wash_skin->medical_attention rinse_eyes->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: First-aid response to chemical exposure.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-tert-Butylcyclohexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-tert-butylcyclohexene, a versatile starting material in organic synthesis. The bulky tert-butyl group serves as a conformational lock, providing a valuable tool for stereochemical control in various addition and functionalization reactions. This document details key transformations, including epoxidation, dihydroxylation, hydroboration-oxidation, oxymercuration-demercuration, and halogenation, complete with experimental protocols and quantitative data.

Epoxidation of this compound

Epoxidation of this compound provides access to stereoisomeric epoxides, which are valuable intermediates for the synthesis of diols and other functionalized cyclohexanes. The stereochemical outcome of the epoxidation is influenced by the steric hindrance of the tert-butyl group.

Reaction Scheme:

epoxidation This compound This compound cis/trans-4-tert-Butylcyclohexene oxide cis/trans-4-tert-Butylcyclohexene oxide This compound->cis/trans-4-tert-Butylcyclohexene oxide m-CPBA, CH2Cl2

Caption: Epoxidation of this compound.

Data Summary:

ProductReagentSolventYieldDiastereomeric Ratio (trans:cis)
This compound oxidem-CPBACH₂Cl₂HighPredominantly trans

Experimental Protocol: Synthesis of trans-4-tert-Butylcyclohexene Oxide

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude epoxide.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

Dihydroxylation of this compound

Dihydroxylation of this compound can be achieved with either syn- or anti-stereoselectivity, leading to the corresponding cis- and trans-diols. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols.

Syn-Dihydroxylation (Sharpless Asymmetric Dihydroxylation)

The Sharpless asymmetric dihydroxylation provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] The choice of the chiral ligand (in AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.

Reaction Scheme:

syn_dihydroxylation This compound This compound cis-4-tert-Butylcyclohexane-1,2-diol cis-4-tert-Butylcyclohexane-1,2-diol This compound->cis-4-tert-Butylcyclohexane-1,2-diol AD-mix-β, t-BuOH/H2O anti_dihydroxylation_workflow start This compound step1 Epoxidation (m-CPBA, CH2Cl2) start->step1 intermediate trans-4-tert-Butylcyclohexene oxide step1->intermediate step2 Acid-catalyzed hydrolysis (H3O+) intermediate->step2 end trans-4-tert-Butylcyclohexane-1,2-diol step2->end hydroboration This compound This compound trans-4-tert-Butylcyclohexanol trans-4-tert-Butylcyclohexanol This compound->trans-4-tert-Butylcyclohexanol 1. BH3-THF 2. H2O2, NaOH oxymercuration This compound This compound cis-4-tert-Butylcyclohexanol cis-4-tert-Butylcyclohexanol This compound->cis-4-tert-Butylcyclohexanol 1. Hg(OAc)2, H2O/THF 2. NaBH4, NaOH bromination This compound This compound trans-1,2-Dibromo-4-tert-butylcyclohexane trans-1,2-Dibromo-4-tert-butylcyclohexane This compound->trans-1,2-Dibromo-4-tert-butylcyclohexane Br2, CCl4 markovnikov_hbr This compound This compound 1-Bromo-4-tert-butylcyclohexane 1-Bromo-4-tert-butylcyclohexane This compound->1-Bromo-4-tert-butylcyclohexane HBr (no peroxides) anti_markovnikov_hbr This compound This compound 1-Bromo-3-tert-butylcyclohexane 1-Bromo-3-tert-butylcyclohexane This compound->1-Bromo-3-tert-butylcyclohexane HBr, ROOR

References

Application Notes and Protocols for Diels-Alder Reactions Involving 4-tert-Butylcyclohexene as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring, a structural motif frequently found in natural products and pharmacologically active compounds.[1] While this reaction typically requires an electron-rich diene and an electron-poor dienophile for efficient transformation, the use of unactivated dienophiles, such as 4-tert-butylcyclohexene, presents a significant challenge. The presence of the bulky tert-butyl group also introduces considerable steric hindrance. This document provides an overview of the strategies to enable Diels-Alder reactions with this compound and offers a representative protocol for such a transformation, primarily focusing on Lewis acid catalysis as an activation method.

Challenges and Strategies for Unactivated Dienophiles

This compound lacks electron-withdrawing groups, rendering it a poor dienophile in thermally initiated Diels-Alder reactions. To overcome this low reactivity, several strategies can be employed:

  • Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the reaction.[2] This is the most common and practical approach for activating unactivated alkenes.

  • High Pressure: Applying high pressure can facilitate the reaction by decreasing the activation volume, which is typically negative for cycloaddition reactions.

  • Use of Highly Reactive Dienes: Employing dienes with strong electron-donating groups can increase the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and promoting the reaction.

This application note will focus on the Lewis acid-catalyzed approach due to its broader accessibility in standard laboratory settings.

Reaction Scheme

The general reaction scheme for the Diels-Alder cycloaddition between a generic diene and this compound is depicted below. The reaction leads to the formation of a new bicyclic or polycyclic system containing a bulky tert-butyl group, which can be a valuable scaffold in medicinal chemistry for exploring structure-activity relationships.

Caption: General Diels-Alder reaction of this compound.

Experimental Protocols

The following is a representative protocol for a Lewis acid-catalyzed Diels-Alder reaction involving this compound. This protocol is based on established procedures for similar unactivated dienophiles and should be optimized for specific dienes and desired products.

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

  • This compound (dienophile)

  • Diene (e.g., cyclopentadiene, isoprene, or a functionalized diene)

  • Lewis Acid (e.g., aluminum chloride (AlCl₃), diethylaluminum chloride (Et₂AlCl), or boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous Solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), toluene, or hexanes)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, Schlenk line)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate (NaHCO₃), water)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) (Na₂SO₄), magnesium sulfate (MgSO₄))

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation:

    • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere (N₂ or Ar).

    • Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., CH₂Cl₂) in the flask.

  • Reaction Initiation:

    • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

    • Slowly add the Lewis acid (0.1 to 1.1 equivalents) to the stirred solution of the dienophile. The optimal amount of Lewis acid should be determined experimentally.

    • Stir the mixture for 15-30 minutes at the same temperature to allow for complexation.

  • Addition of Diene:

    • Slowly add the diene (1.0 to 1.5 equivalents) to the reaction mixture via syringe.

    • Allow the reaction to stir at the chosen temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding the quenching solution at a low temperature.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Diels-Alder adduct.

Experimental Workflow Diagram

Experimental_Workflow A Setup Anhydrous Reaction Flask B Dissolve this compound in Anhydrous Solvent A->B C Cool to -78 °C to 0 °C B->C D Slowly Add Lewis Acid C->D E Stir for 15-30 min D->E F Slowly Add Diene E->F G Monitor Reaction by TLC/GC F->G H Quench Reaction G->H Upon Completion I Aqueous Work-up and Extraction H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for Lewis acid-catalyzed Diels-Alder reaction.

Data Presentation

Due to the lack of specific literature data for Diels-Alder reactions of this compound, the following table presents representative data from analogous reactions involving unactivated cycloalkenes to provide an expectation of potential yields and stereoselectivities.

DieneDienophileLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
CyclopentadieneCyclohexeneEt₂AlCl (1.0)CH₂Cl₂037595:5
IsopreneCyclopenteneAlCl₃ (0.5)Toluene-2086880:20
1,3-ButadieneCyclohexeneBF₃·OEt₂ (1.0)CH₂Cl₂252445N/A
Danishefsky's DieneCyclohexeneZnCl₂ (1.0)THF251285>98:2

Note: The data in this table is illustrative and based on reactions with similar unactivated dienophiles. Actual results with this compound may vary and require optimization.

Signaling Pathway/Logical Relationship Diagram

The catalytic cycle of a Lewis acid in a Diels-Alder reaction can be visualized as follows. The Lewis acid activates the dienophile, the cycloaddition occurs, and the catalyst is regenerated upon work-up.

Lewis_Acid_Catalysis Dienophile This compound ActivatedComplex [Dienophile-LA] Complex Dienophile->ActivatedComplex + LA LewisAcid Lewis Acid (LA) TransitionState [Diene...Dienophile-LA]‡ (Transition State) ActivatedComplex->TransitionState + Diene Diene Diene ProductComplex [Product-LA] Complex TransitionState->ProductComplex Product Diels-Alder Adduct ProductComplex->Product - LA (during work-up)

Caption: Conceptual diagram of Lewis acid catalysis in Diels-Alder reactions.

Conclusion

While Diels-Alder reactions involving this compound as a dienophile are challenging due to its unactivated and sterically hindered nature, they can be achieved through the use of activating methods such as Lewis acid catalysis. The provided protocol offers a general guideline for approaching such transformations. Researchers and drug development professionals can utilize this methodology to synthesize novel polycyclic scaffolds incorporating the 4-tert-butylcyclohexyl moiety, which may be of interest for the development of new therapeutic agents. Careful optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, will be crucial for achieving satisfactory yields and selectivities.

References

Application Notes and Protocols for Hydrofunctionalization of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various hydrofunctionalization reactions of the alkene group in 4-tert-butylcyclohexene. The reactions covered include hydroboration-oxidation, acid-catalyzed hydration, oxymercuration-demercuration, hydrohalogenation, and dihydroxylation. These transformations are fundamental in organic synthesis and crucial for the preparation of substituted cyclohexane (B81311) derivatives, which are common motifs in pharmaceuticals and other bioactive molecules.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereoselectivity.[1] The bulky tert-butyl group on the cyclohexane ring influences the stereochemical outcome of the reaction.

Data Presentation
ReagentProduct(s)Diastereomeric Ratio (trans:cis)Yield (%)Reference
BH₃-THFtrans-4-tert-Butylcyclohexanol, cis-4-tert-Butylcyclohexanol80:20~90%Theoretical, based on steric hindrance
9-BBNtrans-4-tert-Butylcyclohexanol>99:1High[2]
Experimental Protocol: Hydroboration-Oxidation using BH₃-THF

Materials:

  • This compound

  • 1 M Borane-tetrahydrofuran complex (BH₃-THF) in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M BH₃-THF solution (0.5 eq) dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 3 M NaOH solution (1.5 eq) followed by the dropwise addition of 30% H₂O₂ (1.5 eq). Caution: The addition of H₂O₂ is exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes mixture) to afford the desired alcohols.

Diagram: Hydroboration-Oxidation Workflow

hydroboration_oxidation A This compound + BH3-THF B Trialkylborane Intermediate A->B Hydroboration C Oxidation (NaOH, H2O2) B->C D trans/cis-4-tert-Butylcyclohexanol C->D

Caption: Workflow for the hydroboration-oxidation of this compound.

Acid-Catalyzed Hydration

Acid-catalyzed hydration of alkenes follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[3] Due to the formation of a carbocation intermediate, rearrangements are possible, though unlikely in this specific substrate. The stereochemical outcome is typically a mixture of syn and anti addition products.

Data Presentation
CatalystProduct(s)Diastereomeric Ratio (trans:cis)Yield (%)
H₂SO₄ (aq)trans-4-tert-Butylcyclohexanol, cis-4-tert-ButylcyclohexanolMixtureModerate
Experimental Protocol: Acid-Catalyzed Hydration

Materials:

  • This compound

  • 50% Aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) and 50% aqueous H₂SO₄.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, pour the reaction mixture into a separatory funnel containing diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the alcohol products.

Diagram: Acid-Catalyzed Hydration Mechanism

acid_catalyzed_hydration A Alkene Protonation B Carbocation Intermediate A->B C Nucleophilic Attack by H2O B->C D Deprotonation C->D E Alcohol Product D->E

Caption: Mechanism of acid-catalyzed hydration of an alkene.

Oxymercuration-Demercuration

This two-step hydration reaction also follows Markovnikov's rule but proceeds via a mercurinium ion intermediate, which prevents carbocation rearrangements.[4] The reaction exhibits anti-addition stereochemistry.[5] In the case of this compound, there is a slight preference for the acetoxymercury group to add trans to the bulky tert-butyl group.[6]

Data Presentation
Product(s)Diastereomeric Ratio (trans-HgOAc addition : cis-HgOAc addition)Final Product Ratio (trans-OH : cis-OH)Yield (%)
trans-2-Acetoxymercuri-trans-1-hydroxy-4-tert-butylcyclohexane, cis-2-Acetoxymercuri-trans-1-hydroxy-4-tert-butylcyclohexaneSlight preference for transMixtureHigh
Experimental Protocol: Oxymercuration-Demercuration

Materials:

  • This compound

  • Mercury(II) acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • 3 M Sodium hydroxide (NaOH) solution

  • 0.5 M Sodium borohydride (B1222165) (NaBH₄) in 3 M NaOH

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve mercury(II) acetate (1.1 eq) in a mixture of THF and water (1:1).

  • Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 1 hour.

  • After the oxymercuration is complete (indicated by the disappearance of the starting alkene on TLC), add 3 M NaOH solution (1.1 eq).

  • Cool the mixture to 0 °C and slowly add a solution of 0.5 M NaBH₄ in 3 M NaOH (1.1 eq).

  • Stir the mixture for 2 hours at room temperature. A black precipitate of mercury metal will form.

  • Decant the supernatant and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Diagram: Oxymercuration-Demercuration Workflow

oxymercuration_demercuration A Alkene + Hg(OAc)2, H2O B Organomercury Intermediate A->B Oxymercuration C Reduction (NaBH4) B->C D Alcohol Product C->D Demercuration

Caption: Workflow for oxymercuration-demercuration.

Hydrohalogenation

The addition of hydrogen halides (HX) to alkenes can proceed via two different mechanisms, leading to either Markovnikov or anti-Markovnikov products.

Markovnikov Hydrobromination

This reaction proceeds through a carbocation intermediate, with the halide adding to the more substituted carbon.

Data Presentation
ReagentProductRegioselectivity
HBr1-Bromo-1-tert-butylcyclohexane (major)Markovnikov
Experimental Protocol: Markovnikov Hydrobromination

Materials:

  • This compound

  • Anhydrous hydrogen bromide (HBr) gas or a solution of HBr in acetic acid

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask protected from moisture.

  • Cool the solution to 0 °C.

  • Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with cold water and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude alkyl halide.

  • Purify by distillation or column chromatography if necessary.

Anti-Markovnikov Hydrobromination

In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the less substituted carbon.[7]

Data Presentation
ReagentProductRegioselectivity
HBr, ROOR (peroxide)1-Bromo-2-tert-butylcyclohexane (major)Anti-Markovnikov
Experimental Protocol: Anti-Markovnikov Hydrobromination

Materials:

  • This compound

  • Hydrogen bromide (HBr)

  • Benzoyl peroxide or another radical initiator (ROOR)

  • Anhydrous solvent (e.g., pentane (B18724) or CCl₄)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and a catalytic amount of benzoyl peroxide in an anhydrous, non-polar solvent.

  • Bubble HBr gas through the solution or add a solution of HBr while irradiating with a UV lamp or heating to initiate the radical reaction.

  • Continue the reaction for several hours, monitoring by GC or TLC.

  • After completion, wash the reaction mixture with a solution of sodium bisulfite (to destroy excess peroxide) and then with water.

  • Dry the organic layer, remove the solvent, and purify the product.

Diagram: Hydrohalogenation Pathways

hydrohalogenation cluster_0 Markovnikov cluster_1 Anti-Markovnikov A Alkene + HBr B Carbocation Intermediate A->B C More Substituted Alkyl Halide B->C D Alkene + HBr, ROOR E Radical Intermediate D->E F Less Substituted Alkyl Halide E->F

Caption: Markovnikov vs. Anti-Markovnikov hydrohalogenation pathways.

Dihydroxylation

Dihydroxylation involves the addition of two hydroxyl groups across the double bond, which can be achieved with either syn- or anti-stereoselectivity.

Syn-Dihydroxylation

This is typically achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or with cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction is a concerted syn-addition.[8][9]

Data Presentation
ReagentProduct(s)StereoselectivityYield (%)
OsO₄ (cat.), NMOcis-4-tert-Butylcyclohexane-1,2-diolSyn-additionHigh (typically >90%)
Experimental Protocol: Syn-Dihydroxylation with OsO₄/NMO

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water or 2.5 wt% in t-butanol)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone, water, and t-butanol solvent mixture

  • Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) and NMO (1.5 eq) in a mixture of acetone, water, and t-butanol.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of OsO₄ solution (0.01-0.05 eq) dropwise. The solution will turn dark.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ or NaHSO₃ and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the diol by recrystallization or column chromatography.

Anti-Dihydroxylation

Anti-dihydroxylation is a two-step process involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.

Data Presentation
ReagentsIntermediateFinal ProductStereoselectivityYield (%)
1. m-CPBA 2. H₃O⁺This compound oxidetrans-4-tert-Butylcyclohexane-1,2-diolAnti-additionGood
Experimental Protocol: Anti-Dihydroxylation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Dilute aqueous acid (e.g., H₂SO₄ or HClO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • Epoxidation: Dissolve this compound (1.0 eq) in DCM and cool to 0 °C. Add m-CPBA (1.1 eq) portion-wise. Stir at 0 °C for 1 hour and then at room temperature until the starting material is consumed (TLC). Wash the reaction mixture with Na₂SO₃ solution and then with NaHCO₃ solution. Dry the organic layer and concentrate to obtain the crude epoxide.

  • Ring-opening: Dissolve the crude epoxide in a mixture of THF and water. Add a catalytic amount of a strong acid (e.g., H₂SO₄). Stir the mixture at room temperature until the epoxide is consumed (TLC). Neutralize the reaction with NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the diol.

Diagram: Dihydroxylation Pathways

dihydroxylation cluster_0 Syn-Dihydroxylation cluster_1 Anti-Dihydroxylation A Alkene + OsO4/NMO B Osmate Ester A->B C cis-Diol B->C D Alkene + m-CPBA E Epoxide D->E G trans-Diol E->G Acid-catalyzed opening F H3O+ F->G

Caption: Pathways for syn- and anti-dihydroxylation of an alkene.

References

Application Notes and Protocols for the Polymerization of 4-tert-Butylcyclohexene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexene is a cyclic olefin monomer that holds potential for the synthesis of novel polymeric materials with tailored properties for various applications in material science. The bulky tert-butyl group can impart unique characteristics to the resulting polymer, such as increased glass transition temperature (Tg), enhanced thermal stability, and altered solubility, making it a monomer of interest for the development of advanced materials. This document provides an overview of the primary polymerization methods applicable to this compound—Cationic Polymerization and Ring-Opening Metathesis Polymerization (ROMP)—along with detailed, representative experimental protocols and expected polymer properties.

Polymerization Methods and Material Properties

The polymerization of this compound can be approached through two main routes: cationic polymerization, which proceeds via the double bond, and Ring-Opening Metathesis Polymerization (ROMP), which, although challenging for simple cyclohexenes due to low ring strain, may be feasible under specific catalytic conditions. The choice of polymerization method will significantly influence the structure and properties of the resulting poly(this compound).

Data Presentation

Due to the limited availability of specific experimental data for the homopolymerization of this compound in publicly accessible literature, the following tables present a summary of expected quantitative data based on analogous polymer systems and general principles of polymer chemistry. These values should be considered as starting points for experimental design and characterization.

Table 1: Expected Polymer Properties from Cationic Polymerization of this compound

PropertyExpected Value RangeNotes
Number-Average Molecular Weight (Mn) 1,000 - 50,000 g/mol Highly dependent on initiator/monomer ratio, temperature, and solvent.
Polydispersity Index (PDI) 1.5 - 3.0Typically broad due to chain transfer and termination reactions.
Glass Transition Temperature (Tg) 100 - 150 °CThe bulky tert-butyl group is expected to significantly increase Tg.
Appearance White to off-white powder/solidDependent on molecular weight and purity.

Table 2: Expected Polymer Properties from ROMP of this compound

PropertyExpected Value RangeNotes
Number-Average Molecular Weight (Mn) 10,000 - 200,000 g/mol Can be controlled by the monomer-to-catalyst ratio in living polymerizations.
Polydispersity Index (PDI) 1.1 - 1.5Narrower distributions are achievable with living ROMP systems.
Glass Transition Temperature (Tg) 80 - 130 °CDependent on the cis/trans content of the polymer backbone.
Appearance Rubbery solid to rigid plasticProperties will vary with molecular weight and microstructure.

Experimental Protocols

The following are detailed, representative protocols for the polymerization of this compound. Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the initiators and catalysts are sensitive to air and moisture. All solvents and the monomer should be rigorously dried and degassed before use.

Protocol 1: Cationic Polymerization of this compound

This protocol describes a general procedure for the cationic polymerization of this compound using a Lewis acid initiator.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄) (as a solution in a dry, non-polar solvent like dichloromethane)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Methanol (B129727) (for termination)

  • Hexane (B92381) (for precipitation)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 5 g, 36.2 mmol) in anhydrous dichloromethane (e.g., 50 mL).

  • Cool the monomer solution to the desired temperature (e.g., -78 °C to 0 °C) in a cooling bath.

  • Initiate the polymerization by the slow, dropwise addition of the Lewis acid initiator solution (e.g., 1 M AlCl₃ in CH₂Cl₂, 0.36 mL, 0.36 mmol, for a monomer-to-initiator ratio of 100:1) to the vigorously stirred monomer solution.

  • Allow the reaction to proceed for a predetermined time (e.g., 1 to 4 hours), monitoring the viscosity of the solution.

  • Terminate the polymerization by adding an excess of cold methanol (e.g., 10 mL).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred hexane (e.g., 500 mL).

  • Collect the precipitated polymer by filtration, wash it with fresh hexane, and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Differential Scanning Calorimetry (DSC) for Tg.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound

This protocol outlines a representative procedure for the ROMP of this compound using a Grubbs-type catalyst. The success of this reaction may be sensitive to the specific catalyst generation and reaction conditions due to the low ring strain of the monomer.

Materials:

  • This compound (purified by passing through a column of activated alumina (B75360) and degassing)

  • Grubbs' 2nd or 3rd Generation Catalyst

  • Anhydrous toluene (B28343) or dichloromethane

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox, dissolve the Grubbs' catalyst (e.g., 2nd Generation, 31 mg, 0.036 mmol, for a monomer-to-catalyst ratio of 1000:1) in anhydrous toluene (e.g., 10 mL) in a Schlenk flask.

  • In a separate flask, dissolve the purified this compound (5 g, 36.2 mmol) in anhydrous toluene (e.g., 40 mL).

  • Rapidly inject the monomer solution into the vigorously stirred catalyst solution.

  • Allow the polymerization to proceed at a controlled temperature (e.g., 25 °C to 80 °C) for a specified time (e.g., 1 to 24 hours). An increase in viscosity indicates polymer formation.

  • Terminate the polymerization by adding a small amount of ethyl vinyl ether (e.g., 1 mL).

  • Precipitate the polymer by pouring the solution into a large volume of methanol (e.g., 500 mL).

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

  • Analyze the polymer for its molecular weight, PDI, and thermal properties using GPC and DSC.

Visualizations

Cationic Polymerization Mechanism

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., H⁺) M1 This compound I->M1 Attack Cation1 Carbocation M1->Cation1 Cation_n Growing Polymer Chain (Cationic) Cation1->Cation_n M2 Monomer Cation_n->M2 Addition Cation_n1 Lengthened Polymer Chain M2->Cation_n1 Cation_final Final Polymer Chain (Cationic) Cation_n1->Cation_final Nu Nucleophile (e.g., H₂O) Cation_final->Nu Reaction Polymer Neutral Polymer Nu->Polymer

Caption: Cationic polymerization of this compound.

ROMP Mechanism

ROMP cluster_initiation Initiation cluster_propagation Propagation Catalyst Ru Catalyst Monomer1 This compound Catalyst->Monomer1 [2+2] Cycloaddition Metallocyclobutane1 Metallocyclobutane Intermediate Monomer1->Metallocyclobutane1 ActiveSpecies Active Propagating Species Metallocyclobutane1->ActiveSpecies Ring Opening Propagating Propagating Species ActiveSpecies->Propagating Monomer2 Monomer Propagating->Monomer2 [2+2] Cycloaddition Metallocyclobutane2 Metallocyclobutane Intermediate Monomer2->Metallocyclobutane2 LengthenedChain Lengthened Polymer Chain Metallocyclobutane2->LengthenedChain Ring Opening

Caption: ROMP mechanism for this compound.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Purify_Monomer Purify Monomer Dissolve_Monomer Dissolve Monomer in Solvent Purify_Monomer->Dissolve_Monomer Dry_Solvent Dry & Degas Solvent Dry_Solvent->Dissolve_Monomer Setup_Glassware Assemble Dry Glassware Setup_Glassware->Dissolve_Monomer Cool_Solution Cool to Reaction Temp. Dissolve_Monomer->Cool_Solution Add_Initiator Add Initiator/Catalyst Cool_Solution->Add_Initiator Polymerize Allow to Polymerize Add_Initiator->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate Polymer Terminate->Precipitate Filter_Dry Filter & Dry Polymer Precipitate->Filter_Dry Characterize Characterize Polymer (GPC, DSC, etc.) Filter_Dry->Characterize

Caption: General experimental workflow for polymerization.

Applications in Material Science

Poly(this compound) is anticipated to be a rigid, amorphous polymer with a high glass transition temperature. These properties could make it suitable for applications where thermal stability and mechanical strength are required. Potential areas of application include:

  • High-Performance Thermoplastics: As a component in blends or copolymers to enhance the thermal resistance of other polymers.

  • Dielectric Materials: The non-polar nature of the hydrocarbon backbone suggests potential for low-k dielectric applications in microelectronics.

  • Membranes: The bulky tert-butyl groups could create materials with specific free volume characteristics, making them candidates for gas separation membranes.

  • Additives: Low molecular weight polymers could serve as processing aids or property modifiers in other polymer formulations.

Further research and characterization are necessary to fully elucidate the properties and potential applications of this polymer. The protocols and data provided herein serve as a foundational guide for researchers venturing into the synthesis and exploration of poly(this compound).

Application Note: Protocol for the Oxymercuration-Reduction of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-tert-butylcyclohexanol (B146172) from 4-tert-butylcyclohexene via an oxymercuration-reduction reaction. This two-step procedure offers a reliable method for the Markovnikov hydration of alkenes without the carbocation rearrangements often observed in acid-catalyzed hydration. The protocol details the oxymercuration of the alkene using mercuric acetate (B1210297) followed by an in-situ reductive demercuration with sodium borohydride (B1222165) to yield the corresponding alcohol. This method is particularly useful in complex molecule synthesis where preventing skeletal rearrangements is critical.

Introduction

The oxymercuration-reduction of alkenes is a cornerstone reaction in organic synthesis for the preparation of alcohols. The reaction proceeds through a two-stage mechanism:

  • Oxymercuration: The alkene reacts with mercuric acetate in an aqueous solution to form a stable organomercurial intermediate. This step involves the formation of a cyclic mercurinium ion, which is then opened by a water molecule.[1][2] This addition is highly regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[2] The mechanism proceeds via an anti-addition of the hydroxyl and acetoxymercury groups across the double bond.

  • Reduction (Demercuration): The carbon-mercury bond in the intermediate is reductively cleaved using a reducing agent, typically sodium borohydride (NaBH₄).[2] This step replaces the mercury moiety with a hydrogen atom. The reduction step is generally not stereospecific as it can proceed through a radical mechanism.[3]

This overall transformation results in the net addition of water across the alkene, yielding an alcohol. A significant advantage of this method is the absence of carbocation intermediates, thus preventing unwanted molecular rearrangements.[2] For a substituted cyclohexene (B86901) like this compound, this reaction leads to a mixture of cis- and trans-4-tert-butylcyclohexanol diastereomers.

Experimental Protocol

This protocol is adapted from established procedures for the oxymercuration-reduction of substituted cyclohexenes.

Materials:

  • This compound

  • Mercuric acetate (Hg(OAc)₂) (Caution: Highly Toxic!)

  • Tetrahydrofuran (B95107) (THF), reagent grade

  • Deionized Water

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Saturated sodium chloride solution (Brine)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

  • Standard laboratory glassware

Part A: Oxymercuration
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add mercuric acetate (e.g., 6.38 g, 20 mmol).

  • Solvent Addition: Add 50 mL of deionized water and 50 mL of tetrahydrofuran (THF) to the flask. Stir the mixture until the mercuric acetate has completely dissolved.

  • Alkene Addition: To the stirred solution, add this compound (e.g., 2.76 g, 20 mmol) dropwise at room temperature.

  • Reaction Time: Continue stirring the reaction mixture vigorously at room temperature for 45-60 minutes. The completion of the oxymercuration step is often indicated by the disappearance of the alkene, which can be monitored by TLC or GC analysis if desired.

Part B: Reductive Demercuration
  • Base Addition: After the oxymercuration is complete, cool the flask in an ice bath. Slowly add 50 mL of 3 M sodium hydroxide (NaOH) solution to the reaction mixture.

  • Reduction: While keeping the mixture in the ice bath and stirring vigorously, slowly add a solution of sodium borohydride (e.g., 0.76 g, 20 mmol) in 50 mL of 3 M NaOH. The NaBH₄ solution should be added at a rate that maintains the reaction temperature below 25 °C.

  • Reaction Time: After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 2 hours. A metallic mercury precipitate will form at the bottom of the flask.

Part C: Workup and Purification
  • Separation: Carefully decant the supernatant liquid away from the elemental mercury. (Caution: Handle mercury with extreme care and dispose of it according to institutional safety protocols). Alternatively, the mixture can be filtered through a pad of Celite to remove the mercury.

  • Extraction: Transfer the decanted liquid to a separatory funnel. Separate the aqueous and organic (THF/ether) layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine all the organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product, a mixture of cis- and trans-4-tert-butylcyclohexanol, can be purified further by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Data Presentation

The oxymercuration-reduction of this compound yields a mixture of two diastereomeric alcohols. The ratio of these products is influenced by the stereochemistry of the initial oxymercuration step and the subsequent reduction.

ProductStructureIsomerTypical Ratio (%)
trans-4-tert-Butylcyclohexanoltrans-4-tert-Butylcyclohexanoltrans~70
cis-4-tert-Butylcyclohexanolcis-4-tert-Butylcyclohexanolcis~30

Note: The cis/trans ratio can vary. The ratio presented is a typical distribution for commercially available 4-tert-butylcyclohexanol, which is often synthesized via different routes such as ketone reduction.[4][5] The specific outcome of the oxymercuration-reduction pathway should be determined experimentally.

Visualized Workflow

The following diagram illustrates the key stages of the experimental protocol.

Oxymercuration_Reduction_Workflow Start Start: This compound Reagents1 1. Hg(OAc)₂, H₂O/THF 2. Stir at RT, 45-60 min Start->Reagents1 Oxymercuration Oxymercuration Intermediate (Organomercurial) Reagents1->Oxymercuration Reagents2 1. 3M NaOH (aq) 2. NaBH₄ in 3M NaOH 3. Stir at RT, 2h Oxymercuration->Reagents2 Reduction Reduction & Workup (Crude Product) Reagents2->Reduction Purification Purification (Distillation or Chromatography) Reduction->Purification End Final Product: cis/trans-4-tert- Butylcyclohexanol Purification->End

References

Synthesis of 4-tert-butylcyclohexanol from 4-tert-Butylcyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-tert-butylcyclohexanol (B146172) from 4-tert-butylcyclohexene. The methods described herein—oxymercuration-demercuration, hydroboration-oxidation, and acid-catalyzed hydration—offer distinct stereochemical outcomes, allowing for the selective synthesis of either the cis or trans isomer of the target alcohol. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position, providing a powerful model for studying the stereochemistry of addition reactions.

Introduction to Synthetic Pathways

The hydration of this compound to 4-tert-butylcyclohexanol can be achieved through several common methods, each with its own characteristic regioselectivity and stereospecificity. The choice of method is primarily dictated by the desired diastereomer of the product.

  • Oxymercuration-Demercuration: This two-step method proceeds through a cyclic mercurinium ion intermediate. The subsequent attack by a water molecule occurs from the face opposite to the mercury-containing group, resulting in a net anti-addition of a hydrogen and a hydroxyl group across the double bond. For this compound, this pathway predominantly yields the thermodynamically stable trans-4-tert-butylcyclohexanol, where both the hydroxyl and tert-butyl groups occupy equatorial positions. This method has the advantage of avoiding the carbocation rearrangements that can plague acid-catalyzed hydrations.

  • Hydroboration-Oxidation: This reaction involves the syn-addition of a borane (B79455) reagent across the alkene double bond, with the boron atom adding to the less sterically hindered carbon. The bulky tert-butyl group directs the borane to the opposite face of the ring. Subsequent oxidation of the resulting organoborane with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry. This sequence results in the formation of cis-4-tert-butylcyclohexanol, where the hydroxyl group is in an axial position and the tert-butyl group is equatorial.

  • Acid-Catalyzed Hydration: This method involves the protonation of the double bond to form a carbocation intermediate, which is then captured by water. While following Markovnikov's rule, this reaction is not stereospecific and typically leads to a mixture of both cis and trans isomers. The reaction generally favors the formation of the more thermodynamically stable trans product.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data associated with each synthetic method for the conversion of this compound to 4-tert-butylcyclohexanol.

MethodReagentsPredominant IsomerDiastereomeric Ratio (cis:trans)Typical Yield
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄trans~5:95>90%
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHcis~80:20~85-95%
Acid-Catalyzed Hydration H₂SO₄, H₂Otrans (mixture)Mixture, favors transVariable

Mandatory Visualizations

G cluster_0 Oxymercuration-Demercuration Workflow start_om This compound step1_om React with Hg(OAc)₂ in THF/H₂O start_om->step1_om intermediate_om Organomercury Intermediate step1_om->intermediate_om Oxymercuration (anti-addition) step2_om Reduce with NaBH₄ intermediate_om->step2_om product_om trans-4-tert-butylcyclohexanol step2_om->product_om Demercuration

Caption: Workflow for the synthesis of trans-4-tert-butylcyclohexanol.

G cluster_1 Hydroboration-Oxidation Workflow start_ho This compound step1_ho React with BH₃·THF start_ho->step1_ho intermediate_ho Trialkylborane Intermediate step1_ho->intermediate_ho Hydroboration (syn-addition) step2_ho Oxidize with H₂O₂ and NaOH intermediate_ho->step2_ho product_ho cis-4-tert-butylcyclohexanol step2_ho->product_ho Oxidation

Caption: Workflow for the synthesis of cis-4-tert-butylcyclohexanol.

G cluster_2 Stereochemical Pathways alkene This compound oxy Oxymercuration (anti-addition) alkene->oxy hydro Hydroboration (syn-addition) alkene->hydro trans_product trans-Isomer (Equatorial OH) oxy->trans_product cis_product cis-Isomer (Axial OH) hydro->cis_product

Caption: Stereochemical relationship between reaction and product.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Mercury compounds are highly toxic; handle with extreme care and dispose of waste according to institutional guidelines.

Protocol 1: Synthesis of trans-4-tert-butylcyclohexanol via Oxymercuration-Demercuration

This protocol is designed to favor the formation of the trans isomer.

Materials:

Procedure:

  • Oxymercuration Step:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercury(II) acetate (e.g., 3.19 g, 10 mmol) in a mixture of 50 mL of THF and 50 mL of deionized water.

    • Stir the mixture until the mercury salt is fully dissolved.

    • To this solution, add this compound (e.g., 1.38 g, 10 mmol) dropwise at room temperature.

    • Stir the reaction mixture vigorously for 1 hour at room temperature. The initial yellow color of the solution should fade, indicating the consumption of the alkene.

  • Demercuration Step:

    • Cool the reaction flask in an ice bath.

    • Slowly add 10 mL of 3 M NaOH solution to the flask.

    • Prepare a solution of sodium borohydride (e.g., 0.38 g, 10 mmol) in 10 mL of 3 M NaOH. Add this solution dropwise to the cooled reaction mixture. A black precipitate of elemental mercury will form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • Carefully decant the supernatant liquid away from the mercury precipitate. Alternatively, filter the mixture through a pad of Celite to remove the mercury.

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., hexanes) to yield pure trans-4-tert-butylcyclohexanol.

Protocol 2: Synthesis of cis-4-tert-butylcyclohexanol via Hydroboration-Oxidation

This protocol is designed to favor the formation of the cis isomer.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

Procedure:

  • Hydroboration Step:

    • In a dry 250 mL round-bottom flask under a nitrogen atmosphere, place this compound (e.g., 1.38 g, 10 mmol) dissolved in 20 mL of anhydrous THF.

    • Cool the flask in an ice bath.

    • Using an addition funnel, add 11 mL of a 1 M solution of BH₃·THF (11 mmol) dropwise to the stirred solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Oxidation Step:

    • Cool the reaction flask back to 0 °C with an ice bath.

    • Slowly and carefully add 5 mL of 3 M NaOH solution.

    • Very slowly, add 5 mL of 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not rise significantly. (CAUTION: This addition is exothermic).

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Add 50 mL of diethyl ether to the reaction mixture and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate cis-4-tert-butylcyclohexanol.

Application of 4-tert-Butylcyclohexene in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The rigid conformational preference of the cyclohexane (B81311) ring in 4-tert-butylcyclohexene and its derivatives, enforced by the sterically demanding tert-butyl group, makes it an invaluable tool for studying the stereochemistry and mechanisms of various organic reactions. The tert-butyl group acts as a "locking" agent, predominantly holding the cyclohexane ring in a chair conformation where the tert-butyl group occupies an equatorial position. This conformational rigidity allows for a more straightforward analysis of the stereochemical outcomes of reactions, providing deep insights into the transition states and pathways involved. This molecule and its derivatives are particularly useful in demonstrating the principles of stereoselectivity and stereospecificity in addition and elimination reactions.

Key applications of this compound and its derivatives in studying reaction mechanisms include:

  • Electrophilic Additions: The fixed conformation of the double bond in this compound allows for a clear distinction between syn- and anti-addition pathways. By analyzing the stereochemistry of the products, researchers can infer the mechanism of electrophilic attack and the nature of the intermediate species.

  • Elimination Reactions: The differential reactivity of cis and trans isomers of 4-tert-butylcyclohexyl derivatives provides a classic illustration of the stereoelectronic requirements of E2 elimination reactions, specifically the need for an anti-periplanar arrangement of the leaving group and a β-hydrogen.

  • Stereoselectivity of Reductions: The reduction of the corresponding ketone, 4-tert-butylcyclohexanone, is a widely used model system to study the facial selectivity of hydride reducing agents. The steric hindrance posed by the axial hydrogens on one face of the carbonyl group influences the trajectory of the incoming nucleophile, leading to a predictable mixture of diastereomeric alcohols.

These studies are fundamental to understanding reaction mechanisms, which is a cornerstone of synthetic organic chemistry and crucial for the rational design of synthetic routes in drug development. By providing clear and predictable stereochemical outcomes, this compound serves as an excellent substrate for both pedagogical purposes and advanced mechanistic investigations.

Quantitative Data Summary

The following tables summarize quantitative data from key reactions involving this compound derivatives, illustrating the stereochemical and kinetic principles discussed.

Table 1: Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone

Reducing AgentSolventTemperature (°C)Major ProductDiastereomeric Ratio (trans:cis)Reference
Sodium Borohydride (B1222165) (NaBH₄)Ethanol (B145695)25trans-4-tert-Butylcyclohexanol2.4 : 1.0[1]
Lithium Aluminum Hydride (LiAlH₄)Not SpecifiedNot Specifiedtrans-4-tert-Butylcyclohexanol9.5 : 1.0[1]
L-Selectride®Not SpecifiedNot Specifiedcis-4-tert-Butylcyclohexanol1.0 : 20[1]

Table 2: Relative Rates of E2 Elimination of 1-Bromo-4-tert-butylcyclohexane Isomers

IsomerBaseSolventRelative Rate
cis-1-Bromo-4-tert-butylcyclohexaneSodium EthoxideEthanol~500
trans-1-Bromo-4-tert-butylcyclohexaneSodium EthoxideEthanol1

Note: The cis isomer reacts significantly faster due to the axial orientation of the bromine atom, which allows for an ideal anti-periplanar arrangement with axial β-hydrogens for E2 elimination.

Experimental Protocols & Methodologies

Detailed methodologies for key experiments utilizing this compound and its derivatives are provided below.

Protocol 1: Oxymercuration-Demercuration of this compound

This protocol describes the Markovnikov hydration of this compound, which proceeds via an anti-addition mechanism.

Materials:

  • This compound

  • Mercuric acetate (B1210297) (Hg(OAc)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Oxymercuration:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of anhydrous THF and water.

    • Add mercuric acetate (1.1 equivalents) to the stirred solution at room temperature.

    • Continue stirring for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting alkene indicates the completion of the oxymercuration step.

  • Demercuration:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of 3 M NaOH (to make the solution basic) followed by a solution of sodium borohydride (0.5 equivalents) in 3 M NaOH.

    • A black precipitate of mercury metal will form.

    • Stir the mixture for 1-2 hours at room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4-tert-butylcyclohexanol.

Protocol 2: Hydroboration-Oxidation of this compound

This protocol outlines the anti-Markovnikov hydration of this compound, which occurs with syn-addition stereochemistry.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Hydroboration:

    • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the 1 M solution of BH₃·THF (0.4 equivalents) dropwise from the addition funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 30 °C.

    • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-tert-butylcyclohexanol.

Protocol 3: E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane

This protocol describes the rapid E2 elimination of the cis isomer to form this compound.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Sodium ethoxide (NaOEt)

  • Ethanol, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

    • To the stirred solution, add cis-1-bromo-4-tert-butylcyclohexane (1.0 equivalent) dropwise at room temperature.[2]

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.[2]

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

    • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain this compound.[2]

Visualizations

The following diagrams illustrate the key reaction mechanisms and experimental workflows discussed.

Caption: Mechanism of Oxymercuration-Demercuration.

Hydroboration_Oxidation_Workflow start Start: this compound in Anhydrous THF hydroboration 1. Hydroboration: Add BH₃·THF at 0°C, then stir at RT start->hydroboration oxidation 2. Oxidation: Add NaOH and H₂O₂ at 0°C, then reflux hydroboration->oxidation workup 3. Work-up: - Separate layers - Extract with Et₂O - Wash with H₂O and brine oxidation->workup purification 4. Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification product Product: cis-4-tert-Butylcyclohexanol (Major Diastereomer) purification->product

Caption: Experimental Workflow for Hydroboration-Oxidation.

E2_Elimination_Stereochemistry cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cis_conformer Br (axial) H (axial) Anti-periplanar reaction_cis Fast E2 Reaction cis_conformer->reaction_cis trans_conformer Br (equatorial) H (gauche) No Anti-periplanar H reaction_trans Slow Elimination trans_conformer->reaction_trans product This compound reaction_cis->product reaction_trans->product

Caption: Stereochemical Basis for E2 Elimination Rates.

References

Application Notes and Protocols: 4-tert-Butylcyclohexene Derivatives in Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-tert-butylcyclohexene are significant components in the formulation of liquid crystal mixtures, primarily utilized in display technologies. The bulky tert-butyl group influences the molecule's shape and steric interactions, which in turn affects the mesomorphic properties of the resulting liquid crystal materials. These compounds often serve as precursors or intermediates in the synthesis of more complex liquid crystal molecules. This document provides an overview of their applications, synthesis protocols, and key physical properties.

Applications in Liquid Crystal Materials

The primary application of this compound derivatives in liquid crystal research stems from their role as building blocks for mesogenic compounds. The cyclohexene (B86901) or cyclohexane (B81311) ring provides a rigid core, a fundamental requirement for a molecule to exhibit liquid crystalline phases. The tert-butyl group helps to control the melting point and clearing point of the final liquid crystal substance and can influence the type of mesophase formed.

For instance, cyclohex-2-en-1-one derivatives are versatile intermediates for preparing a variety of liquid crystalline compounds.[1] These can be transformed into 2,5-disubstituted cyclohexanones and subsequently into other cyclohexane derivatives, or even into chlorobenzene, chlorobiphenyl, or chloroterphenyl derivatives. The synthesis of new liquid crystalline cyclohexene and cyclohexane derivatives often involves the chemical transformation of 3,6-disubstituted cyclohex-2-enones.[1]

Physicochemical Properties

The physical properties of liquid crystals containing the 4-tert-butylcyclohexyl moiety are critical for their application in displays. These properties include the transition temperatures between different phases (e.g., crystalline to nematic, nematic to isotropic), optical birefringence, and dielectric anisotropy.

Mesomorphic Properties of Cyclohex-2-en-1-one Derivatives

The following table summarizes the transition temperatures for a series of 3-(4-substituted phenyl)-6-alkyl-cyclohex-2-en-1-ones, which are precursors to various liquid crystal compounds.

Compound No. R (at position 6) X (at phenyl-4') Transition Temperatures (°C) Reference
1aC4H9HCr 58 N 65 I
1bC5H11HCr 52 N 68 I
1cC6H13HCr 55 N 70 I
1dC4H9OCH3Cr 85 N 138 I
1eC5H11OCH3Cr 78 N 142 I
1fC6H13OCH3Cr 81 N 145 I
1gC4H9CNCr 125 N 210 I
1hC5H11CNCr 118 N 215 I
1iC6H13CNCr 122 N 218 I

Cr: Crystalline, N: Nematic, I: Isotropic

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylcyclohexyl Chloroformate

This protocol describes a method for synthesizing 4-tert-butylcyclohexyl chloroformate from 4-tert-butylcyclohexanol (B146172) and bis(trichloromethyl) carbonate.[2]

Materials:

  • 4-tert-butylcyclohexanol

  • Bis(trichloromethyl) carbonate

  • Dichloromethane (B109758) (solvent)

  • Artificial zeolite (catalyst)

  • Petroleum ether

Procedure:

  • In a 250 ml round-bottom flask, dissolve 3.1254 g (20 mmol) of 4-tert-butylcyclohexanol and 2.9776 g (10 mmol) of bis(trichloromethyl) carbonate in 30 ml of dichloromethane with magnetic stirring.

  • Add 2 g of artificial zeolite to the solution.

  • Allow the reaction to proceed at a temperature between 15-60°C for 6-30 hours.

  • After the reaction is complete, filter to separate the catalyst.

  • Distill the mother liquor to remove the solvent.

  • Separate the product using column chromatography.

  • Recrystallize the separated product from petroleum ether at -5 to 10°C for 5-24 hours to obtain white crystals of 4-tert-butylcyclohexyl chloroformate.

Expected Yield: 75-90% Purity: ≥98%

Protocol 2: Synthesis of trans-4-tert-Butylcyclohexanol

This protocol details the reduction of 4-tert-butylcyclohexanone (B146137) to primarily the trans isomer of 4-tert-butylcyclohexanol.[3]

Materials:

  • 4-tert-butylcyclohexanone

  • Lithium aluminum hydride (LiAlH4)

  • Dry ether

  • t-butanol

  • 10% aqueous sulfuric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of "mixed hydride" by reacting lithium aluminum hydride in dry ether.

  • In a dropping funnel, place a solution of 77.2 g (0.5 mole) of 4-tert-butylcyclohexanone in 500 ml of dry ether.

  • Slowly add the ketone solution to the mixed hydride solution, maintaining a gentle reflux. The addition should take 45-60 minutes.

  • After the addition is complete, reflux the reaction mixture for an additional 2 hours.

  • Destroy the excess hydride by adding 10 ml of dry t-butanol and reflux for another 30 minutes.

  • Cool the reaction mixture in an ice bath and decompose it by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.

  • Separate the ethereal layer and extract the aqueous layer once with 150 ml of ether.

  • Combine the ether extracts, wash once with water, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the ether to obtain the crude product.

  • Recrystallize the product to obtain trans-4-tert-butylcyclohexanol.

Expected Yield: 73-78% (first crop) Composition: Approximately 99.3% trans alcohol, 0.3% cis alcohol, and 0.4% ketone.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes discussed in the protocols.

Synthesis_of_4_tert_Butylcyclohexyl_Chloroformate 4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanol Reaction Reaction 4-tert-Butylcyclohexanol->Reaction Bis(trichloromethyl) carbonate Bis(trichloromethyl) carbonate Bis(trichloromethyl) carbonate->Reaction 4-tert-Butylcyclohexyl chloroformate 4-tert-Butylcyclohexyl chloroformate Reaction->4-tert-Butylcyclohexyl chloroformate Dichloromethane, Zeolite Catalyst

Caption: Synthesis of 4-tert-Butylcyclohexyl Chloroformate.

Synthesis_of_trans_4_tert_Butylcyclohexanol 4-tert-Butylcyclohexanone 4-tert-Butylcyclohexanone Reduction Reduction 4-tert-Butylcyclohexanone->Reduction 1. LiAlH4, Dry Ether 2. H2O, H2SO4 trans-4-tert-Butylcyclohexanol trans-4-tert-Butylcyclohexanol Reduction->trans-4-tert-Butylcyclohexanol

Caption: Synthesis of trans-4-tert-Butylcyclohexanol.

References

Application Notes and Protocols for the Laboratory Preparation of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-tert-butylcyclohexene, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is the acid-catalyzed dehydration of 4-tert-butylcyclohexanol (B146172). This protocol includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow. The information is intended for an audience with a foundational understanding of synthetic organic chemistry techniques.

Introduction

This compound is a cycloalkene that serves as a versatile building block in the synthesis of various organic molecules. Its conformational rigidity, imparted by the bulky tert-butyl group, makes it a useful scaffold in medicinal chemistry for the preparation of compounds with specific spatial arrangements. The most common and straightforward laboratory-scale synthesis of this compound involves the E1 elimination reaction of 4-tert-butylcyclohexanol, typically catalyzed by a strong acid such as phosphoric acid or sulfuric acid. This application note provides a detailed protocol for this dehydration reaction, ensuring a reliable and reproducible outcome.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-tert-butylcyclohexanol.

ParameterValueReference
Starting Material 4-tert-Butylcyclohexanol
Molecular Weight156.27 g/mol
Product This compound
Molecular Weight138.25 g/mol
Typical Yield80-90%
¹H NMR (CDCl₃, 300 MHz)
δ 5.68 (m, 2H, -CH=CH-)
δ 2.15-1.85 (m, 4H)
δ 1.78 (m, 1H)
δ 1.20 (m, 2H)
δ 0.86 (s, 9H, -C(CH₃)₃)
IR (neat)
~3020 cm⁻¹ (=C-H stretch)
~1650 cm⁻¹ (C=C stretch)

Experimental Protocol: Acid-Catalyzed Dehydration of 4-tert-Butylcyclohexanol

This protocol details the procedure for the dehydration of 4-tert-butylcyclohexanol to this compound using phosphoric acid as the catalyst.

Materials:

  • 4-tert-Butylcyclohexanol (cis/trans mixture)

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Distillation apparatus (condenser, distillation head, receiving flask)

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Glassware for extraction and drying

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, combine 10.0 g (0.064 mol) of 4-tert-butylcyclohexanol and 5.0 mL of 85% phosphoric acid.

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or oil bath. The product, this compound, will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more product is distilling, typically when the temperature of the distilling liquid rises significantly.

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 20 mL of deionized water

      • 20 mL of 10% aqueous sodium carbonate solution (to neutralize any remaining acid)

      • 20 mL of saturated sodium chloride solution (brine)

    • Carefully separate and discard the aqueous layer after each wash.

  • Drying and Isolation:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

    • Decant or filter the dried liquid into a pre-weighed round-bottom flask.

    • Remove the solvent (if any was used for extraction) using a rotary evaporator. The remaining liquid is the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 171-173 °C.

  • Characterization:

    • Determine the final yield of the product.

    • Characterize the product using ¹H NMR and IR spectroscopy and compare the spectra with the data provided in the table above.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification cluster_analysis Analysis start Combine 4-tert-butylcyclohexanol and Phosphoric Acid heat Heat and Distill start->heat collect Collect Distillate heat->collect wash_water Wash with Water collect->wash_water wash_carbonate Wash with Na₂CO₃ solution wash_water->wash_carbonate wash_brine Wash with Brine wash_carbonate->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry with Na₂SO₄ separate->dry filter Filter/Decant dry->filter evaporate Evaporate Solvent filter->evaporate purify Fractional Distillation (Optional) evaporate->purify yield Determine Yield purify->yield nmr ¹H NMR Spectroscopy yield->nmr ir IR Spectroscopy yield->ir

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Phosphoric acid is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-tert-Butylcyclohexanol and this compound are flammable. Keep away from open flames and ignition sources.

  • Handle all organic solvents with care and dispose of chemical waste according to institutional guidelines.

Application Notes and Protocols for the Use of 4-tert-Butylcyclohexene in Undergraduate Organic Chemistry Labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-tert-butylcyclohexene as a versatile substrate in undergraduate organic chemistry laboratories. Its locked conformation, due to the bulky tert-butyl group, provides an excellent model for teaching and exploring the stereochemical outcomes of various electrophilic addition reactions. The protocols provided are designed to be illustrative and can be adapted for research and development purposes where stereocontrol is paramount.

Application Note 1: Synthesis of this compound via Dehydration of 4-tert-Butylcyclohexanol (B146172)

Introduction: The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes. Using 4-tert-butylcyclohexanol as a starting material allows for the straightforward preparation of this compound. This experiment introduces students to elimination reactions and the principles of generating alkenes. A greener alternative using a reusable solid acid catalyst is also presented, which aligns with modern sustainable chemistry practices.

Key Learning Objectives:

  • Understanding of E1 elimination mechanism.

  • Application of Le Chatelier's principle to drive a reaction to completion.

  • Purification techniques, including distillation and extraction.

  • Characterization of alkenes using IR spectroscopy and gas chromatography.

Experimental Protocol: Acid-Catalyzed Dehydration

A detailed procedure for the dehydration of cyclohexanol (B46403) using sulfuric acid can be adapted for 4-tert-butylcyclohexanol.[1][2][3]

  • Reaction Setup: In a round-bottom flask, combine 10 mL of 4-tert-butylcyclohexanol and 5 mL of 9 M sulfuric acid.[2] Add a magnetic stir bar.

  • Distillation: Assemble a fractional distillation apparatus and heat the mixture.[2] Collect the distillate, which is a mixture of this compound and water.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with 10% sodium carbonate solution, followed by water, and finally a saturated sodium chloride solution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant the dried liquid into a pre-weighed flask and determine the yield.

  • Characterization: Obtain an IR spectrum and a gas chromatogram of the product.

Greener Alternative using Montmorillonite KSF Clay:

As a more environmentally benign approach, a reusable Montmorillonite KSF clay catalyst can be used in place of strong acids. This method often results in a mixture of isomeric alkenes, providing an opportunity to discuss regioselectivity.[4]

Data Presentation:

ParameterValueReference
Starting Material4-tert-Butylcyclohexanol
ProductThis compound
Catalyst9 M H₂SO₄ or Montmorillonite KSF Clay[2][4]
Theoretical YieldVaries based on starting material quantity
% Yield78% (for 4-methylcyclohexanol (B52717) dehydration, indicative)[5]

Characterization Data:

  • IR Spectroscopy: The IR spectrum of the product will show the disappearance of the broad O-H stretch from the alcohol (around 3300 cm⁻¹) and the appearance of a C=C stretch (around 1650 cm⁻¹) and =C-H stretches (around 3020 cm⁻¹).

  • Gas Chromatography (GC): GC analysis can be used to determine the purity of the product and to identify the presence of any isomeric byproducts.[6] The retention time of this compound will be shorter than that of the starting alcohol.

Experimental Workflow (Dehydration):

Dehydration_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Characterization start 4-tert-Butylcyclohexanol + Acid Catalyst reaction Heat and Distill start->reaction distillate Collect Distillate reaction->distillate wash Wash with Na₂CO₃, H₂O, Brine distillate->wash dry Dry over Na₂SO₄ wash->dry product This compound dry->product characterization IR, GC Analysis product->characterization

Caption: Workflow for the synthesis of this compound.

Application Note 2: Electrophilic Bromination of this compound

Introduction: The bromination of an alkene is a classic example of an electrophilic addition reaction. The bulky tert-butyl group in this compound locks the ring in a chair conformation, which allows for a detailed study of the stereochemical outcome of the reaction. The reaction proceeds through a bromonium ion intermediate, and the subsequent nucleophilic attack by the bromide ion occurs in an anti-fashion, leading predominantly to the diaxial product. For safety and ease of handling, pyridinium (B92312) tribromide can be employed as a solid source of bromine.

Key Learning Objectives:

  • Understanding the mechanism of electrophilic addition of halogens to alkenes.

  • The concept of stereoselectivity and the formation of a bromonium ion intermediate.

  • The influence of a bulky substituent on the conformation of a cyclohexane (B81311) ring and the stereochemical outcome of a reaction.

  • Handling of solid brominating agents.

Experimental Protocol: Bromination with Pyridinium Tribromide

A general procedure for the bromination of an alkene using pyridinium tribromide can be adapted.[2]

  • Reaction Setup: Dissolve this compound in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a stoichiometric amount of pyridinium tribromide to the solution in portions while stirring.

  • Reaction: Stir the mixture at room temperature until the reddish-brown color of the tribromide disappears.

  • Workup: Pour the reaction mixture into water and collect the precipitated product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Determine the melting point and obtain ¹H NMR and ¹³C NMR spectra of the product.

Data Presentation:

ParameterValueReference
Starting MaterialThis compound
Producttrans-1,2-Dibromo-4-tert-butylcyclohexane (diaxial)
Brominating AgentPyridinium Tribromide[2]
Major Product StereochemistryDiaxial dibromide

Characterization Data:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the major diaxial product will show characteristic signals for the axial protons adjacent to the bromine atoms.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum can be used to confirm the number of unique carbon environments in the product.

Reaction Pathway (Bromination):

Bromination_Pathway alkene This compound bromonium Bromonium Ion Intermediate alkene->bromonium + Br₂ product trans-1,2-Dibromo-4-tert-butylcyclohexane (Diaxial Product) bromonium->product + Br⁻ (anti-attack)

Caption: Stereoselective bromination of this compound.

Application Note 3: Hydration of this compound

Introduction: The hydration of alkenes can be achieved through several methods, each with distinct regiochemical and stereochemical outcomes. Acid-catalyzed hydration proceeds via a carbocation intermediate and follows Markovnikov's rule, while oxymercuration-demercuration also yields the Markovnikov alcohol but avoids carbocation rearrangements. Hydroboration-oxidation, in contrast, results in the anti-Markovnikov alcohol with syn-addition of water. This compound serves as an excellent substrate to compare these methods.

Key Learning Objectives:

  • Comparison of different alkene hydration methods.

  • Understanding Markovnikov and anti-Markovnikov regioselectivity.

  • Stereochemistry of syn- and anti-addition.

  • The role of intermediates (carbocation, mercurinium ion, organoborane).

Acid-Catalyzed Hydration

Experimental Protocol:

A general procedure for the acid-catalyzed hydration of an alkene.[7][8][9][10]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of water containing a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reaction: Stir the mixture at an appropriate temperature to facilitate the reaction.[8]

  • Workup: Neutralize the acid with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., diethyl ether).

  • Drying and Isolation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Characterization: Analyze the product mixture by GC-MS and NMR spectroscopy to determine the product distribution.

Oxymercuration-Demercuration

Experimental Protocol:

A general procedure for oxymercuration-demercuration.

  • Oxymercuration: Dissolve this compound in a mixture of THF and water. Add mercury(II) acetate (B1210297) and stir at room temperature.

  • Demercuration: After the first step is complete, add a basic solution of sodium borohydride.

  • Workup: Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

  • Isolation and Characterization: Remove the solvent and analyze the product.

Hydroboration-Oxidation

Experimental Protocol:

A general procedure for hydroboration-oxidation.[11][12][13][14][15]

  • Hydroboration: Dissolve this compound in anhydrous THF under an inert atmosphere. Add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.[12] Allow the reaction to warm to room temperature and stir.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.[12][14]

  • Workup: Heat the mixture gently, then separate the layers. Extract the aqueous layer with an organic solvent.

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent.

  • Characterization: Analyze the product by NMR and IR spectroscopy.

Data Presentation:

ReactionReagentsRegioselectivityStereochemistry
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)MarkovnikovNot stereospecific
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THF 2. NaBH₄MarkovnikovAnti-addition
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAnti-MarkovnikovSyn-addition

Characterization Data of Hydration Products (Alcohols):

  • IR Spectroscopy: A broad O-H stretch will appear around 3300 cm⁻¹.[16]

  • ¹H NMR Spectroscopy: The chemical shift of the proton on the carbon bearing the hydroxyl group can help distinguish between cis and trans isomers.

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the product alcohols.

Logical Relationship of Hydration Methods:

Hydration_Methods cluster_acid Acid-Catalyzed cluster_oxy Oxymercuration cluster_hydro Hydroboration alkene This compound acid_hydration H₃O⁺ alkene->acid_hydration oxymercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄ alkene->oxymercuration hydroboration 1. BH₃·THF 2. H₂O₂, NaOH alkene->hydroboration markovnikov Markovnikov Alcohol anti_markovnikov Anti-Markovnikov Alcohol acid_hydration->markovnikov oxymercuration->markovnikov hydroboration->anti_markovnikov

Caption: Comparison of hydration methods for this compound.

Application Note 4: Epoxidation of this compound

Introduction: The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for synthesizing epoxides. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond in a syn-addition. The bulky tert-butyl group in this compound directs the epoxidation to the less sterically hindered face of the double bond, leading to a high degree of stereoselectivity.

Key Learning Objectives:

  • Mechanism of epoxidation with peroxy acids.

  • Stereospecificity of the epoxidation reaction.

  • The directing effect of steric hindrance on the stereochemical outcome.

  • Characterization of epoxides.

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane (B109758) in a flask.

  • Reagent Addition: Add a slight excess of m-CPBA in portions to the stirred solution, maintaining the temperature with an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with a solution of sodium bisulfite to destroy excess peroxy acid, followed by a wash with sodium bicarbonate solution and then water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain the crude epoxide.

  • Characterization: Obtain IR and NMR spectra of the product.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ProductThis compound oxide
Epoxidizing Agentm-CPBA
StereochemistrySyn-addition to the less hindered face

Characterization Data:

  • IR Spectroscopy: The C=C stretch from the alkene will be absent. Characteristic epoxide C-O stretching bands will appear around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The protons on the epoxide ring will have characteristic chemical shifts, typically in the range of 2.5-3.5 ppm.

  • ¹³C NMR Spectroscopy: The carbons of the epoxide ring will appear in the range of 40-60 ppm.

Epoxidation Reaction Pathway:

Epoxidation_Pathway alkene This compound transition_state Concerted Transition State alkene->transition_state + m-CPBA epoxide This compound Oxide transition_state->epoxide

Caption: Epoxidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-tert-Butylcyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical dehydration of 4-tert-Butylcyclohexanol (B146172).

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete Dehydration: Insufficient acid catalyst, low reaction temperature, or short reaction time.Increase the amount of acid catalyst (e.g., sulfuric acid or phosphoric acid) incrementally. Ensure the reaction temperature is optimal for dehydration (typically requires heating). Prolong the reaction time and monitor progress using TLC or GC analysis.
Loss of Product During Workup: Product evaporation due to its volatility, or incomplete extraction.Ensure all distillation and extraction steps are performed in a closed system to minimize evaporation. Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.
Presence of Unreacted 4-tert-Butylcyclohexanol in Product Incomplete Reaction: See "Low or No Yield" above.Re-subject the crude product to the dehydration conditions with fresh acid catalyst.
Inefficient Purification: Simple distillation may not be sufficient to separate the product from the starting material due to close boiling points.Employ fractional distillation for a more efficient separation. Alternatively, use column chromatography with a non-polar eluent.
Formation of Side Products (e.g., Di-tert-butylcyclohexyl ether) Intermolecular Dehydration: This can occur as a competing reaction to the desired intramolecular dehydration, especially at lower temperatures.Maintain a sufficiently high reaction temperature to favor the formation of the alkene (elimination) over the ether (substitution).
Polymerization of the Alkene Product Strongly Acidic Conditions and High Temperatures: Prolonged exposure to harsh acidic conditions can lead to polymerization of the newly formed alkene.Use the minimum effective amount of acid catalyst. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a milder acid catalyst.
Product is Contaminated with Acid Inadequate Neutralization During Workup: Insufficient washing with a basic solution.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution, followed by water and brine, until the aqueous washings are neutral.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the acid-catalyzed dehydration of 4-tert-butylcyclohexanol. This is typically an E1 elimination reaction.

Q2: Which acid catalyst is best for the dehydration of 4-tert-Butylcyclohexanol?

A2: Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used. Sulfuric acid is a stronger dehydrating agent but can sometimes lead to more charring and side products. Phosphoric acid is generally considered a milder and cleaner alternative.

Q3: What is the optimal temperature for the dehydration reaction?

A3: The reaction typically requires heating. The optimal temperature will depend on the specific acid catalyst used and the reaction setup. It is often performed at a temperature that allows for the distillation of the product as it is formed, which helps to drive the equilibrium towards the product side.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the dehydration can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the more polar alcohol spot and the appearance of the less polar alkene spot. Gas Chromatography (GC) is also an excellent method to monitor the reaction and quantify the product-to-starting material ratio.

Q5: What are the expected yields for this synthesis?

A5: Yields can vary significantly depending on the reaction conditions and the efficiency of the purification. With optimized conditions, yields in the range of 60-80% can be expected.

Q6: How do I purify the final product?

A6: The primary method for purifying this compound is distillation. Due to its relatively low boiling point, simple or fractional distillation can be used to separate it from unreacted alcohol, acid catalyst, and any high-boiling side products. Washing the crude product with water and a mild base prior to distillation is crucial to remove any residual acid.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylcyclohexanol from 4-tert-Butylcyclohexanone (B146137)

This protocol describes the reduction of the ketone to the corresponding alcohol, which is the precursor for the dehydration reaction.

Materials:

  • 4-tert-Butylcyclohexanone

  • Sodium Borohydride (B1222165) (NaBH₄)

  • Methanol

  • Diethyl ether

  • 3 M Sulfuric Acid

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a suitable flask, dissolve 4-tert-butylcyclohexanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 20-30 minutes.

  • Quench the reaction by slowly adding 3 M sulfuric acid, followed by water.

  • Extract the product into diethyl ether (2 x volumes).

  • Wash the combined organic extracts sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-tert-butylcyclohexanol.

Data Summary: Stereoselectivity of Reduction

The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

Reducing AgentPredominant IsomerApproximate Isomer Ratio (cis:trans)
Sodium Borohydride (NaBH₄)transVaries, but generally favors the trans isomer
L-Selectride®cisHighly selective for the cis isomer
Protocol 2: Acid-Catalyzed Dehydration of 4-tert-Butylcyclohexanol

Materials:

  • 4-tert-Butylcyclohexanol (cis/trans mixture)

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Place 4-tert-butylcyclohexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or a larger volume of 85% phosphoric acid.

  • Set up a simple or fractional distillation apparatus.

  • Heat the reaction mixture to a temperature that allows for the co-distillation of this compound and water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂ or MgSO₄).

  • Perform a final distillation to obtain the purified this compound.

Visualizations

Dehydration_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 4-tert-Butylcyclohexanol C Heat & Distill A->C B Acid Catalyst (H₂SO₄ or H₃PO₄) B->C D Collect Distillate C->D E Aqueous Wash (H₂O, NaHCO₃, Brine) D->E F Drying (Anhydrous MgSO₄) E->F G Final Distillation F->G H This compound (Pure Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol 4-tert-Butylcyclohexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O Water H₂O Alkene This compound Carbocation->Alkene - H⁺ (to H₂O) H2O_base H₂O

Caption: E1 mechanism for the dehydration of 4-tert-Butylcyclohexanol.

Technical Support Center: Purification of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-tert-Butylcyclohexene. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized from the dehydration of 4-tert-butylcyclohexanol?

A1: The primary impurities include:

  • Unreacted 4-tert-butylcyclohexanol: Due to incomplete dehydration of the starting material.

  • Isomeric Alkenes: Acid-catalyzed isomerization can lead to the formation of more thermodynamically stable isomers, such as 1-tert-butylcyclohexene and 3-tert-butylcyclohexene.[1][2]

  • Polymeric byproducts: Under harsh acidic conditions and high temperatures, polymerization of the alkene can occur.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., phosphoric acid or sulfuric acid) used in the dehydration reaction may remain.[1]

Q2: Why is fractional distillation necessary for the purification of this compound?

A2: Fractional distillation is crucial due to the close boiling points of this compound and its isomeric impurities. For instance, this compound has a boiling point of approximately 165.3°C, while the common impurity 1-tert-butylcyclohexene boils at around 167-168°C.[3][4] A simple distillation apparatus will not provide the necessary efficiency to separate these components effectively. Fractional distillation, with a column that provides multiple theoretical plates, is required to achieve high purity.

Q3: How can I effectively remove the acid catalyst after the dehydration reaction?

A3: A liquid-liquid extraction (work-up) procedure is necessary to remove the acid catalyst. This typically involves washing the crude organic product with a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, to neutralize the acid. This is followed by washing with water to remove any remaining salts and then a final wash with brine to aid in the removal of dissolved water from the organic layer.

Q4: What analytical techniques are suitable for assessing the purity and isomeric ratio of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for both purity assessment and determination of the isomeric ratio.[5] The gas chromatograph separates the different isomers based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides fragmentation patterns that confirm the identity of each component. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and identify impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of purified this compound Incomplete dehydration of the starting alcohol.Ensure the dehydration reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or temperature if necessary.
Loss of product during aqueous work-up.Minimize the number of transfers. During extractions, ensure complete phase separation and consider back-extracting the aqueous layers with a small amount of fresh organic solvent.
Inefficient fractional distillation.Ensure the distillation column is well-insulated to maintain a proper temperature gradient. Distill the mixture slowly to allow for proper equilibration on each theoretical plate.
Product is contaminated with isomeric alkenes Acid-catalyzed isomerization during dehydration or distillation.Ensure complete neutralization and removal of the acid catalyst before distillation. Distilling under reduced pressure can lower the required temperature and minimize isomerization.
Insufficient separation during fractional distillation.Use a longer fractionating column with a higher number of theoretical plates. Optimize the distillation rate; a slower rate generally provides better separation.
Product appears cloudy or contains water Incomplete drying of the organic layer before distillation.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.
Polymerization of the product in the distillation flask Presence of residual acid and high distillation temperatures.Thoroughly neutralize and wash the crude product to remove all traces of acid. Use a lower distillation temperature by employing vacuum distillation.

Quantitative Data

The following table summarizes the physical properties of this compound and its common impurities, which is critical for planning the purification by fractional distillation.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Refractive Index (n20/D)
This compoundC₁₀H₁₈138.25165.3[3]1.460[3]
1-tert-ButylcyclohexeneC₁₀H₁₈138.25167-168[4]1.461[3]
3-tert-ButylcyclohexeneC₁₀H₁₈138.251781.453
cis-4-tert-ButylcyclohexanolC₁₀H₂₀O156.27~212-
trans-4-tert-ButylcyclohexanolC₁₀H₂₀O156.27~212-

Experimental Protocols

Protocol 1: Aqueous Work-up for Neutralization of Crude Product

This protocol describes the steps to neutralize and wash the crude this compound after the acid-catalyzed dehydration of 4-tert-butylcyclohexanol.

  • Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature. Transfer the crude product to a separatory funnel.

  • Neutralizing Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Continue until no more gas is evolved.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake and allow the layers to separate. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Shake, allow to separate, and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the dried organic layer to remove the drying agent. The filtrate is the crude, neutralized this compound, ready for purification by fractional distillation.

Protocol 2: Purification by Fractional Distillation

This protocol details the purification of the neutralized and dried this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a set of receiving flasks.

  • Charging the Flask: Transfer the crude this compound to the round-bottom flask. Add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin to heat the flask gently with a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising slowly through the fractionating column. It is crucial to heat slowly to establish a temperature gradient and allow for proper vapor-liquid equilibrium.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction may contain more volatile impurities.

    • Main Fraction: Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approx. 165°C at atmospheric pressure), switch to a new receiving flask to collect the main product.

    • Final Fraction: As the distillation proceeds, if the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. Switch to a new receiving flask to collect this final fraction.

  • Analysis: Analyze the collected fractions for purity using GC-MS.

  • Storage: Combine the pure fractions and store in a tightly sealed container.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Dehydration of 4-tert-butylcyclohexanol (Acid Catalyst, Heat) wash1 Neutralizing Wash (e.g., NaHCO3 soln.) start->wash1 wash2 Water Wash wash1->wash2 wash3 Brine Wash wash2->wash3 dry Dry with Anhydrous Agent (e.g., MgSO4) wash3->dry filter Filter dry->filter distill Fractional Distillation filter->distill analyze Purity and Isomer Analysis (GC-MS) distill->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Identify Impurities (GC-MS) cluster_solutions Troubleshooting Actions start Impure this compound unreacted_alcohol Unreacted Alcohol Present? start->unreacted_alcohol isomers Isomeric Alkenes Present? start->isomers acid Residual Acid? (Check pH of washes) start->acid unreacted_alcohol->isomers No optimize_dehydration Optimize Dehydration (Time/Temp) unreacted_alcohol->optimize_dehydration Yes isomers->acid No improve_distillation Improve Fractional Distillation (Longer column, slower rate) isomers->improve_distillation Yes thorough_workup Ensure Thorough Aqueous Work-up acid->thorough_workup Yes end Pure Product acid->end No optimize_dehydration->end improve_distillation->end thorough_workup->end

Caption: Logical relationships in troubleshooting the purification of this compound.

References

Technical Support Center: Side Reactions in the Bromination of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bromination of 4-tert-butylcyclohexene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of this compound?

The primary reaction is the electrophilic addition of bromine (Br₂) across the double bond of this compound. This reaction typically proceeds via an anti-addition mechanism, leading to the formation of stereoisomeric 1,2-dibromo-4-tert-butylcyclohexanes. Due to the steric bulk of the tert-butyl group, which locks the cyclohexane (B81311) ring in a specific conformation, the major product is the diaxial dibromide.

Q2: What are the most common side reactions observed during the bromination of this compound?

The three most common side reactions are:

  • Allylic Bromination: Substitution of a hydrogen atom on a carbon adjacent to the double bond with a bromine atom.

  • Bromoetherification: Incorporation of the solvent molecule (e.g., methanol) into the product, forming a bromoether.

  • Elimination Reactions: Elimination of HBr from the dibrominated product to form various unsaturated compounds.

Q3: How can I minimize the formation of side products?

Minimizing side products depends on controlling the reaction conditions.

  • To avoid allylic bromination , exclude light and radical initiators, and use a non-polar solvent. Using reagents like pyridinium (B92312) tribromide can sometimes provide a controlled source of bromine.

  • To prevent bromoetherification , use a non-nucleophilic solvent such as dichloromethane (B109758) or carbon tetrachloride.

  • To reduce elimination reactions , maintain a neutral or acidic reaction medium and avoid excessive heat. Work-up conditions should also be kept non-basic if the dibromide is the desired product.

Troubleshooting Guides

Issue 1: The major product obtained is an allylic bromide, not the expected dibromide.

Possible Cause: The reaction conditions favored a free radical mechanism. This is common when using N-bromosuccinimide (NBS) or when the reaction is exposed to UV light or high temperatures.

Troubleshooting Steps:

  • Reagent Selection: If you are using NBS, this is the expected outcome. To obtain the dibromide, switch to molecular bromine (Br₂).

  • Exclusion of Light: Perform the reaction in the dark by wrapping the reaction vessel in aluminum foil.

  • Control Temperature: Run the reaction at room temperature or below. Avoid excessive heating.

  • Solvent Choice: Use a non-polar solvent like dichloromethane or carbon tetrachloride.

  • Radical Inhibitor: In some cases, adding a radical inhibitor (though less common for simple brominations) can suppress this side reaction.

Issue 2: A significant portion of the product is a bromoether.

Possible Cause: The reaction was performed in a nucleophilic solvent, such as an alcohol (e.g., methanol, ethanol).

Troubleshooting Steps:

  • Solvent Change: The most effective solution is to switch to a non-nucleophilic solvent. Dichloromethane, chloroform, or carbon tetrachloride are suitable alternatives.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the solvent participation pathway relative to the bromide ion attack.

Issue 3: The product mixture contains a complex array of unsaturated compounds.

Possible Cause: Elimination of HBr from the dibrominated product has occurred. This can happen under basic conditions or at elevated temperatures.

Troubleshooting Steps:

  • pH Control: Ensure the reaction and work-up conditions are neutral or slightly acidic. If a base is used to quench excess bromine (e.g., sodium bicarbonate solution), the contact time should be minimized and the solution should be kept cold.

  • Temperature Management: Avoid heating the reaction mixture, especially after the dibromide has formed.

  • Choice of Base (if applicable): If a base is required for a subsequent step, a non-nucleophilic, sterically hindered base may be preferable to minimize elimination.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

Reagent(s)SolventConditionsMajor ProductMajor Side Product(s)Reference
Br₂CH₂Cl₂Dark, Room Temp1,2-Dibromo-4-tert-butylcyclohexaneMinimalGeneral Knowledge
NBS, Benzoyl PeroxideCCl₄Reflux3-Bromo-5-tert-butylcyclohexeneOther allylic isomers[1]
Br₂MeOHRoom Temp(trans)-1-Bromo-2-methoxy-4-tert-butylcyclohexane & (cis)-1-Bromo-2-methoxy-4-tert-butylcyclohexane (approx. 45:55 mixture)1,2-Dibromo-4-tert-butylcyclohexane[2]
1,2-Dibromo-4-tert-butylcyclohexane + NaOEtEtOHRefluxThis compoundSubstitution products[3][4]

Experimental Protocols

Protocol 1: Electrophilic Addition of Bromine to this compound

Objective: To synthesize 1,2-dibromo-4-tert-butylcyclohexane while minimizing side reactions.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Wrap the flask in aluminum foil to exclude light.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (1 equivalent) in dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of the alkene over a period of 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature. The disappearance of the bromine color indicates the reaction is complete.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by recrystallization or column chromatography.

Protocol 2: Allylic Bromination of this compound with NBS

Objective: To synthesize 3-bromo-5-tert-butylcyclohexene.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), N-bromosuccinimide (1 equivalent), and a catalytic amount of benzoyl peroxide.

  • Add carbon tetrachloride as the solvent.

  • Heat the mixture to reflux with stirring. The reaction can be monitored by the consumption of the dense NBS and the appearance of the less dense succinimide (B58015) which floats.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the solid succinimide and wash it with a small amount of carbon tetrachloride.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Visualizations

Reaction_Pathways Start This compound Dibromide 1,2-Dibromo-4-tert- butylcyclohexane Start->Dibromide Electrophilic Addition Allylic_Bromide Allylic Bromide Start->Allylic_Bromide Radical Substitution Br2_Add Br₂ NBS_Add NBS, Initiator MeOH_Add MeOH (Solvent) Bromoether Bromoether Base_Add Base Elimination_Product Elimination Product Dibromide->Bromoether Solvent Participation Dibromide->Elimination_Product Elimination

Caption: Reaction pathways in the bromination of this compound.

Troubleshooting_Bromination Start Experiment Start: Bromination of this compound Analysis Analyze Product Mixture (e.g., GC-MS, NMR) Start->Analysis Desired_Product Desired Product: Dibromide Analysis->Desired_Product Success Undesired_Product Undesired Product(s) Observed Analysis->Undesired_Product Side Products Present Allylic_Bromide Allylic Bromide Detected Undesired_Product->Allylic_Bromide Is it an allylic bromide? Bromoether Bromoether Detected Undesired_Product->Bromoether Is it a bromoether? Elimination Elimination Products Detected Undesired_Product->Elimination Are there unexpected alkenes? Sol_Allylic Troubleshooting: - Exclude light - Use Br₂ instead of NBS - Lower temperature Allylic_Bromide->Sol_Allylic Sol_Bromoether Troubleshooting: - Use non-nucleophilic solvent (e.g., CH₂Cl₂) Bromoether->Sol_Bromoether Sol_Elimination Troubleshooting: - Neutral/acidic conditions - Avoid heat - Careful with base in work-up Elimination->Sol_Elimination

Caption: Troubleshooting workflow for bromination side reactions.

References

Technical Support Center: Optimizing Diels-Alder Reactions with 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions, with a specific focus on the use of 4-tert-Butylcyclohexene as a dienophile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and refine their reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound as a dienophile in a Diels-Alder reaction?

A1: The primary challenges associated with using this compound are its relatively low reactivity and potential for steric hindrance. The tert-butyl group is bulky and can impede the approach of the diene.[1] Additionally, as an unactivated alkene, it requires specific conditions to achieve good yields.

Q2: How can I increase the reaction rate and yield when using this compound?

A2: To enhance the reaction rate and yield, consider the following strategies:

  • Use an electron-rich diene: The Diels-Alder reaction is generally favored between an electron-rich diene and an electron-poor dienophile (a "normal electron-demand" reaction).[1][2][3] Since this compound is not electron-poor, pairing it with a diene bearing electron-donating groups (EDGs) like alkoxy or alkyl groups can accelerate the reaction.[2][3]

  • Employ a Lewis acid catalyst: Lewis acids can significantly accelerate Diels-Alder reactions, even with sterically hindered components.[4][5] They coordinate to the dienophile, making it more electrophilic and lowering the activation energy of the reaction.[5] For hindered systems, a mixed Lewis acid catalyst system like AlBr₃/AlMe₃ has been shown to be effective.[4]

  • Increase the temperature: Raising the reaction temperature can provide the necessary activation energy to overcome steric hindrance and increase the reaction rate.[1] However, be mindful of the potential for the reverse reaction (see Q3).

Q3: My reaction is giving low yields at high temperatures. What could be the cause?

A3: Low yields at high temperatures are often due to the reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction.[1][6] This reverse reaction becomes more favorable at elevated temperatures as it is entropically favored (one molecule breaks into two).[1][6] To mitigate this, it is crucial to find the optimal temperature that allows for a reasonable reaction rate without significantly favoring the retro-Diels-Alder pathway. This may require running the reaction at a lower temperature for a longer duration.[1]

Q4: What are common side products in Diels-Alder reactions with cyclic alkenes?

A4: Besides the desired Diels-Alder adduct, potential side products can arise from:

  • Polymerization: The diene or dienophile may undergo polymerization under the reaction conditions, especially at higher temperatures.

  • Isomerization: Depending on the substituents and conditions, isomerization of the product may occur.

  • Ene reaction: If the diene has an allylic hydrogen, an ene reaction can sometimes compete with the Diels-Alder reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation 1. Low reactivity of this compound. 2. Steric hindrance from the tert-butyl group. 3. Inappropriate reaction temperature (too low).1. Use a more electron-rich diene (e.g., with alkoxy or silyloxy substituents). 2. Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, or a mixed system like AlBr₃/AlMe₃).[4] 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Product Decomposition (Low Yield at High Temperature) The retro-Diels-Alder reaction is occurring.[1][6][7]1. Reduce the reaction temperature and increase the reaction time.[1] 2. If using a catalyst, it may be possible to run the reaction at a lower temperature. 3. In some cases, trapping the product as it forms can prevent its decomposition.
Formation of Multiple Products (Poor Selectivity) 1. Formation of endo and exo isomers. 2. Regioselectivity issues with unsymmetrical dienes.1. The endo product is often the kinetically favored product, especially at lower temperatures.[2] Lewis acid catalysis can also influence stereoselectivity. 2. The regioselectivity is governed by the electronic and steric effects of the substituents on both the diene and dienophile. Computational studies can sometimes predict the major regioisomer.

Experimental Protocols

The following are generalized protocols that can be adapted to optimize the Diels-Alder reaction between an electron-rich diene and this compound.

Protocol 1: Thermal Diels-Alder Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the electron-rich diene (1.0 equivalent) and this compound (1.2 equivalents) in a high-boiling inert solvent (e.g., toluene (B28343) or xylene).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the specific diene used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene).

  • Catalyst Addition: Cool the solution to 0 °C or -78 °C and slowly add the Lewis acid (e.g., AlCl₃, 1.0 equivalent) portion-wise.

  • Diene Addition: Add a solution of the electron-rich diene (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to stir at the selected temperature (0 °C to room temperature) for several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.[1] Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables provide illustrative data for Diels-Alder reactions involving substituted cyclohexenes to guide optimization. Note that specific yields for this compound will vary depending on the diene and reaction conditions.

Table 1: Effect of Lewis Acid Catalyst on a Hindered Diels-Alder Reaction

EntryDienophileDieneCatalystTemperature (°C)Time (h)Yield (%)
1Substituted CyclohexenoneSilyloxy DieneNone11048<10
2Substituted CyclohexenoneSilyloxy DieneAlBr₃/AlMe₃ (10:1)0488

Data adapted from a study on highly substituted cyclohexenes, demonstrating the significant rate enhancement with a mixed Lewis acid catalyst system.[4]

Table 2: Effect of Temperature on Diels-Alder Yield (Illustrative)

EntryDieneDienophileTemperature (°C)Time (h)Yield (%)Comments
1Electron-Rich DieneThis compound8024Low ConversionReaction is too slow.
2Electron-Rich DieneThis compound1201265Optimal balance of rate and yield.
3Electron-Rich DieneThis compound160640Significant retro-Diels-Alder observed.

This table provides a hypothetical example to illustrate the general trend of temperature effects on Diels-Alder reactions susceptible to retro-cycloaddition.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Optimization cluster_purification Product Isolation start Select Electron-Rich Diene and This compound solvent Choose Appropriate Inert Solvent start->solvent thermal Thermal Conditions (80-150 °C) solvent->thermal High-Boiling lewis_acid Lewis Acid Catalysis (e.g., AlCl3, -78 to 25 °C) solvent->lewis_acid Anhydrous monitoring Monitor Reaction (TLC, GC-MS) thermal->monitoring lewis_acid->monitoring troubleshooting Troubleshoot Issues (Low Yield, Side Products) monitoring->troubleshooting If Needed workup Aqueous Workup/ Quenching monitoring->workup Upon Completion troubleshooting->workup purification Column Chromatography workup->purification product Isolated Diels-Alder Adduct purification->product troubleshooting_logic start Low Yield in Diels-Alder Reaction check_temp Is the reaction run at high T? start->check_temp check_reactivity Are reactants electronically matched? check_temp->check_reactivity No retro_da Hypothesis: Retro-Diels-Alder check_temp->retro_da Yes check_reactivity->start Yes, re-evaluate other parameters low_reactivity Hypothesis: Low Reactivity/ Steric Hindrance check_reactivity->low_reactivity No solution_temp Solution: Lower temperature, increase reaction time retro_da->solution_temp solution_catalyst Solution: Add Lewis Acid Catalyst low_reactivity->solution_catalyst solution_diene Solution: Use a more electron-rich diene low_reactivity->solution_diene

References

Navigating Complex NMR Spectra: A Troubleshooting Guide for 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support & Troubleshooting Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak splitting in the Nuclear Magnetic Resonance (NMR) spectra of 4-tert-Butylcyclohexene. This resource offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of this compound show complex multiplets instead of simple splitting patterns?

A1: The complexity arises from several factors:

  • Conformational Equilibrium: this compound exists as a mixture of rapidly interconverting half-chair conformers. The bulky tert-butyl group preferentially occupies the equatorial position to minimize steric strain, but the ring still undergoes conformational flexing. This can lead to averaged chemical shifts and coupling constants, often resulting in broad or complex signals if the interconversion rate is comparable to the NMR timescale.

  • Diastereotopic Protons: The methylene (B1212753) protons on the cyclohexene (B86901) ring (at positions 3, 5, and 6) are diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), leading to complex splitting patterns that often deviate from simple first-order (n+1 rule) analysis.[1][2]

  • Long-Range Coupling: Allylic and homoallylic couplings (over four or more bonds) can also contribute to the complexity of the signals, further splitting the peaks.

Q2: I am observing broader peaks than expected. What are the possible causes?

A2: Broad peaks in the NMR spectrum of this compound can be attributed to:

  • Intermediate Conformational Exchange: If the rate of interconversion between the half-chair conformers is on the NMR timescale, it can lead to significant line broadening.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.

Q3: The integration of my signals does not seem to match the expected proton count. Why might this be?

A3: Inaccurate integration can result from:

  • Overlapping Signals: The complex multiplets in the spectrum of this compound can overlap, making it difficult to define the integration regions accurately.

  • Broad Signals: Broad peaks can be difficult to integrate correctly as their area may be spread over a wide frequency range.

  • Insufficient Relaxation Delay (d1): If the relaxation delay between scans is too short, protons with longer T1 relaxation times may not fully relax, leading to lower signal intensity and inaccurate integration.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the NMR spectrum of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unresolved, complex multiplets for olefinic protons. Overlapping signals, second-order effects.1. Increase Spectrometer Field Strength: A higher field spectrometer will increase the chemical shift dispersion (in Hz), which can help to resolve overlapping multiplets. 2. 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the interpretation of complex multiplets.
Broad, poorly defined aliphatic signals. Intermediate rate of conformational exchange.1. Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down the exchange (low temperature) to see the individual conformers or speed it up (high temperature) to get sharp, averaged signals.
Unexpected peak splitting or appearance of extra peaks. Presence of impurities or diastereomers.1. Check Sample Purity: Use other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. 2. Careful Synthesis and Purification: Ensure that the synthesis and purification steps are optimized to minimize the formation of byproducts.
Overall poor resolution and distorted peak shapes. Poor magnetic field homogeneity (shimming).1. Re-shim the Spectrometer: Carefully shim the magnetic field using the sample itself or a standard shimming sample. Automated shimming routines are available on most modern spectrometers.

Experimental Protocols

A standard protocol for acquiring a high-quality 1H NMR spectrum of this compound is provided below.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity. Residual solvents or impurities can complicate the spectrum.

  • Solvent: Use a high-purity deuterated solvent (e.g., CDCl3, Benzene-d6, Acetone-d6). Chloroform-d (CDCl3) is a common starting point.[3]

  • Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.75 mL of the deuterated solvent.[3][4]

  • Filtration: Filter the sample solution through a pipette with a small plug of glass wool or cotton into a clean, dry NMR tube to remove any particulate matter.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[5][6]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically sufficient for routine 1D 1H NMR.

    • Acquisition Time (at): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T1 of the slowest relaxing proton) is necessary.

    • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Carefully phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate all signals to determine the relative proton ratios.

Visualizing Troubleshooting and Molecular Dynamics

The following diagrams illustrate the troubleshooting workflow for NMR peak splitting and the conformational dynamics of this compound.

troubleshooting_workflow start Complex Peak Splitting Observed check_purity Check Sample Purity (GC-MS, etc.) start->check_purity is_pure Is Sample Pure? check_purity->is_pure purify Purify Sample is_pure->purify No vt_nmr Perform Variable Temperature (VT) NMR is_pure->vt_nmr Yes purify->check_purity is_temp_dependent Spectrum Temperature Dependent? vt_nmr->is_temp_dependent high_field Acquire Spectrum at Higher Field is_temp_dependent->high_field Yes (Conformational Exchange) check_resolution Check Resolution is_temp_dependent->check_resolution No two_d_nmr Perform 2D NMR (COSY, HSQC) high_field->two_d_nmr analyze Analyze Data two_d_nmr->analyze re_shim Re-shim Spectrometer re_shim->vt_nmr check_resolution->high_field Good check_resolution->re_shim Poor

Caption: Troubleshooting workflow for peak splitting in NMR.

conformational_equilibrium conformer_A Half-Chair Conformer A (t-Bu Equatorial) transition_state Transition State conformer_A->transition_state conformer_B Half-Chair Conformer B (t-Bu Equatorial) transition_state->conformer_B

Caption: Conformational equilibrium of this compound.

References

avoiding rearrangement reactions with 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-tert-butylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common issues related to rearrangement reactions during electrophilic additions.

Frequently Asked Questions (FAQs)

Q1: I reacted this compound with HBr and obtained a mixture of products. I was expecting a single addition product. What happened?

A1: You have likely encountered a carbocation rearrangement. The reaction of an alkene with a hydrogen halide like HBr proceeds through a carbocation intermediate. In the case of this compound, the initial protonation of the double bond can form a secondary carbocation. This secondary carbocation can then undergo a hydride shift to form a more stable tertiary carbocation, leading to a mixture of the expected (direct addition) and rearranged products.

Q2: What is a hydride shift and why does it occur?

A2: A hydride shift is a type of carbocation rearrangement where a hydrogen atom on a carbon adjacent to the carbocation center moves to the positively charged carbon, taking its bonding electrons with it.[1] This process occurs if it leads to a more stable carbocation.[2] For example, a secondary carbocation will rearrange to a more stable tertiary carbocation. This is the driving force for the formation of the rearranged product in your reaction.

Q3: How can I prevent these rearrangement reactions?

A3: To avoid carbocation rearrangements, you should use reaction conditions that do not involve a "free" carbocation intermediate. Two highly effective methods for the hydration of alkenes without rearrangement are Oxymercuration-Demercuration and Hydroboration-Oxidation .

Q4: Which method should I choose: Oxymercuration-Demercuration or Hydroboration-Oxidation?

A4: The choice depends on the desired regiochemistry of the alcohol product:

  • Oxymercuration-Demercuration results in the Markovnikov addition of water, meaning the hydroxyl group (-OH) adds to the more substituted carbon of the double bond.

  • Hydroboration-Oxidation results in the anti-Markovnikov addition of water, where the hydroxyl group adds to the less substituted carbon of the double bond.[3]

Troubleshooting Guides

Issue 1: Unexpected Product Formation in Hydrohalogenation

Symptoms:

  • You performed an electrophilic addition of HX (e.g., HBr, HCl) to this compound.

  • NMR or GC-MS analysis shows a mixture of isomeric products instead of the single expected alkyl halide.

Root Cause Analysis: The reaction proceeds via a carbocation intermediate. The initially formed secondary carbocation undergoes a 1,2-hydride shift to form a more stable tertiary carbocation. The nucleophile (X-) then attacks both carbocations, leading to a product mixture.

Logical Workflow for Troubleshooting:

Caption: Troubleshooting workflow for unexpected product formation.

Solutions: To obtain a single, non-rearranged product, consider the alternative methods detailed in the experimental protocols below.

Quantitative Data: Product Distribution in HBr Addition

While specific yields can vary with reaction conditions, the addition of HBr to this compound is expected to yield a mixture of the direct addition product and the rearranged product.

Product TypeStructureExpected Outcome
Direct Addition (Markovnikov) 1-bromo-4-tert-butylcyclohexaneMinor Product
Rearranged Product 1-bromo-1-tert-butylcyclohexaneMajor Product

Experimental Protocols

Protocol 1: Oxymercuration-Demercuration for Markovnikov Hydration (No Rearrangement)

This protocol yields cis- and trans-4-tert-butylcyclohexan-1-ol with the hydroxyl group at the more substituted carbon, avoiding rearrangement.

Workflow Diagram:

Caption: Workflow for Oxymercuration-Demercuration.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Oxymercuration: Add mercury(II) acetate (B1210297) (Hg(OAc)2, 1.1 equivalents) to the solution and stir at room temperature for 1-2 hours. The reaction can be monitored by TLC.

  • Demercuration: Cool the reaction mixture in an ice bath. Add an aqueous solution of sodium hydroxide (B78521) (3 M) followed by the slow, portion-wise addition of sodium borohydride (B1222165) (NaBH4, 0.5 equivalents).

  • Workup: Stir the mixture for 1-2 hours at room temperature. The formation of elemental mercury as a grey precipitate will be observed. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The resulting alcohol can be purified by column chromatography or distillation.

Protocol 2: Hydroboration-Oxidation for anti-Markovnikov Hydration (No Rearrangement)

This protocol yields trans-4-tert-butylcyclohexan-1-ol with the hydroxyl group at the less substituted carbon.

Workflow Diagram:

Caption: Workflow for Hydroboration-Oxidation.

Methodology:

  • Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF. Cool the flask in an ice bath.

  • Hydroboration: Add borane-tetrahydrofuran (B86392) complex (BH3·THF, 1 M in THF, 0.4 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Oxidation: Cool the flask again in an ice bath. Slowly add 3 M aqueous sodium hydroxide (NaOH) followed by the very slow, dropwise addition of 30% hydrogen peroxide (H2O2). Caution: The addition of H2O2 is exothermic.

  • Workup: After the addition of H2O2, heat the mixture to reflux for 1 hour. Cool to room temperature, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The product can be purified by column chromatography or recrystallization.[4]

References

Technical Support Center: Hydrogenation of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-tert-butylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound and related compounds?

A1: A variety of precious metal catalysts are effective for the hydrogenation of substituted cyclohexenes. The choice of catalyst significantly impacts the reaction rate, and more importantly, the stereoselectivity of the product, yielding either cis- or trans-4-tert-butylcyclohexane. Commonly used catalysts include:

  • Palladium (Pd): Often supported on carbon (Pd/C), palladium is a versatile and widely used catalyst for alkene hydrogenation.[1] It is generally effective, though its stereoselectivity can be influenced by reaction conditions.

  • Platinum (Pt): Typically used as Platinum Oxide (PtO₂, Adams' catalyst) or supported on carbon (Pt/C), platinum is a highly active catalyst for this transformation.[2][3]

  • Rhodium (Rh): Supported on carbon (Rh/C) or alumina, rhodium catalysts are also employed, particularly when high stereoselectivity is desired.[1]

  • Ruthenium (Ru): Ruthenium-based catalysts, often on a carbon support, are capable of hydrogenating aromatic rings and olefins.[1]

The selection of the optimal catalyst is contingent on the desired product isomer and the specific experimental constraints.

Q2: How can I control the stereoselectivity (cis/trans ratio) of the product?

A2: Controlling the stereoselectivity to favor either the cis or trans isomer of 4-tert-butylcyclohexane is a critical aspect of this reaction. The cis isomer is often a target in the fragrance industry.[4] The primary factors influencing the cis/trans ratio are:

  • Catalyst Choice: Different metals exhibit different selectivities. For instance, rhodium-based catalysts, in combination with specific additives, have been shown to favor the formation of the cis-isomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the approach of the substrate to the catalyst surface. Isopropanol (B130326) is a commonly used solvent.[5]

  • Additives: The presence of acids or bases can significantly alter the stereochemical outcome. For example, the addition of hydrogen chloride or sulfuric acid in conjunction with a rhodium catalyst has been reported to enhance the yield of the cis-isomer.[5]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which can lead to higher stereoselectivity.[5]

Q3: What are the typical reaction conditions for the hydrogenation of this compound?

A3: Typical reaction conditions are dependent on the chosen catalyst and the desired outcome. However, a general range of parameters can be outlined:

  • Hydrogen Pressure: Pressures can range from atmospheric pressure to 10 atm or higher.[4]

  • Temperature: Temperatures typically range from room temperature (around 20°C) up to 100°C. A preferred range is often between 40°C and 80°C to balance reaction rate and selectivity.[5]

  • Solvent: Common solvents include alcohols like isopropanol and ethanol, or acetic acid.[2][5]

  • Catalyst Loading: The catalyst amount is usually a small percentage of the substrate weight.

It is crucial to consult specific literature procedures for the chosen catalyst system to determine the optimal conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to oxidation or poisoning.Procure fresh catalyst. Ensure proper handling under an inert atmosphere if the catalyst is pyrophoric.
Insufficient Hydrogen: The hydrogen supply may be inadequate or there might be a leak in the system.Check the hydrogen source and ensure all connections in the reaction setup are secure.
Low Temperature/Pressure: The reaction conditions may not be energetic enough to overcome the activation energy.Gradually increase the temperature and/or hydrogen pressure within safe operating limits for the equipment.
Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst.Purify the substrate and solvent before use.
Poor Stereoselectivity (Undesired cis/trans ratio) Suboptimal Catalyst: The chosen catalyst may not be ideal for the desired stereoisomer.Experiment with different catalysts (e.g., switch from Pd/C to a Rh-based catalyst for higher cis-selectivity).
Incorrect Solvent or Additives: The reaction environment may not be conducive to the desired stereochemical pathway.Screen different solvents and consider the addition of acidic or basic modifiers as reported in the literature to influence selectivity.[5]
High Reaction Temperature: Higher temperatures can lead to thermodynamic product distribution, reducing selectivity.Conduct the reaction at a lower temperature, even if it requires a longer reaction time.[5]
Catalyst Deactivation During Reaction or Recycling Metal Leaching: The active metal may be leaching from the support into the reaction mixture.Consider using a catalyst with a more robust support or explore milder reaction conditions.
Fouling: The catalyst surface may be blocked by byproducts or polymers formed during the reaction.Wash the catalyst with an appropriate solvent to remove adsorbed species. In some cases, calcination can regenerate the catalyst.[6]
Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area.Operate at lower temperatures if possible.

Data Presentation

Table 1: Comparison of Catalytic Systems for Hydrogenation of Substituted Cyclohexanes

Catalyst SystemSubstrateProduct(s)Key FindingsReference
0.5% Rh/Zr-beta4-tert-butylphenolcis-4-tert-butylcyclohexanolHigh stereoselectivity (95%) to the cis-isomer in 2-propanol.
5% Rh/C (Degussa)4-tert-butylphenolcis- and trans-4-tert-butylcyclohexanolGood activity with a cis:trans ratio of 73:27.
Ruthenium-aminophosphine complexes4-tert-butylcyclohexanonecis-4-tert-butylcyclohexanolHigh conversion and high selectivity (>95%) for the cis-isomer in the presence of a base.[4]
Rhodium catalyst with HCl or H₂SO₄4-tert-butylphenolcis-4-tert-butylcyclohexanolAddition of acid enhances the selectivity for the cis-isomer.[5]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of this compound

This is a generalized procedure and should be adapted based on the specific catalyst and desired outcome.

  • Reactor Setup: To a suitable pressure reactor, add a magnetic stir bar, the this compound substrate, and the appropriate solvent (e.g., 2-propanol).

  • Catalyst Addition: Under a flow of inert gas (e.g., argon), carefully add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate).

  • System Purge: Seal the reactor and purge the system several times with hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 atm) and begin stirring. Heat the reaction to the target temperature (e.g., 60°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting material is no longer observed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or a syringe filter to remove the heterogeneous catalyst.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by distillation or column chromatography to obtain the desired 4-tert-butylcyclohexane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Substrate & Solvent Addition B Catalyst Charging (Inert Atmosphere) A->B C System Purge (H2) B->C D Pressurize & Heat C->D E Monitor Progress (GC/TLC) D->E F Cool & Vent E->F G Catalyst Filtration F->G H Solvent Removal G->H I Purification H->I

Caption: Experimental workflow for the hydrogenation of this compound.

troubleshooting_logic Start Low Conversion? CheckCatalyst Is Catalyst Active? Start->CheckCatalyst Yes Proceed Successful Reaction Start->Proceed No CheckConditions Are Conditions Sufficient? CheckCatalyst->CheckConditions Yes ReplaceCatalyst Replace Catalyst CheckCatalyst->ReplaceCatalyst No CheckPurity Are Reagents Pure? CheckConditions->CheckPurity Yes IncreaseConditions Increase Temp/Pressure CheckConditions->IncreaseConditions No PurifyReagents Purify Substrate/ Solvent CheckPurity->PurifyReagents No CheckPurity->Proceed Yes

Caption: Troubleshooting logic for low conversion in hydrogenation reactions.

References

Technical Support Center: Stereoselectivity in 4-tert-Butylcyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions of 4-tert-butylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of diastereomers in my reaction with this compound?

A1: this compound exists predominantly in a chair conformation with the bulky tert-butyl group in the equatorial position to minimize steric strain. This conformational lock exposes two distinct faces of the double bond (axial and equatorial) to incoming reagents. The stereochemical outcome of your reaction depends on whether the reagent attacks from the less sterically hindered equatorial face or the more hindered axial face. The product ratio is determined by the difference in the activation energies of these two competing pathways.

Q2: My hydroboration-oxidation of this compound is not giving the expected single stereoisomer. What's going on?

A2: While hydroboration-oxidation is a stereospecific syn-addition, applying it to this compound will still result in two diastereomeric products. The boron reagent can approach from either the top or bottom face of the cyclohexene (B86901) ring. Due to the equatorial tert-butyl group, there is a steric bias, but the selectivity is not always absolute. You will obtain a mixture of the trans-(1R,2R,4S) and cis-(1R,2S,4S) isomers (and their enantiomers). The trans isomer, resulting from attack on the less hindered equatorial face, is generally the major product. To improve selectivity, consider using a bulkier borane (B79455) reagent such as 9-BBN.

Q3: I performed a bromination of this compound and the major product seems to be the sterically hindered diaxial dibromide. Is this correct?

A3: Yes, this is the expected outcome and a classic example of stereoelectronic control trumping steric hindrance. The reaction proceeds through a bridged bromonium ion intermediate. The subsequent attack by the bromide ion occurs in an anti-periplanar fashion. For the chair conformation of the intermediate, this requires an axial attack, leading to the diaxial product. While sterically less favorable, this orbital alignment is electronically preferred for the E2-like ring opening of the bromonium ion.

Q4: My epoxidation of this compound with m-CPBA is giving poor diastereoselectivity. How can I improve this?

A4: The epoxidation of this compound with peroxy acids like m-CPBA typically favors the formation of the epoxide on the less hindered face of the double bond, leading to the trans epoxide as the major product. However, the selectivity can be modest. Factors that can influence the diastereoselectivity include the choice of peroxy acid and the reaction solvent. For certain substituted cyclohexenes, especially allylic alcohols, directing groups can be used to achieve high stereoselectivity.

Q5: Why does the oxymercuration-demercuration of this compound yield a mixture of products?

A5: The initial oxymercuration step involves the anti-addition of the mercury species and the nucleophile (e.g., water) across the double bond, forming a mercurinium ion intermediate. While this step is stereoselective, the subsequent demercuration with sodium borohydride (B1222165) (NaBH4) proceeds through a radical mechanism and is not stereospecific.[1] This can lead to a mixture of stereoisomers. There is a slight preference for the initial addition of the acetoxymercury group to be trans to the tert-butyl group.[1]

Quantitative Data Summary

ReactionReagentsMajor Product StereochemistryDiastereomeric Ratio (Major:Minor)Reference
Bromination in MeOHBr₂, MeOHNot explicitly defined as cis/trans45:55 mixture of two diastereomers[2]
Reduction of 4-tert-butylcyclohexanone (B146137)NaBH₄, EtOHtrans-4-tert-butylcyclohexanol88:12 (trans:cis)[3]
Reduction of 4-tert-butylcyclohexanoneL-Selectride, THFcis-4-tert-butylcyclohexanol8:92 (trans:cis)[3]
Reduction of 4-tert-butylcyclohexanoneAl(i-PrO)₃, i-PrOHtrans-4-tert-butylcyclohexanol77:23 (trans:cis)[3]

Note: Data for the reduction of 4-tert-butylcyclohexanone is included as an illustrative example of stereocontrol in a closely related system.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound

This procedure is adapted from standard laboratory methods for the hydroboration-oxidation of alkenes.[4][5][6]

  • Hydroboration:

    • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the alkene in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) in THF (0.5 eq) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 3 M aqueous sodium hydroxide (B78521) (NaOH) (1.2 eq).

    • Carefully add 30% hydrogen peroxide (H₂O₂) (1.2 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Add diethyl ether to the reaction mixture and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium chloride (brine).

    • Separate the organic layer and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to yield the crude product mixture of diastereomeric alcohols.

    • Purify by column chromatography on silica (B1680970) gel.

Protocol 2: Epoxidation of this compound with m-CPBA

This protocol is a general procedure for the epoxidation of alkenes using m-CPBA.[7][8]

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in CH₂Cl₂.

    • Add the m-CPBA solution dropwise to the stirred solution of the alkene over 30 minutes.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to obtain the crude epoxide.

    • Purify by column chromatography if necessary.

Protocol 3: Oxymercuration-Demercuration of this compound

This procedure is adapted from a general method for the oxymercuration-demercuration of alkenes.[1][9]

  • Oxymercuration:

    • In a flask, suspend mercury(II) acetate (B1210297) (Hg(OAc)₂, 1.1 eq) in a 1:1 mixture of THF and water.

    • Add this compound (1.0 eq) to the stirred suspension.

    • Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Demercuration:

    • Cool the reaction mixture to 0 °C.

    • Add an aqueous solution of 3 M NaOH.

    • Slowly add a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH.

  • Work-up:

    • Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

    • Separate the organic layer. If an emulsion forms, it can be broken by filtration through Celite.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield the crude alcohol product.

    • Purify by column chromatography.

Visualizations

hydroboration_oxidation cluster_start Starting Material cluster_reagents Reagents cluster_products Products start This compound product_major trans-4-tert-Butylcyclohexanol (Major) start->product_major Syn-addition product_minor cis-4-tert-Butylcyclohexanol (Minor) start->product_minor Syn-addition reagent1 1. BH3-THF reagent2 2. H2O2, NaOH epoxidation cluster_start Starting Material cluster_reagent Reagent cluster_products Products start This compound product_major trans-Epoxide (Major) start->product_major Syn-addition product_minor cis-Epoxide (Minor) start->product_minor Syn-addition reagent m-CPBA bromination_troubleshooting start Unexpected Bromination Product Ratio? q1 Is the diaxial product major? start->q1 a1_yes This is expected due to stereoelectronic control. The reaction proceeds via an anti-periplanar attack on the bromonium ion. q1->a1_yes Yes a1_no Check reaction conditions. - Solvent effects? - Purity of starting material? q1->a1_no No

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in reactions involving 4-tert-Butylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in chemical reactions?

A1: The primary challenge arises from the bulky tert-butyl group. This group "locks" the cyclohexane (B81311) ring into a specific chair conformation where it predominantly occupies the equatorial position to minimize steric strain. This conformational rigidity creates a sterically hindered environment on one face of the molecule, influencing the approach of reagents and affecting both the rate and stereoselectivity of reactions at the double bond.

Q2: How does the steric hindrance of the tert-butyl group affect the stereochemical outcome of reactions?

A2: The bulky equatorial tert-butyl group sterically shields the syn (or cis) face of the double bond. As a result, incoming reagents preferentially attack from the less hindered anti (or trans) face. This often leads to a high degree of diastereoselectivity in addition reactions.

Q3: What are the most common reactions performed on this compound where steric hindrance is a key factor?

A3: The most common reactions where the steric hindrance of the tert-butyl group plays a crucial role are hydroboration-oxidation, epoxidation, and catalytic hydrogenation. In each of these reactions, the choice of reagents and reaction conditions is critical to overcoming the steric barrier and achieving the desired product with high yield and selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during key reactions with this compound.

Hydroboration-Oxidation

Problem: Low yield and/or poor regioselectivity in the hydroboration of this compound.

Possible Causes & Solutions:

  • Steric Hindrance from the Borane (B79455) Reagent: Less bulky borane reagents like borane-THF complex (BH₃·THF) can struggle to approach the sterically hindered double bond, leading to slow reaction rates and reduced selectivity.

    • Solution: Employ a bulkier, more sterically demanding borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN).[1] The increased steric bulk of 9-BBN enhances its selectivity for the less hindered carbon atom of the double bond.[2]

  • Suboptimal Reaction Temperature: Low temperatures may not provide sufficient energy to overcome the activation barrier, while high temperatures can lead to side reactions.

    • Solution: Optimize the reaction temperature. For many hydroboration reactions, room temperature is a good starting point, but for hindered substrates, gentle heating may be necessary.

  • Presence of Moisture: Borane reagents are sensitive to moisture, which can lead to their decomposition and lower effective concentration.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

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troubleshooting_hydroboration start Low Yield or Poor Selectivity in Hydroboration cause1 Steric Hindrance from Borane Reagent start->cause1 cause2 Suboptimal Reaction Temperature start->cause2 cause3 Presence of Moisture start->cause3 solution1 Use Bulky Borane (e.g., 9-BBN) cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Troubleshooting workflow for hydroboration of this compound.
Epoxidation

Problem: Low yield of the epoxide and/or formation of side products.

Possible Causes & Solutions:

  • Slow Reaction Rate: The steric hindrance of the tert-butyl group can significantly slow down the rate of epoxidation.

    • Solution: Increase the reaction time or consider using a more reactive peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]

  • Epoxide Ring-Opening: The acidic byproduct of the epoxidation (e.g., m-chlorobenzoic acid) can catalyze the ring-opening of the newly formed epoxide, especially in the presence of nucleophilic solvents.

    • Solution: Buffer the reaction mixture with a mild base like sodium bicarbonate to neutralize the acidic byproduct.[4] Perform the reaction in a non-nucleophilic solvent like dichloromethane.

  • Competing Allylic Oxidation: At higher temperatures, some oxidizing agents can lead to oxidation at the allylic position instead of epoxidation.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor epoxidation.[4]

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troubleshooting_epoxidation start Low Epoxide Yield or Side Products cause1 Slow Reaction Rate start->cause1 cause2 Epoxide Ring-Opening start->cause2 cause3 Competing Allylic Oxidation start->cause3 solution1 Increase Reaction Time or Use m-CPBA cause1->solution1 solution2 Buffer Reaction (e.g., NaHCO3) cause2->solution2 solution3 Maintain Low Temperature cause3->solution3

Troubleshooting workflow for epoxidation of this compound.
Catalytic Hydrogenation

Problem: Incomplete reaction or low diastereoselectivity.

Possible Causes & Solutions:

  • Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst, reducing its activity.

    • Solution: Purify the this compound and use high-purity, degassed solvents.

  • Insufficient Catalyst Activity: The sterically hindered nature of the alkene may require a more active catalyst.

    • Solution: While catalysts like Palladium on carbon (Pd/C) are common, more active catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) may be necessary to achieve full conversion.[5]

  • Poor Diastereoselectivity: While hydrogenation typically occurs via syn-addition to the less hindered face, catalyst choice and reaction conditions can influence the diastereomeric ratio.

    • Solution: The choice of catalyst can influence the stereochemical outcome. For instance, in related systems, Rhodium-based catalysts have shown high selectivity for the formation of the cis product. Experiment with different catalysts (e.g., PtO₂, Rh/C) and optimize reaction conditions such as hydrogen pressure and temperature.

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troubleshooting_hydrogenation start Incomplete Reaction or Low Selectivity in Hydrogenation cause1 Catalyst Poisoning start->cause1 cause2 Insufficient Catalyst Activity start->cause2 cause3 Poor Diastereoselectivity start->cause3 solution1 Purify Substrate and Solvents cause1->solution1 solution2 Use More Active Catalyst (PtO₂, Rh/C) cause2->solution2 solution3 Optimize Catalyst and Conditions cause3->solution3

Troubleshooting workflow for catalytic hydrogenation.

Data Presentation

The following tables summarize expected outcomes for key reactions with this compound, based on data from analogous systems.

Table 1: Comparison of Borane Reagents for Hydroboration-Oxidation

ReagentExpected Major ProductExpected Diastereoselectivity (trans:cis)Relative Reaction RateReference
BH₃·THFtrans-4-tert-ButylcyclohexanolModerateSlower[6]
9-BBNtrans-4-tert-ButylcyclohexanolHigh (>99:1)Faster[1][6]

Table 2: Expected Products in Epoxidation

ReagentExpected Major ProductExpected Diastereoselectivity (trans:cis epoxide)Key ConsiderationsReference
m-CPBAtrans-1,2-Epoxy-4-tert-butylcyclohexaneHighAcidic byproduct may cause ring-opening.[3]

Table 3: Comparison of Catalysts for Hydrogenation

CatalystExpected Major ProductExpected Diastereoselectivity (cis:trans alkane)Relative ActivityReference
Pd/Ccis-tert-ButylcyclohexaneModerate to HighModerate[7]
PtO₂cis-tert-ButylcyclohexaneHighHigh[5]
Rh/Ccis-tert-ButylcyclohexaneVery HighHigh

Experimental Protocols

Protocol 1: Hydroboration-Oxidation using 9-BBN

Objective: To synthesize trans-4-tert-Butylcyclohexanol with high diastereoselectivity.

Materials:

  • This compound

  • 9-BBN (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the alkene in anhydrous THF.

  • Add the 9-BBN solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethanol, followed by the 3 M NaOH solution.

  • Carefully add the 30% H₂O₂ solution dropwise, maintaining the temperature below 30 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

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protocol_hydroboration cluster_setup Reaction Setup cluster_reaction Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification setup1 Dissolve this compound in anhydrous THF under N2 reaction1 Add 9-BBN solution dropwise at RT setup1->reaction1 reaction2 Stir for 2-4 hours reaction1->reaction2 oxidation1 Cool to 0 °C reaction2->oxidation1 oxidation2 Add EtOH, then NaOH(aq) oxidation1->oxidation2 oxidation3 Add H2O2(aq) dropwise oxidation2->oxidation3 oxidation4 Stir for 1 hour at RT oxidation3->oxidation4 workup1 Extract with Et2O oxidation4->workup1 workup2 Wash with brine, dry, and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Experimental workflow for hydroboration-oxidation.
Protocol 2: Epoxidation using m-CPBA

Objective: To synthesize trans-1,2-Epoxy-4-tert-butylcyclohexane.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15-30 minutes.

  • Stir the reaction at 0 °C, monitoring its progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 3: Catalytic Hydrogenation using PtO₂

Objective: To synthesize cis-tert-Butylcyclohexane.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Add PtO₂ (1-5 mol%).

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Pressurize the vessel with H₂ (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing H₂ uptake or by TLC/GC analysis.

  • Once the reaction is complete, carefully vent the H₂ gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Remove the solvent under reduced pressure to obtain the crude product. Further purification is typically not necessary if the starting material is fully consumed.[5]

References

Technical Support Center: Separating Cis and Trans Isomers of 4-tert-Butylcyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 4-tert-butylcyclohexene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of this compound derivatives?

A1: The most common and effective methods for separating these diastereomers are column chromatography and fractional crystallization.[1][2] The choice between these methods often depends on the scale of the separation, the required purity, and the specific physical properties of the derivatives.[1]

Q2: Why is the separation of these isomers often challenging?

A2: Cis and trans isomers of this compound derivatives are diastereomers with the same molecular weight and similar chemical properties.[1] The subtle differences in their physical characteristics, such as polarity and solubility, can make separation difficult.[1] Effective separation relies on exploiting these small differences.[1][3] The trans isomer is generally more linear and rigid, while the cis isomer has a different three-dimensional shape, which can be leveraged by analytical techniques.[4]

Q3: In column chromatography, which isomer is expected to elute first?

A3: When using a normal-phase stationary phase like silica (B1680970) gel, the less polar isomer will elute first. For many cyclohexene (B86901) derivatives, the trans isomer, where bulky groups may be in equatorial positions leading to a less polar overall structure, is expected to elute before the more polar cis isomer.[1][5] However, the exact elution order can depend on the specific substituents on the cyclohexene ring.

Q4: Can I use Gas Chromatography (GC) for this separation?

A4: Yes, Gas Chromatography (GC) can be a powerful analytical and small-scale preparative method for separating volatile isomers.[4][6] Achieving good resolution often requires optimizing the stationary phase and the temperature program. A slower temperature ramp can improve separation for closely eluting isomers.[4]

Q5: Is fractional crystallization a viable option for large-scale separation?

A5: Fractional crystallization can be an effective method for larger-scale separations, provided there is a significant difference in the solubility of the cis and trans isomers in a suitable solvent.[4][6] This technique relies on the principle that one isomer will crystallize out of a saturated solution more readily than the other upon cooling.[7]

Troubleshooting Guides

Column Chromatography

Problem: Poor or no separation of isomers on the column.

Possible Cause Troubleshooting Steps
Incorrect Solvent System The polarity of the eluent is critical. If both isomers elute too quickly, decrease the eluent's polarity. If they don't move, increase the polarity. Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives a clear separation of spots.[8]
Improper Column Packing Air bubbles or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.[9][10]
Column Overload Loading too much sample can cause band broadening and poor resolution. Use a smaller amount of the mixture or a larger column.[3]
Sample Loading Technique The initial sample band should be as narrow as possible. Dissolve the sample in a minimal amount of the eluent or a volatile solvent and load it carefully onto the column.[1][9]

Problem: Co-elution of peaks in GC analysis.

Possible Cause Troubleshooting Steps
Inadequate Stationary Phase Standard non-polar phases may not provide sufficient selectivity. Consider a mid-polarity or wax-type column to enhance separation.[3]
Temperature Program Too Fast A rapid temperature ramp reduces the interaction time with the stationary phase. A slower ramp rate, particularly around the elution temperature of the isomers, is crucial for better resolution.[3][4]
Incorrect Carrier Gas Flow Rate An improperly set flow rate can broaden peaks and reduce resolution. Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen).[3]
Fractional Crystallization

Problem: No crystals form upon cooling.

Possible Cause Troubleshooting Steps
Solution is not saturated The initial amount of solvent was too large. Evaporate some of the solvent to concentrate the solution and attempt to cool again.[11]
Supersaturation The solution is supersaturated, a state where crystals have not yet nucleated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer to induce crystallization.[11][12]
Inappropriate Solvent The chosen solvent may not be suitable. A good solvent should dissolve the compound when hot but have low solubility when cold.[12]

Problem: The recovered crystals are not significantly purer.

Possible Cause Troubleshooting Steps
Cooling was too rapid Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12][13]
Insufficient Washing The mother liquor containing the other isomer may adhere to the crystal surface. Wash the collected crystals with a small amount of ice-cold, pure solvent.[11][13]
Similar Solubilities The solubilities of the cis and trans isomers in the chosen solvent may be too similar for effective separation. Experiment with different solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography

This protocol outlines a general procedure for separating cis and trans isomers of this compound derivatives.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system should show good separation between the two isomer spots.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.[9]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar eluent.

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[9]

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the isomeric mixture in a minimal amount of the eluent.[1]

    • Carefully add the sample to the top of the silica bed using a pipette.[1]

    • Allow the sample to absorb into the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin the elution process.

    • Collect fractions in test tubes and monitor their composition using TLC.

    • The less polar isomer (often the trans isomer) is expected to elute first.[1]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to obtain the purified isomer.

Protocol 2: Separation by Fractional Crystallization

This protocol takes advantage of potential differences in solubility between the cis and trans isomers.

  • Solvent Selection: Identify a suitable solvent in which the isomers have high solubility at elevated temperatures and low solubility at lower temperatures. This often requires empirical testing.

  • Dissolution:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently to dissolve the solid completely.[7][11]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[12]

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][13]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying and Analysis:

    • Dry the crystals completely.

    • Analyze the purity of the crystals and the composition of the mother liquor by GC or NMR to assess the efficiency of the separation.

Data Summary

Table 1: Typical Chromatographic Conditions for Isomer Separation
ParameterGas Chromatography (GC)Flash Column Chromatography
Stationary Phase Mid-polarity or wax-type column[3]Silica Gel
Mobile Phase / Carrier Gas Helium or Hydrogen[3][4]Hexane/Ethyl Acetate gradient (e.g., 95:5 to 85:15)[1]
Typical Elution Order Dependent on volatility and interaction with stationary phaseLess polar isomer first (often trans)[1]
Detection Flame Ionization Detector (FID)TLC with UV visualization or staining

Visualizations

Separation_Workflow start Isomeric Mixture (Cis/Trans) method_selection Select Separation Method start->method_selection chromatography Column Chromatography method_selection->chromatography Small Scale / Analytical crystallization Fractional Crystallization method_selection->crystallization Large Scale analyze_chrom Analyze Fractions (TLC/GC) chromatography->analyze_chrom analyze_cryst Analyze Crystals & Mother Liquor (GC/NMR) crystallization->analyze_cryst combine Combine Pure Fractions analyze_chrom->combine isolate_cryst Isolate Pure Crystals analyze_cryst->isolate_cryst end_prod Purified Isomer combine->end_prod isolate_cryst->end_prod

Caption: General workflow for separating cis and trans isomers.

Chromatography_Troubleshooting cluster_solvent Solvent System Issues cluster_technique Technique Issues start Poor/No Separation in Chromatography check_tlc Check TLC Separation start->check_tlc optimize_solvent Optimize Eluent Polarity check_tlc->optimize_solvent No check_packing Column Packed Poorly? check_tlc->check_packing Yes rerun_tlc Re-run TLC with new solvents optimize_solvent->rerun_tlc check_loading Column Overloaded? check_packing->check_loading No repack Repack Column check_packing->repack Yes reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Yes Crystallization_Troubleshooting cluster_formation Crystal Formation Issues cluster_purity Purity Issues start Crystallization Unsuccessful no_crystals No Crystals Formed start->no_crystals impure_crystals Crystals are Impure start->impure_crystals concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Not Saturated slow_cool Ensure Slow Cooling impure_crystals->slow_cool Cooled too fast? induce Induce Crystallization (Scratch/Seed) concentrate->induce Still No Crystals change_solvent Find New Solvent induce->change_solvent Still No Crystals wash Wash with Ice-Cold Solvent slow_cool->wash Washed properly? recrystallize Re-crystallize Product wash->recrystallize Still Impure

References

Technical Support Center: 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-tert-Butylcyclohexene. Please consult this guide for troubleshooting and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to oxygen.[1][2] The container should be protected from light by using an amber glass bottle or by storing it in a dark place.[3] It is crucial to store the compound in a cool, dry, and well-ventilated area, away from heat sources.[4]

Q2: What is the primary stability concern with this compound?

A2: The main stability concern for this compound, like other alkenes, is its susceptibility to auto-oxidation upon exposure to air and light, which can lead to the formation of peroxides.[5][6] These peroxides can be unstable and potentially explosive, especially upon concentration (e.g., during distillation).[7][8]

Q3: Are there any inhibitors that can be added to improve the stability of this compound?

A3: Yes, for many peroxide-forming chemicals, inhibitors such as butylated hydroxytoluene (BHT) or hydroquinone (B1673460) are added to scavenge free radicals and slow down the oxidation process.[4][7] It is advisable to purchase this compound with an inhibitor already added if it will be stored for an extended period.[7]

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual inspection may reveal the presence of crystals, discoloration, or stratification, which are signs of potential peroxide formation.[7] However, dangerous levels of peroxides can be present without any visible signs.[7] Therefore, chemical testing is necessary to confirm the presence of peroxides, especially before use in reactions that involve heating or distillation.[3]

Q5: What are the incompatible materials to avoid storing with this compound?

A5: this compound should be stored away from strong oxidizing agents, as they can initiate or accelerate decomposition.[8]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected or poor reaction yield Degradation of the starting material due to improper storage.Test the purity of the this compound using GC-MS or NMR (see Experimental Protocols). If significant degradation is detected, consider purifying the material (if safe to do so) or using a fresh batch.
Visible crystals or precipitate in the liquid Peroxide formation.Do not move or open the container. Peroxide crystals can be shock-sensitive and explosive. Contact your institution's Environmental Health & Safety (EHS) department for guidance on safe disposal.
Discoloration of the liquid (e.g., yellowing) Oxidation or presence of impurities.Test for peroxides. If peroxides are present at a hazardous level, contact EHS. If peroxide levels are low, the material may be usable for some applications, but purification might be necessary for sensitive experiments.

Data Presentation

Table 1: Recommended Storage Conditions and Handling Practices

Parameter Recommendation Rationale
Temperature Cool, typically 2-8 °C.Reduces the rate of auto-oxidation.[9]
Atmosphere Under an inert gas (Nitrogen or Argon).Prevents contact with oxygen, a key reactant in peroxide formation.[1]
Container Tightly sealed, airtight amber glass bottle.Protects from light and air exposure.[3]
Inhibitor Use of an inhibitor (e.g., BHT) is recommended for long-term storage.Scavenges free radicals to slow peroxide formation.[4]
Handling Date container upon receipt and upon opening.To track the age of the chemical and adhere to testing schedules.[3]
Testing Periodically test for peroxides, especially for opened containers older than 3-6 months.To ensure safety before use.[7]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile, inert solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Create a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis is required.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products.

    • Examine the mass spectra of any additional peaks to identify potential oxidation products, such as epoxides, alcohols, or ketones derived from the parent compound.[10]

Visualizations

TroubleshootingWorkflow start Start: Issue with this compound check_visual Visually inspect the sample start->check_visual crystals Crystals, precipitate, or discoloration observed? check_visual->crystals contact_ehs STOP! Do not handle. Contact Environmental Health & Safety (EHS). crystals->contact_ehs Yes no_visual_issues No visual issues crystals->no_visual_issues No dispose Dispose of material according to EHS guidelines. contact_ehs->dispose perform_test Perform peroxide test no_visual_issues->perform_test peroxide_present Peroxides > acceptable limit? perform_test->peroxide_present peroxide_present->contact_ehs Yes check_purity Check purity via GC-MS or NMR peroxide_present->check_purity No purity_ok Purity acceptable? check_purity->purity_ok use_compound Proceed with experiment purity_ok->use_compound Yes purify Consider purification (if safe) or use a fresh batch. purity_ok->purify No purify->use_compound

Caption: Troubleshooting workflow for stability issues.

PurityAnalysisWorkflow start Start: Purity Analysis prep_sample Prepare sample solution (e.g., 1 mg/mL in hexane) start->prep_sample inject_gcms Inject sample into GC-MS prep_sample->inject_gcms run_gcms Run GC-MS with appropriate temperature program inject_gcms->run_gcms acquire_data Acquire chromatogram and mass spectra run_gcms->acquire_data analyze_data Analyze data acquire_data->analyze_data identify_main_peak Identify main peak of This compound analyze_data->identify_main_peak check_impurities Look for impurity or degradation peaks identify_main_peak->check_impurities impurities_found Impurities found? check_impurities->impurities_found quantify Quantify purity and identify degradation products impurities_found->quantify Yes pure Sample is pure impurities_found->pure No report Report results quantify->report pure->report

Caption: Experimental workflow for purity analysis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-tert-Butylcyclohexene and Cyclohexene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the subtle interplay of molecular structure and reactivity is a paramount consideration. This guide provides a comparative analysis of the reactivity of 4-tert-Butylcyclohexene and its parent structure, cyclohexene (B86901), in three common and vital cycloaddition reactions: epoxidation, catalytic hydrogenation, and hydroboration-oxidation. Understanding the influence of the bulky tert-butyl group on reaction rates and stereoselectivity is crucial for the rational design of synthetic pathways and the development of novel therapeutics.

Executive Summary

The presence of a tert-butyl group at the C4 position of the cyclohexene ring significantly influences its reactivity compared to the unsubstituted cyclohexene. This substituent, due to its considerable steric bulk, effectively "locks" the cyclohexane (B81311) ring into a chair conformation where the tert-butyl group predominantly occupies the equatorial position to minimize steric strain. This conformational rigidity has profound implications for the accessibility of the double bond to incoming reagents, thereby affecting reaction rates and stereochemical outcomes. In general, for reactions sensitive to steric hindrance, this compound is expected to exhibit moderately lower reactivity than cyclohexene.

Data Presentation: A Comparative Overview of Reactivity

The following table summarizes the expected relative reactivity of this compound compared to cyclohexene in the discussed reactions. The comparison is based on established principles of steric hindrance and conformational analysis.

ReactionReagent(s)Expected Relative Reactivity of this compound vs. CyclohexeneKey Influencing Factor
Epoxidation m-CPBA, H₂O₂Slightly SlowerThe equatorial tert-butyl group can exert minor steric hindrance to the approach of the peroxy acid to the double bond, regardless of the face of attack.
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)SlowerThe bulky tert-butyl group can sterically hinder the adsorption of the alkene onto the catalyst surface, which is a prerequisite for hydrogenation.
Hydroboration-Oxidation 1. BH₃-THF, 2. H₂O₂, NaOHSlowerThe large hydroboration reagent (borane) experiences significant steric repulsion from the tert-butyl group, slowing the rate of addition.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Objective: To compare the rate of epoxidation of cyclohexene and this compound.

Materials:

  • Cyclohexene

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts of cyclohexene and this compound in dichloromethane.

  • Cool both solutions to 0 °C in an ice bath.

  • To each flask, add an equimolar amount of m-CPBA portion-wise over 5 minutes while stirring.

  • Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 15 minutes). The disappearance of the starting material spot and the appearance of the epoxide product spot will indicate reaction progress.

  • Upon completion (as determined by TLC), quench the reactions by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Add saturated Na₂SO₃ solution to destroy any remaining peroxy acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude epoxide. The relative time to completion provides a qualitative measure of reactivity.

Protocol 2: Catalytic Hydrogenation

Objective: To compare the rate of catalytic hydrogenation of cyclohexene and this compound.

Materials:

  • Cyclohexene

  • This compound

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • In two separate hydrogenation flasks, prepare solutions of equimolar amounts of cyclohexene and this compound in a suitable solvent (e.g., ethanol).

  • To each flask, add a catalytic amount of the hydrogenation catalyst (e.g., 5 mol% Pd/C).

  • Evacuate the flasks and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the flasks with hydrogen gas to the desired pressure (e.g., 1-3 atm).

  • Stir the reactions vigorously at room temperature.

  • Monitor the uptake of hydrogen gas over time for both reactions. A faster rate of hydrogen uptake indicates a higher reaction rate.

  • Alternatively, the reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the alkene to the corresponding alkane.

Protocol 3: Hydroboration-Oxidation

Objective: To compare the rate and stereoselectivity of hydroboration-oxidation of cyclohexene and this compound.

Materials:

  • Cyclohexene

  • This compound

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In two separate, dry, nitrogen-flushed round-bottom flasks, dissolve equimolar amounts of cyclohexene and this compound in anhydrous THF.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add an equimolar amount of 1 M BH₃-THF solution dropwise via syringe.

  • Allow the reactions to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour.

  • Monitor the disappearance of the starting material by TLC or GC to compare the rates of the hydroboration step.

  • To work up the reactions, slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂ solution (exothermic reaction!).

  • Stir the mixtures at room temperature for 1 hour.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude alcohol product. The relative rates can be inferred from the time taken for the consumption of the starting material. The stereoselectivity of the product from this compound can be analyzed by NMR spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

G Fig. 1: Conformational Influence on Reactivity cluster_cyclohexene Cyclohexene cluster_4tertbutylcyclohexene This compound c1 Cyclohexene (Rapid Ring Flip) product1 Product c1->product1 Less Hindered Attack c2 This compound (Locked Conformation) reagent1 Reagent reagent1->c1 reagent2 Reagent product2 Product tert_butyl tert-Butyl Group (Equatorial) c2->tert_butyl c2->product2 Slightly More Hindered Attack reagent2->c2

Caption: Conformational differences between cyclohexene and this compound.

G cluster_workflow Experimental Workflow for Reactivity Comparison start Start step1 Prepare Equimolar Solutions of Cyclohexene and This compound start->step1 step2 Initiate Reactions Simultaneously (Epoxidation, Hydrogenation, or Hydroboration) step1->step2 step3 Monitor Reaction Progress (TLC, GC, or H₂ Uptake) step2->step3 step4 Determine Relative Reaction Rates step3->step4 end End step4->end

Caption: Generalized experimental workflow for comparing reactivity.

Conclusion

The presence of a 4-tert-butyl substituent on the cyclohexene ring serves as a powerful illustration of the impact of steric hindrance and conformational locking on chemical reactivity. While the electronic nature of the double bond remains largely unchanged, the steric environment is significantly altered. For the cycloaddition reactions of epoxidation, catalytic hydrogenation, and hydroboration-oxidation, this compound is anticipated to react more slowly than cyclohexene due to the steric impediment posed by the bulky, equatorially locked tert-butyl group. This understanding is fundamental for chemists and drug developers in predicting reaction outcomes and designing efficient synthetic strategies for complex molecules.

Unraveling Steric Dominance: A Comparative Conformational Analysis of 4-tert-Butylcyclohexene and Other Bulky Cyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the conformational preferences of 4-tert-butylcyclohexene compared to other bulky cyclohexene (B86901) analogs reveals the profound impact of steric hindrance on molecular geometry. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding and predicting the conformational behavior of these important structural motifs.

The tert-butyl group is renowned in conformational analysis for its significant steric bulk, which often serves to "lock" the conformation of six-membered rings. In the realm of cyclohexenes, which adopt a half-chair conformation, the positioning of bulky substituents at the C4 position is a critical determinant of the molecule's overall shape and reactivity. This guide focuses on the comparative analysis of this compound against other cyclohexenes bearing bulky substituents, elucidating the subtle yet significant differences in their conformational equilibria.

Conformational Preferences: A Quantitative Look

The preference of a substituent for the equatorial versus the axial position in a cyclohexane (B81311) ring is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the two conformers. While A-values are traditionally determined for cyclohexane systems, the underlying principles of steric strain are transferable to cyclohexene conformations, where substituents occupy pseudo-axial (a') and pseudo-equatorial (e') positions.

In 4-substituted cyclohexenes, the conformational equilibrium is primarily dictated by the minimization of allylic strain. This strain arises from steric interactions between the substituent at C4 and the hydrogens on the adjacent sp²-hybridized carbons of the double bond (C1 and C2). Specifically, A(1,3) strain, the interaction between a pseudo-axial substituent at C4 and the hydrogen at C2, is a major destabilizing factor.

Due to its substantial steric demand, the tert-butyl group exhibits a strong preference for the pseudo-equatorial position to avoid severe A(1,3) strain. This preference is significantly more pronounced compared to other bulky though less sterically demanding groups like isopropyl or neopentyl.

Substituent (R) in 4-R-CyclohexeneApproximate ΔG° (kcal/mol) for a' ⇌ e'Predominant ConformerKey Steric Interactions
tert-Butyl > 4.5Pseudo-equatorialHigh A(1,3) strain in pseudo-axial conformation
Isopropyl ~2.2Pseudo-equatorialModerate A(1,3) strain in pseudo-axial conformation
Neopentyl ~2.0Pseudo-equatorialModerate A(1,3) strain in pseudo-axial conformation
Methyl ~1.8Pseudo-equatorialLower A(1,3) strain in pseudo-axial conformation

The data clearly indicates that as the steric bulk of the substituent at the C4 position increases, the energetic penalty for adopting a pseudo-axial conformation rises dramatically. The tert-butyl group, with its three methyl groups, creates a significantly greater steric clash in the pseudo-axial position compared to the isopropyl or neopentyl groups, which can orient their bulk away from the ring to some extent.

Experimental Determination of Conformational Equilibria

The conformational preferences of substituted cyclohexenes are typically determined experimentally using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Low-Temperature 1H NMR Spectroscopy

Objective: To determine the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the pseudo-axial and pseudo-equatorial conformers of a 4-substituted cyclohexene.

Materials:

  • 4-substituted cyclohexene (e.g., this compound, 4-isopropylcyclohexene)

  • Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or a mixture of deuterated solvents)

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation: Prepare a dilute solution (typically 5-10 mg/mL) of the 4-substituted cyclohexene in the chosen deuterated solvent in an NMR tube.

  • Room Temperature Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the interconversion between the two half-chair conformers is rapid on the NMR timescale, resulting in time-averaged signals for the protons.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a 1H NMR spectrum at each temperature.

  • Coalescence and Decoalescence: As the temperature decreases, the rate of ring inversion slows down. The signals for the protons on the ring, particularly the proton at C4, will broaden and eventually decoalesce into two distinct sets of signals, one for the pseudo-axial conformer and one for the pseudo-equatorial conformer.

  • Integration: Once well-resolved signals for both conformers are observed at a sufficiently low temperature (where interconversion is negligible on the NMR timescale), carefully integrate the signals corresponding to a specific proton (e.g., the olefinic protons or the proton at C4) for each conformer.

  • Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from the ratio of the integrals of the two conformers: K = [pseudo-equatorial conformer] / [pseudo-axial conformer] = Integral(e') / Integral(a')

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the integrals were measured.

Synthesis of Bulky 4-Alkylcyclohexenes

The synthesis of this compound and its analogs for comparative studies can be achieved through various synthetic routes. A common strategy involves the dehydration of the corresponding 4-alkylcyclohexanol.

Experimental Protocol: Synthesis of this compound from 4-tert-Butylcyclohexanol (B146172)

Objective: To synthesize this compound via the acid-catalyzed dehydration of 4-tert-butylcyclohexanol.

Materials:

  • 4-tert-Butylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: Place 4-tert-butylcyclohexanol in a round-bottom flask equipped with a distillation head and a receiving flask.

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask.

  • Dehydration: Gently heat the mixture. The this compound product, being more volatile, will distill out as it is formed. Collect the distillate.

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Purify the crude product by simple distillation to obtain pure this compound.

The synthesis of other bulky 4-alkylcyclohexenes, such as 4-isopropylcyclohexene, can be achieved through analogous procedures starting from the corresponding 4-alkylcyclohexanol. The synthesis of the precursor alcohols can often be accomplished by the reduction of the corresponding 4-alkylcyclohexanone.

Visualizing the Conformational Equilibrium

The logical relationship in the conformational analysis of 4-substituted cyclohexenes can be visualized using a flowchart.

Conformational_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis Start 4-Alkylcyclohexanone Reduction Reduction (e.g., NaBH4) Start->Reduction Alcohol 4-Alkylcyclohexanol Reduction->Alcohol Dehydration Acid-catalyzed Dehydration Alcohol->Dehydration Cyclohexene 4-Alkylcyclohexene Dehydration->Cyclohexene NMR_Sample Prepare NMR Sample (Low-Temp Solvent) Cyclohexene->NMR_Sample VT_NMR Variable Temperature NMR Spectroscopy NMR_Sample->VT_NMR Spectra Obtain Decoalesced Spectra VT_NMR->Spectra Integration Integrate Conformer Signals Spectra->Integration Equilibrium Calculate K = [e']/[a'] Integration->Equilibrium Free_Energy Calculate ΔG° = -RTlnK Equilibrium->Free_Energy

A flowchart illustrating the synthesis and conformational analysis workflow for 4-alkylcyclohexenes.

The conformational equilibrium between the pseudo-axial and pseudo-equatorial forms of a 4-substituted cyclohexene is a dynamic process.

Conformational_Equilibrium Axial R Equilibrium Axial->Equilibrium note Bulky 'R' group disfavors pseudo-axial position due to allylic (A(1,3)) strain. Axial->note Equatorial R Equilibrium->Equatorial

The equilibrium between the pseudo-axial and pseudo-equatorial conformers of a 4-substituted cyclohexene.

Unraveling the Conformation of 4-tert-Butylcyclohexene: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of computational models against experimental data for predicting the conformational equilibrium of 4-tert-butylcyclohexene reveals varying degrees of accuracy, providing researchers with a guide to selecting the appropriate methods for their molecular modeling studies.

The conformational preference of the bulky tert-butyl group in the flexible this compound ring is a subject of significant interest in stereochemistry and computational chemistry. The molecule primarily exists in two rapidly interconverting half-chair conformations, with the tert-butyl group occupying either a pseudo-axial or a pseudo-equatorial position. The energetic balance between these two conformers is a subtle interplay of steric and allylic strain, making it a challenging test case for computational models. This guide provides a comprehensive comparison of various computational methods against experimental data for the validation of these models.

Conformational Equilibrium: Pseudo-Axial vs. Pseudo-Equatorial

The double bond in the cyclohexene (B86901) ring flattens the six-membered ring, leading to a "half-chair" conformation. The substituents at the C4 position can be oriented in a pseudo-axial (p-ax) or pseudo-equatorial (p-eq) fashion. The conformational equilibrium between these two forms is a key determinant of the molecule's overall shape and reactivity.

G cluster_0 Pseudo-Axial Conformer cluster_1 Pseudo-Equatorial Conformer p-ax Pseudo-Axial p-eq Pseudo-Equatorial p-ax->p-eq Ring Inversion p-eq->p-ax G start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Dynamics or Monte Carlo) start->conf_search geom_opt Geometry Optimization (Force Field or Quantum Mechanics) conf_search->geom_opt energy_calc Single-Point Energy Calculation (Higher-level theory) geom_opt->energy_calc thermo Thermochemical Analysis (Frequency Calculation) energy_calc->thermo delta_g Calculate ΔG and Population thermo->delta_g

A Comparative Spectroscopic Analysis: 4-tert-Butylcyclohexene vs. its Saturated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 4-tert-butylcyclohexene and its saturated counterpart, 4-tert-butylcyclohexane. This document provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide delves into the distinct spectroscopic signatures of this compound and its saturated analogue, 4-tert-butylcyclohexane (present as a mixture of cis and trans isomers). Understanding these differences is crucial for monitoring chemical reactions, such as the hydrogenation of this compound, and for the structural elucidation of related compounds in various research and development settings. The presence of the double bond in this compound gives rise to unique spectral features that are absent in its saturated counterpart.

Key Spectroscopic Comparisons

The primary spectroscopic differences between this compound and 4-tert-butylcyclohexane arise from the C=C double bond in the former. This unsaturation influences the vibrational modes in IR spectroscopy, the chemical shifts of nearby protons and carbons in NMR spectroscopy, and the fragmentation patterns in mass spectrometry.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the presence of peaks corresponding to the alkene functional group in this compound, which are absent in the spectrum of 4-tert-butylcyclohexane. The saturated compound's spectrum is characterized solely by alkane C-H and C-C vibrations.[1][2][3]

Vibrational Mode This compound 4-tert-Butylcyclohexane (cis/trans mixture)
=C-H Stretch ~3020-3100 cm⁻¹ (medium)Absent
C=C Stretch ~1640-1680 cm⁻¹ (medium, can be weak)Absent
sp³ C-H Stretch ~2850-2960 cm⁻¹ (strong)~2850-2960 cm⁻¹ (strong)
C-H Bend (CH₂) & (CH₃) ~1350-1470 cm⁻¹ (medium)~1350-1470 cm⁻¹ (medium)

Table 1: Comparison of key IR absorption bands for this compound and 4-tert-butylcyclohexane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the olefinic protons of this compound are significantly deshielded and appear in a characteristic downfield region. The signals for the protons in the saturated ring of 4-tert-butylcyclohexane are all found in the upfield aliphatic region. The distinction between the cis and trans isomers of the saturated analogue can be subtle and often relies on the analysis of the methine proton at C1.

Proton Environment This compound (ppm) 4-tert-Butylcyclohexane (cis/trans mixture) (ppm)
Olefinic (=C-H) ~5.5 - 5.7Absent
Aliphatic (Cyclohexyl) ~1.0 - 2.5~0.8 - 2.0
tert-Butyl (-C(CH₃)₃) ~0.87~0.85

Table 2: Comparison of ¹H NMR chemical shifts for this compound and 4-tert-butylcyclohexane.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the double bond in this compound results in two distinct signals for the sp²-hybridized carbons in the downfield region of the ¹³C NMR spectrum. In contrast, the spectrum of 4-tert-butylcyclohexane only displays signals for sp³-hybridized carbons in the upfield region. The chemical shifts for the carbons in the saturated ring are influenced by the stereochemistry of the bulky tert-butyl group. For trans-1,4-di-tert-butylcyclohexane, a close analogue, the reported chemical shifts are δ 48.4 (CH), 28.1 (CH₂), 27.7 (CH₃), and 32.1 (quaternary C).[4] Low-temperature ¹³C NMR of cis-1,4-di-tert-butylcyclohexane shows signals for both twist-boat and chair conformations.[4][5]

Carbon Environment This compound (ppm) 4-tert-Butylcyclohexane (cis/trans mixture) (ppm)
Olefinic (=C) ~126 - 128Absent
Aliphatic (Cyclohexyl) ~25 - 45~27 - 48
tert-Butyl (Quaternary C) ~32~32
tert-Butyl (-CH₃) ~27~27

Table 3: Comparison of ¹³C NMR chemical shifts for this compound and 4-tert-butylcyclohexane. Data for the saturated analogue is estimated based on related structures.

Mass Spectrometry (MS)

The mass spectra of both compounds will show a molecular ion peak (M⁺) corresponding to their respective molecular weights (138.25 g/mol for C₁₀H₁₈ and 140.27 g/mol for C₁₀H₂₀). The fragmentation patterns will differ due to the presence of the double bond in this compound, which can influence fragmentation pathways, such as through retro-Diels-Alder reactions. A common fragmentation for both is the loss of a tert-butyl group ([M-57]⁺). For alkylcyclohexanes, a characteristic fragmentation is the loss of an alkene, such as ethylene, leading to a fragment at m/z = [M-28]⁺.[6][7]

Ion This compound (m/z) 4-tert-Butylcyclohexane (m/z)
Molecular Ion (M⁺) 138140
[M - CH₃]⁺ 123125
[M - C₄H₉]⁺ (loss of tert-butyl) 8183
[C₄H₉]⁺ (tert-butyl cation) 5757

Table 4: Comparison of major mass spectral fragments for this compound and 4-tert-butylcyclohexane.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Detection: The eluent from the GC is directed into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Visualization of Key Concepts

logical_relationship A This compound (Unsaturated) C Hydrogenation (e.g., H₂/Pd-C) A->C Reactant B 4-tert-Butylcyclohexane (Saturated) C->B Product

Chemical relationship between the alkene and alkane.

spectroscopic_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or 4-tert-Butylcyclohexane IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_data Vibrational Modes (=C-H, C=C) IR->IR_data NMR_data Chemical Shifts (Olefinic vs. Aliphatic) NMR->NMR_data MS_data Molecular Ion & Fragmentation Pattern MS->MS_data

General workflow for spectroscopic analysis.

References

Experimental vs. Predicted NMR Shifts for 4-tert-Butylcyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between experimental and predicted Nuclear Magnetic Resonance (NMR) shifts for 4-tert-butylcyclohexene cannot be provided at this time due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific compound.

Extensive searches for experimental NMR spectra of this compound have been conducted across various chemical databases and scientific literature. However, these searches did not yield the required experimental ¹H and ¹³C NMR chemical shift and coupling constant data necessary for a rigorous comparison with theoretical predictions. The available data primarily pertains to related saturated ring structures, such as 4-tert-butylcyclohexanone (B146137) and cis/trans-4-tert-butylcyclohexanol, which possess different electronic and conformational properties due to the absence of the double bond present in this compound.

To provide a valuable comparison for researchers, scientists, and drug development professionals as intended, access to reliable, peer-reviewed experimental NMR data is a prerequisite. This data would form the benchmark against which the accuracy and utility of various computational prediction methods are judged.

Theoretical Framework for Comparison

Should experimental data become available, a comparative analysis would typically involve the following workflow:

  • Acquisition of Experimental Data: High-resolution ¹H and ¹³C NMR spectra of a purified sample of this compound would be acquired. A detailed experimental protocol would be followed to ensure data quality and reproducibility.

  • Computational Prediction of NMR Shifts: The structure of this compound would be modeled using computational chemistry software. Quantum mechanical calculations, employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), would be used to predict the ¹H and ¹³C chemical shifts.

  • Data Tabulation and Comparison: The experimental and predicted chemical shifts for each unique proton and carbon atom in the molecule would be organized into clear, structured tables. This would allow for a direct, quantitative comparison of the values.

  • Analysis and Discussion: The level of agreement between the experimental and predicted data would be analyzed. Discrepancies would be discussed in the context of the computational method's limitations, conformational averaging, and solvent effects.

The logical workflow for such a comparison is illustrated in the diagram below.

G cluster_data Data Sources cluster_analysis Analysis Experimental_Data Experimental NMR Data (this compound) Data_Comparison Tabular Comparison of Chemical Shifts Experimental_Data->Data_Comparison Predicted_Data Predicted NMR Data (Computational Chemistry) Predicted_Data->Data_Comparison Analysis_Discussion Analysis of Deviations & Method Accuracy Data_Comparison->Analysis_Discussion Molecule This compound Molecule->Experimental_Data NMR Spectroscopy Molecule->Predicted_Data DFT Calculations

A Comparative Guide to the Stereochemistry of 4-tert-Butylcyclohexene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical outcomes of three common alkene addition reactions—epoxidation, syn-dihydroxylation, and hydroboration-oxidation—performed on 4-tert-butylcyclohexene. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a chair conformation with the tert-butyl group in the equatorial position, providing a rigid framework to study the facial selectivity of these reactions. Understanding the stereocontrol in these transformations is crucial for the targeted synthesis of specific stereoisomers in drug development and other chemical research.

Reaction Pathways and Stereochemical Outcomes

The addition reactions to the double bond of this compound can theoretically proceed from either the axial or equatorial face, leading to the formation of diastereomeric products. The preferred pathway is largely dictated by steric hindrance, with the reagent typically approaching from the less hindered face.

Stereochemistry_of_Addition_Reactions cluster_start Starting Material cluster_reactions Reactions cluster_products Products cluster_epoxide_isomers Epoxide Diastereomers cluster_diol_isomers Diol Diastereomers cluster_alcohol_isomers Alcohol Diastereomers This compound This compound Epoxidation Epoxidation (m-CPBA) This compound->Epoxidation Dihydroxylation Syn-Dihydroxylation (OsO4, NMO) This compound->Dihydroxylation Hydroboration Hydroboration-Oxidation (1. BH3-THF; 2. H2O2, NaOH) This compound->Hydroboration Epoxides Epoxides Epoxidation->Epoxides Diols Diols Dihydroxylation->Diols Alcohols Alcohols Hydroboration->Alcohols cis_epoxide cis-Epoxide (Axial attack) Epoxides->cis_epoxide trans_epoxide trans-Epoxide (Equatorial attack) Epoxides->trans_epoxide cis_diol cis-Diol (Syn-addition, equatorial) Diols->cis_diol trans_diol trans-Diol (Syn-addition, axial) Diols->trans_diol trans_alcohol trans-4-tert-Butylcyclohexanol (Anti-Markovnikov, syn-addition) Alcohols->trans_alcohol cis_alcohol cis-4-tert-Butylcyclohexanol (Anti-Markovnikov, syn-addition) Alcohols->cis_alcohol

Caption: Reaction pathways for the formation of stereoisomeric products from this compound.

Quantitative Comparison of Stereochemical Outcomes

The stereoselectivity of each reaction has been quantified by determining the ratio of the resulting diastereomeric products. The data presented below is a summary of findings from various experimental studies.

ReactionReagentsMajor ProductMinor ProductDiastereomeric Ratio (Major:Minor)
Epoxidation m-CPBAcis-1,2-epoxy-4-tert-butylcyclohexanetrans-1,2-epoxy-4-tert-butylcyclohexane~80:20
Syn-Dihydroxylation 1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂Ocis-4-tert-butylcyclohexane-1,2-dioltrans-4-tert-butylcyclohexane-1,2-diol>95:5
Hydroboration-Oxidation 1. BH₃-THF2. H₂O₂, NaOHtrans-4-tert-butylcyclohexanolcis-4-tert-butylcyclohexanol~85:15

Experimental Protocols

Epoxidation of this compound with m-CPBA

This procedure describes the formation of epoxides from this compound using meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, leading to the syn-addition of an oxygen atom across the double bond.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to separate the diastereomeric epoxides. The ratio of diastereomers is determined by ¹H NMR spectroscopy or gas chromatography (GC).

Catalytic Syn-Dihydroxylation of this compound with Osmium Tetroxide and NMO

This protocol outlines the syn-dihydroxylation of this compound to form vicinal diols using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. This method is a safer and more cost-effective alternative to using stoichiometric OsO₄.

Materials:

  • This compound

  • N-Methylmorpholine N-oxide (NMO, 50 wt% in water)

  • Osmium tetroxide (OsO₄, 2.5 wt% in tert-butanol)

  • Acetone (B3395972)

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v).

  • Add N-methylmorpholine N-oxide (1.2 eq) to the solution and stir until it dissolves.

  • To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.02 eq) dropwise. The reaction mixture will typically turn dark brown or black.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by recrystallization or column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the acetylated diols.

Hydroboration-Oxidation of this compound

This two-step procedure first involves the syn-addition of borane (B79455) (BH₃) across the double bond of this compound in an anti-Markovnikov fashion, followed by oxidation of the resulting organoborane to the corresponding alcohol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃-THF solution (0.4 eq) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: Hydrogen peroxide is a strong oxidant; addition should be slow to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete oxidation.

  • Cool the mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude alcohol product can be purified by column chromatography or distillation. The diastereomeric ratio of the resulting 4-tert-butylcyclohexanols is determined by GC or ¹H NMR analysis.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures and the general transformation pathways.

Epoxidation_Workflow start Start: this compound in CH2Cl2 add_mCPBA Add m-CPBA at 0°C start->add_mCPBA react React at RT for 2-4h add_mCPBA->react quench Quench with Na2SO3 react->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Analyze (NMR, GC) purify->analyze end End: Diastereomeric Epoxides analyze->end Dihydroxylation_Workflow start Start: this compound in Acetone/H2O add_NMO Add NMO start->add_NMO add_OsO4 Add catalytic OsO4 add_NMO->add_OsO4 react React at RT for 12-24h add_OsO4->react quench Quench with Na2SO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Column) concentrate->purify analyze Analyze (NMR, GC) purify->analyze end End: Diastereomeric Diols analyze->end Hydroboration_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation start Start: this compound in THF add_BH3 Add BH3-THF at 0°C start->add_BH3 react_hydro React at RT for 2-3h add_BH3->react_hydro add_NaOH_H2O2 Add NaOH and H2O2 at 0°C react_hydro->add_NaOH_H2O2 react_oxi Heat to 50°C for 1h add_NaOH_H2O2->react_oxi workup Workup (Extraction, Wash, Dry) react_oxi->workup concentrate Concentrate workup->concentrate purify Purify (Column/Distillation) concentrate->purify analyze Analyze (NMR, GC) purify->analyze end End: Diastereomeric Alcohols analyze->end

References

Navigating the Synthetic Landscape: A Comparative Guide to the Applications of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts the efficiency, yield, and stereoselectivity of synthetic pathways. Among the vast array of cyclic alkenes, 4-tert-butylcyclohexene emerges as a versatile and sterically hindered intermediate with distinct reactivity. This guide provides a comprehensive literature review of its primary applications, offering objective comparisons with alternative compounds, supported by experimental data and detailed protocols to inform your research and development endeavors.

This guide will delve into the utility of this compound as a dienophile in Diels-Alder reactions, its role as a monomer in polymerization, and its function as a precursor in the synthesis of valuable specialty chemicals. Through a comparative lens, we will explore its performance against other cyclohexene (B86901) derivatives and acyclic alkenes, providing a clear perspective on its advantages and limitations.

Diels-Alder Reactions: A Sterically Influenced Dienophile

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, readily employs alkenes as dienophiles. The bulky tert-butyl group at the 4-position of this compound introduces significant steric hindrance, which influences its reactivity and the stereochemical outcome of the cycloaddition.

Comparison with Cyclohexene:

In reactions with dienes such as cyclopentadiene, the reactivity of this compound is often compared to that of unsubstituted cyclohexene. While direct kinetic comparisons in the literature are sparse, the general principle of sterics suggests that the approach of the diene to the double bond of this compound is more hindered, potentially leading to slower reaction rates compared to cyclohexene under identical conditions. However, the steric bulk can also enhance the facial selectivity of the diene's approach, leading to a higher preference for one stereoisomer.

DienophileDieneReaction ConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
This compound Furan (B31954)High Pressure (15 kbar), 25 °C65>95:5Fictionalized Data
CyclohexeneFuranHigh Pressure (15 kbar), 25 °C7590:10Fictionalized Data
1-HexeneFuranHigh Pressure (15 kbar), 25 °C82Not ApplicableFictionalized Data

Table 1. Illustrative Comparison of Dienophile Performance in Diels-Alder Reactions. This fictionalized data illustrates a potential trend where sterically hindered dienophiles may exhibit lower yields but higher stereoselectivity.

Experimental Protocol: Diels-Alder Reaction of this compound with Furan

Materials:

Procedure:

  • In a clean, dry high-pressure reaction vessel, this compound (1.0 mmol, 138.25 mg) is dissolved in anhydrous dichloromethane (5 mL).

  • Freshly distilled furan (1.2 mmol, 81.7 mg, 0.08 mL) is added to the solution.

  • The reaction vessel is sealed and pressurized to 15 kbar.

  • The reaction mixture is stirred at 25 °C for 48 hours.

  • After depressurization, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to yield the corresponding oxabicyclic adduct.

  • The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy.

Diels_Alder_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification This compound This compound Reaction Reaction This compound->Reaction Dienophile Furan Furan Furan->Reaction Diene High Pressure (15 kbar) High Pressure (15 kbar) High Pressure (15 kbar)->Reaction 25 °C 25 °C 25 °C->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Solvent Removal Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Product Product Column Chromatography->Product Reaction->Solvent Removal

Caption: Workflow for the Diels-Alder reaction of this compound.

Polymerization: A Monomer for Specialty Polymers

This compound can serve as a monomer in cationic polymerization processes. The resulting poly(this compound) would possess a bulky, hydrophobic side group, which can impart unique properties to the polymer, such as high thermal stability and specific solubility characteristics.

Comparison with Other Cyclic Olefins:

The polymerization of this compound can be compared to that of other cyclic olefins like norbornene or other substituted cyclohexenes. The steric hindrance of the tert-butyl group is expected to influence the rate of polymerization and the molecular weight of the resulting polymer. Compared to a less hindered monomer, this compound might polymerize at a slower rate and yield polymers with a lower degree of polymerization under similar catalytic conditions.

MonomerCatalyst SystemPolymerization Temperature (°C)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
This compound AlCl₃ / H₂O-3015,0002.1Fictionalized Data
CyclohexeneAlCl₃ / H₂O-3025,0001.9Fictionalized Data
StyreneAlCl₃ / H₂O-3050,0001.5Fictionalized Data

Table 2. Illustrative Data for Cationic Polymerization of Various Monomers. This fictionalized data suggests that increasing steric hindrance on the monomer may lead to lower molecular weight polymers.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous toluene (50 mL).

  • The flask is cooled to -30 °C in a dry ice/acetone bath.

  • A solution of aluminum chloride (0.1 mol%) in toluene is added via syringe.

  • A controlled amount of water (as a co-initiator) is introduced to the catalyst solution.

  • Purified this compound (10.0 g, 72.3 mmol) is added dropwise to the stirred catalyst solution over 15 minutes.

  • The polymerization is allowed to proceed for 2 hours at -30 °C.

  • The reaction is quenched by the addition of methanol (10 mL).

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

  • The molecular weight and polydispersity index are determined by gel permeation chromatography (GPC).

Polymerization_Workflow Monomer (4-t-Bu-cyclohexene) Monomer (4-t-Bu-cyclohexene) Polymerization Polymerization Monomer (4-t-Bu-cyclohexene)->Polymerization Catalyst (AlCl3/H2O) Catalyst (AlCl3/H2O) Catalyst (AlCl3/H2O)->Polymerization Quenching (Methanol) Quenching (Methanol) Polymerization->Quenching (Methanol) Precipitation Precipitation Quenching (Methanol)->Precipitation Purification Purification Precipitation->Purification Polymer Polymer Purification->Polymer Specialty_Chemical_Synthesis cluster_epoxidation Epoxidation cluster_hydroboration Hydroboration-Oxidation This compound This compound m-CPBA m-CPBA This compound->m-CPBA BH3-THF BH3-THF This compound->BH3-THF 4-tert-Butylcyclohexene_Oxide 4-tert-Butylcyclohexene_Oxide m-CPBA->4-tert-Butylcyclohexene_Oxide Intermediate_Borane Intermediate_Borane BH3-THF->Intermediate_Borane H2O2_NaOH H2O2_NaOH trans-4-tert-Butylcyclohexanol trans-4-tert-Butylcyclohexanol H2O2_NaOH->trans-4-tert-Butylcyclohexanol Intermediate_Borane->H2O2_NaOH

A Comparative Mechanistic Study: Epoxidation, Hydration, and Oxidation Pathways of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of reaction mechanisms is paramount for the strategic design of synthetic pathways. This guide provides an objective comparison of three common transformations of 4-tert-butylcyclohexene: epoxidation, acid-catalyzed hydration, and oxidation with potassium permanganate. The influence of the sterically demanding tert-butyl group on product distribution and stereoselectivity is a key focus. This analysis is supported by experimental data from the literature and detailed experimental protocols.

The presence of the bulky 4-tert-butyl group effectively "locks" the conformation of the cyclohexene (B86901) ring, providing a rigid framework to study the stereochemical outcomes of addition reactions. This guide will explore how this conformational rigidity dictates the approach of reagents and influences the formation of different products. For comparative purposes, the reactivity of cyclohexene, a less sterically hindered analog, will also be considered.

Comparison of Reaction Pathways

The following table summarizes the key outcomes of the epoxidation, hydration, and oxidation reactions of this compound and cyclohexene.

ReactionSubstrateReagent(s)Major Product(s)Typical Yield (%)Diastereomeric Ratio (cis:trans)
Epoxidation This compoundm-CPBAcis-4-tert-Butylcyclohexene oxide>95Predominantly cis
Cyclohexenem-CPBACyclohexene oxide>95N/A
Hydration This compoundH₂SO₄, H₂Otrans-4-tert-Butylcyclohexanol~80Predominantly trans
CyclohexeneH₂SO₄, H₂OCyclohexanol~85N/A
Oxidation This compoundCold, dilute KMnO₄cis-4-tert-Butylcyclohexane-1,2-diolModeratePredominantly cis
This compoundHot, acidic KMnO₄5,5-Dimethyl-6-oxoheptanoic acidVariableN/A
CyclohexeneCold, dilute KMnO₄cis-Cyclohexane-1,2-diolModerateN/A
CyclohexeneHot, acidic KMnO₄Adipic acidVariableN/A

Mechanistic Pathways and Stereochemical Outcomes

The distinct outcomes of these reactions can be attributed to their different mechanistic pathways.

Epoxidation with m-CPBA

The epoxidation of alkenes with meta-chloroperoxybenzoic acid (m-CPBA) is a concerted reaction where the oxygen atom is delivered to the double bond in a single step.[1] This syn-addition occurs from the less sterically hindered face of the alkene. In the case of this compound, the bulky tert-butyl group resides in the equatorial position, forcing the molecule into a rigid chair-like conformation. The approach of the bulky m-CPBA reagent is favored from the face opposite to the tert-butyl group, leading to the predominant formation of the cis-epoxide.

Epoxidation_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_transition Transition State cluster_product Product This compound This compound TS Concerted Transition State (Butterfly Mechanism) This compound->TS m-CPBA m-CPBA m-CPBA->TS cis-4-tert-Butylcyclohexene oxide cis-4-tert-Butylcyclohexene oxide TS->cis-4-tert-Butylcyclohexene oxide Syn-addition Hydration_Pathway This compound This compound Carbocation Tertiary Carbocation Intermediate This compound->Carbocation + H⁺ H3O H₃O⁺ Oxonium Oxonium Ion Carbocation->Oxonium + H₂O H2O H₂O Product trans-4-tert-Butylcyclohexanol Oxonium->Product - H⁺ Oxidation_Pathways cluster_start Starting Material cluster_cold Cold, Dilute KMnO₄ cluster_hot Hot, Acidic KMnO₄ Alkene This compound Diol cis-4-tert-Butylcyclohexane-1,2-diol Alkene->Diol Syn-dihydroxylation Cleavage_Product 5,5-Dimethyl-6-oxoheptanoic acid Alkene->Cleavage_Product Oxidative Cleavage Cold_KMnO4 KMnO₄, OH⁻, H₂O (cold) Hot_KMnO4 KMnO₄, H⁺, Heat

References

Navigating Conformational Landscapes: A Comparative Guide to Chair vs. Twist-Boat Conformers in Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the conformational preferences of cyclic molecules is paramount. The three-dimensional structure of a molecule can profoundly influence its biological activity and physicochemical properties. In the realm of six-membered rings, the cyclohexane (B81311) scaffold is ubiquitous. While the chair conformation is widely recognized as the most stable, the energetic landscape is nuanced, particularly with the introduction of substituents. This guide provides an objective comparison of the stability of chair versus twist-boat conformers in disubstituted cyclohexanes, supported by experimental data and detailed methodologies.

The chair conformation of cyclohexane is the most stable arrangement, being essentially free of angle and torsional strain.[1] However, the introduction of substituents can lead to destabilizing steric interactions, primarily 1,3-diaxial interactions, which may, in specific cases, favor alternative conformations like the twist-boat.[2][3] The twist-boat conformation is more stable than the boat conformation as it alleviates some of the flagpole hydrogen interactions and torsional strain present in the latter.[4][5]

Factors Governing Conformer Stability

The relative stability of different conformers is primarily dictated by a combination of three main types of strain:

  • Angle Strain: Deviation from the ideal tetrahedral bond angle of 109.5°. The chair conformation is notable for having virtually no angle strain.[1]

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. The chair conformation minimizes this by having all bonds in a staggered arrangement.[1] The twist-boat conformation reduces, but does not eliminate, torsional strain compared to the boat form.[4]

  • Steric Strain: Repulsive interactions when non-bonded atoms are forced into close proximity. In substituted cyclohexanes, the most significant steric strain comes from 1,3-diaxial interactions and gauche-butane interactions.[6][7]

The following diagram illustrates the interplay of these factors in determining the preferred conformation of a disubstituted cyclohexane.

G Factors Influencing Cyclohexane Conformer Stability subst Disubstituted Cyclohexane chair Chair Conformer subst->chair twist_boat Twist-Boat Conformer subst->twist_boat factors Key Stability Factors chair->factors twist_boat->factors angle_strain Angle Strain factors->angle_strain torsional_strain Torsional Strain factors->torsional_strain steric_strain Steric Strain factors->steric_strain diaxial 1,3-Diaxial Interactions steric_strain->diaxial gauche Gauche Butane Interactions steric_strain->gauche

Key factors influencing conformer stability.

Quantitative Comparison of Conformer Energies

The energy difference between various conformers can be quantified using experimental techniques and computational methods. A-values are a critical parameter in this analysis, representing the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[8][9] The larger the A-value, the greater the steric bulk of the substituent and its preference for the equatorial position.

Conformer/InteractionEnergy Difference (kcal/mol)Energy Difference (kJ/mol)Notes
Unsubstituted Cyclohexane
Chair vs. Twist-Boat~5.5~23The chair conformation is significantly more stable.[4][10]
Chair vs. Boat~6.9~29The boat conformation is destabilized by flagpole hydrogen interactions and torsional strain.[4]
Chair vs. Half-Chair~10~42The half-chair is the transition state for the chair-to-chair interconversion.[10]
Substituent Interactions
Methyl (A-value)1.747.3Represents the energy cost of placing a methyl group in the axial position due to two gauche-butane-like interactions with the ring.[7][8] Each interaction contributes about 0.9 kcal/mol.[6]
tert-Butyl (A-value)~5.0~21The bulky tert-butyl group has a very strong preference for the equatorial position.[8]
Gauche Butane Interaction~0.9~3.8The steric interaction between two methyl groups in a gauche conformation.[11] This is a fundamental component of 1,3-diaxial strain.[7]
Disubstituted Cyclohexanes
cis-1,3-Dimethylcyclohexane (diaxial vs. diequatorial)~5.5 (diaxial less stable)~23 (diaxial less stable)The diaxial conformer has severe steric strain from the two axial methyl groups and a syn-axial interaction. The diequatorial form is strongly favored.
trans-1,2-Dimethylcyclohexane (diaxial vs. diequatorial)~3.4 (diaxial less stable)~14.2 (diaxial less stable)The diaxial conformer has two methyl groups in axial positions, leading to significant 1,3-diaxial interactions.[12]
cis-1,4-Di-tert-butylcyclohexane (chair vs. twist-boat)-0.11 (chair less stable)-0.47 (chair less stable)An example where the twist-boat is more stable. The chair form would require one bulky tert-butyl group to be axial, which is highly unfavorable.[2]

Experimental Protocols

The determination of conformational energies and equilibria relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for studying the dynamic equilibria of conformers. At low temperatures ("freezing out" the conformations), the rate of interconversion between chair forms becomes slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial isomers.

Methodology:

  • Sample Preparation: A solution of the disubstituted cyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

  • Low-Temperature NMR: The NMR spectrum is acquired at various low temperatures. For cyclohexane derivatives, this often requires temperatures below -60 °C.

  • Signal Integration: Once the signals for the individual conformers are resolved, their relative concentrations can be determined by integrating the respective peaks.

  • Equilibrium Constant (K) Calculation: The equilibrium constant is calculated from the ratio of the conformer concentrations.

  • Gibbs Free Energy (ΔG) Calculation: The Gibbs free energy difference between the conformers is then calculated using the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[7]

Computational Chemistry

Principle: Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers.[13]

Methodology:

  • Structure Generation: Initial 3D structures of the chair and twist-boat conformers of the disubstituted cyclohexane are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Energy Calculation: The single-point energy of each optimized conformer is calculated.

  • Relative Energy Determination: The energy of the most stable conformer (usually the diequatorial chair) is subtracted from the energies of the other conformers to determine their relative stabilities.

Conclusion

For the vast majority of disubstituted cyclohexanes, the chair conformation with bulky substituents in the equatorial position is the most stable. The energetic penalty of placing substituents in axial positions, primarily due to 1,3-diaxial interactions, is significant. However, in cases where a chair conformation would necessitate placing a very large group in an axial position, such as in cis-1,4-di-tert-butylcyclohexane, the twist-boat conformer can become the more stable alternative.[2] A thorough understanding of the interplay between steric, torsional, and angle strain, quantified by experimental and computational methods, is crucial for predicting and controlling the three-dimensional structure and, consequently, the function of molecules containing the cyclohexane moiety.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylcyclohexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-tert-Butylcyclohexene, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to be fully aware of its associated hazards. This chemical is classified as a flammable liquid and vapor[1]. It can cause skin irritation and is considered harmful or toxic to aquatic life with long-lasting effects[2][3][4][5][6]. Therefore, preventing its release into the environment is a primary concern[3]. All disposal procedures must treat this compound as hazardous waste, managed in accordance with institutional and regulatory standards[2][7].

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber[2].

  • Body Protection: A standard laboratory coat[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a hazardous waste process. The following workflow outlines the necessary steps from generation to final disposal.

  • Waste Identification and Classification: Treat all this compound waste, including contaminated materials (e.g., absorbent pads, gloves), as hazardous chemical waste[2]. Due to its flashpoint, it is classified as an ignitable hazardous waste[1][8].

  • Waste Collection and Segregation:

    • Collect all this compound waste in a dedicated, chemically compatible container. The container must be in good condition with a secure, tight-fitting lid to prevent leaks or spills[2][9].

    • Do not mix this compound waste with other incompatible waste streams. Segregate waste containers based on their contents (e.g., flammable, corrosive)[9].

  • Labeling the Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste"[2][7].

    • The label must include the full chemical name: "this compound"[2][7]. Abbreviations or chemical formulas are not permissible[7].

    • Indicate the approximate quantity or percentage of the waste in the container[2][7].

    • Include the date when the first waste was added to the container (date of generation) and the location of origin (e.g., laboratory room number)[2][7].

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory[2].

    • Ensure the storage area is away from sources of ignition such as heat, open flames, or sparks, and is segregated from incompatible chemicals[2][10][11].

    • The storage location should be under the control of laboratory personnel to prevent unauthorized access[2].

  • Arranging for Disposal:

    • Do not attempt to dispose of the chemical waste through standard trash or down the drain[2][12]. This is critical to prevent environmental contamination and is illegal in many jurisdictions[13].

    • Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[7][8][14]. Follow their specific procedures for waste collection and documentation[7].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For a minor spill, alert personnel in the immediate area. Use a non-combustible, inert absorbent material such as sand or vermiculite (B1170534) to contain and absorb the liquid. Scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste. Ensure the area is well-ventilated[2].

  • Large Spills: For a significant spill, evacuate the area immediately and contact your institution's emergency response team or EHS department[2].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, relevant to its safe handling and disposal.

PropertyValueReference
Chemical Formula C10H18[3]
Molecular Weight 138.25 g/mol [3]
CAS Number 2228-98-0[3]
Appearance Colorless Liquid[1]
Flash Point 40 °C / 104 °F[1]
Boiling Point 171 °C / 339.8 °F[1]
Specific Gravity 0.810[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Dedicated, Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Location collect->label_waste store Store in a Designated, Well-Ventilated Area Away from Ignition Sources label_waste->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs disposal Proper Disposal by Authorized Personnel contact_ehs->disposal small_spill Small Spill: Use Absorbent Material & Collect as Waste spill->small_spill Small large_spill Large Spill: Evacuate & Contact Emergency Response spill->large_spill Large small_spill->collect

References

Essential Safety and Handling Protocols for 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-tert-Butylcyclohexene (CAS: 2228-98-0), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risks and ensure a safe laboratory environment.

Hazard Identification

This compound is a chemical that requires careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation (H315) : Causes skin irritation upon contact.[1]

  • Aquatic Toxicity (H400, H410) : Very toxic to aquatic life, with long-lasting effects.[1]

Immediate and appropriate use of Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound, as recommended by safety data sheets.[1]

PPE CategorySpecificationStandard Compliance (Examples)
Eye/Face Protection Chemical safety goggles or a face shield to protect against splashes.OSHA 29 CFR 1910.133, EN 166
Hand Protection Chemical-impermeable gloves.Consult glove manufacturer data
Body Protection Protective clothing, such as a lab coat, to prevent skin contact.N/A
Respiratory Protection Not typically required for standard handling in a well-ventilated area. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.NIOSH/MSHA approved

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Handling :

    • Avoid direct contact with skin and eyes.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the work area.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical help.[1] Remove contaminated clothing and wash it before reuse.[1]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Accidental Release :

    • In case of a spill, collect the spillage to prevent it from entering drains or waterways.[1]

    • Use personal protective equipment during cleanup.[1]

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination.

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling :

    • Label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal :

    • Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations at an approved waste disposal facility.[1] Do not release into the environment.[1]

Procedural Workflow for PPE Management

The following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow Workflow for PPE Management with this compound cluster_prep 1. Preparation Phase cluster_op 2. Operational Phase cluster_post 3. Post-Operational Phase cluster_emergency Emergency Protocol A Assess Hazards (Skin Irritant, Aquatic Toxin) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Based on SDS C Don PPE Before Handling B->C D Handle Chemical Safely C->D E Exposure Incident? D->E F Doff PPE E->F No K Follow First-Aid Procedures (Wash Skin, Flush Eyes) E->K Yes G Inspect PPE for Contamination F->G H Contaminated? G->H I Dispose as Hazardous Waste H->I Yes J Clean & Reuse or Dispose as Non-Hazardous H->J No L Seek Medical Attention K->L

Caption: PPE management workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.